molecular formula C10H11NO2 B028783 (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone CAS No. 17097-67-5

(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Cat. No.: B028783
CAS No.: 17097-67-5
M. Wt: 177.2 g/mol
InChI Key: PPIBJOQGAJBQDF-IONNQARKSA-N
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Description

(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 17097-67-5) is a versatile chiral oxazolidinone auxiliary extensively used in stereoselective organic synthesis. With a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol, this compound serves as a key building block for constructing complex molecules with precise stereochemistry. Oxazolidinones of this class are renowned for their application in Evans' asymmetric alkylation, aldol, and Michael addition reactions. The rigid, well-defined stereocenters of the (4S,5S) isomer direct the facial selectivity of enolate attacks, enabling the high-yield production of enantiomerically enriched targets. Its utility is demonstrated in the preparation of pseudonorephedrine oxazolidinone derivatives and other pharmaceutically relevant intermediates. This product is intended for research applications and is For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIBJOQGAJBQDF-IONNQARKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454975
Record name (4S,5S)-4-methyl-5-phenyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17097-67-5
Record name (4S,5S)-4-methyl-5-phenyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone from (1S,2R)-Norephedrine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the synthesis of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone, a prominent chiral auxiliary, from the readily available precursor (1S,2R)-norephedrine. Chiral auxiliaries are fundamental tools in modern asymmetric synthesis, enabling precise control over stereochemical outcomes in the creation of complex molecules, particularly in pharmaceutical development.[1] This document offers an in-depth analysis of the reaction mechanism, presents validated step-by-step experimental protocols, discusses critical process parameters, and outlines essential safety and handling procedures. The content is tailored for researchers, chemists, and drug development professionals, providing the necessary expertise to successfully and safely implement this synthesis.

A note on stereochemistry: The cyclization of (1S,2R)-norephedrine, a trans-amino alcohol, stereospecifically yields the trans-oxazolidinone, which is correctly designated as (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone. This guide will focus on the synthesis of this specific, literature-supported diastereomer.

Introduction: The Role of Oxazolidinones in Asymmetric Synthesis

The Concept of Chiral Auxiliaries

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide a reaction toward a single, desired stereoisomer.[1] By attaching the auxiliary to a prochiral substrate, the inherent chirality of the auxiliary sterically or electronically directs the approach of incoming reagents, leading to a highly diastereoselective transformation.[2] After the key stereocenter has been set, the auxiliary is cleaved from the molecule and can often be recovered for reuse, making it a powerful and economical strategy for producing enantiomerically pure compounds.

(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone: A Key Evans Auxiliary

The oxazolidinone class of chiral auxiliaries, pioneered and popularized by David A. Evans, represents a cornerstone of asymmetric synthesis.[1][2] These auxiliaries are particularly effective in controlling the stereochemistry of enolate reactions, such as aldol additions and alkylations. The specific compound, (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone, is highly valued for its rigid structure and the predictable stereochemical control it imparts. The phenyl group at the 5-position and the methyl group at the 4-position work in concert to create a well-defined chiral environment that effectively shields one face of the derived enolate, directing electrophilic attack to the opposite face with high fidelity.

Rationale for Synthesis from (1S,2R)-Norephedrine

(1S,2R)-Norephedrine is an ideal and cost-effective starting material for this synthesis.[3] It is a chiral pool compound, meaning it is readily available in high enantiomeric purity from natural sources or straightforward synthesis. Its vicinal amino alcohol functionality is perfectly arranged for intramolecular cyclization to form the desired five-membered oxazolidinone ring. The inherent stereochemistry of (1S,2R)-norephedrine directly translates to the (4S,5R) configuration of the product, ensuring that the synthesis is stereospecific and avoids the need for chiral resolutions or complex asymmetric steps.

Synthesis Strategy and Mechanism

Overview of the Cyclization Reaction

The core of the synthesis is the cyclization of the 1,2-amino alcohol moiety in (1S,2R)-norephedrine. This is achieved by reacting it with a carbonylating agent, a molecule that can provide a C=O group to bridge the nitrogen and oxygen atoms. The reaction proceeds without racemization of the existing stereocenters.[4]

The Role of the Carbonylating Agent

Several reagents can serve as the carbonyl source. The choice of agent often depends on factors like reactivity, safety, cost, and scale.

  • Phosgene Equivalents (Triphosgene, Diphosgene): These are highly effective and reactive agents. Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a safer and more easily handled alternative to gaseous phosgene.[5] In the presence of a base, it decomposes to generate phosgene in situ. This method is often high-yielding and proceeds under mild conditions.[6]

  • Dialkyl Carbonates (e.g., Diethyl Carbonate): This is a less hazardous and more environmentally benign option. The reaction typically requires higher temperatures and a base, such as potassium carbonate, to drive the reaction forward by transesterification, releasing ethanol as a byproduct.[7]

  • Carbamates (e.g., Ethyl Carbamate): These can also be used, though they often require forcing conditions.

Mechanistic Pathway

The reaction mechanism involves a two-step nucleophilic substitution process.

  • N-Acylation: The more nucleophilic nitrogen atom of the amino alcohol attacks the carbonyl carbon of the carbonylating agent (e.g., phosgene generated from triphosgene). In the case of diethyl carbonate, this is a nucleophilic acyl substitution.

  • Intramolecular Cyclization: The intermediate formed in the first step contains an alkoxide or alcohol group that is positioned to attack the newly formed carbonyl group (or a derivative thereof). This intramolecular, ring-closing step is typically rapid and is driven by the formation of the stable five-membered oxazolidinone ring. A base is required to deprotonate the alcohol and/or neutralize the HCl byproduct when using phosgene equivalents.[6]

Detailed Experimental Protocols

Two common and reliable methods are presented below. Method 1 is a greener approach using diethyl carbonate, while Method 2 employs the highly efficient but more hazardous triphosgene.

Method 1: Cyclization using Diethyl Carbonate

This method is adapted from established literature procedures and is suitable for laboratories wishing to avoid phosgene derivatives.[7]

4.1.1 Materials and Equipment

  • (1S,2R)-(+)-Norephedrine

  • Diethyl carbonate (DEC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with distillation head and condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard glassware for work-up and recrystallization

4.1.2 Step-by-Step Procedure

  • To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-norephedrine (1.0 eq), potassium carbonate (2.1 eq), and diethyl carbonate (2.3 eq).[7]

  • Heat the reaction mixture to 160°C using an oil bath. The mixture will become a slurry.

  • Ethanol will begin to distill off as the reaction proceeds. Monitor the distillation head temperature, which should remain around 78-80°C. Collect the ethanol in a receiving flask cooled with an ice bath.

  • Continue heating for approximately 5 hours, or until ethanol distillation ceases and the head temperature drops significantly.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the resulting solid with dichloromethane and water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer twice with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo using a rotary evaporator to yield the crude product as an off-white solid.

4.1.3 Purification and Characterization

  • Recrystallize the crude solid from a mixture of ethyl acetate and hexanes (e.g., a 1:1.5 ratio) to afford the title compound as white crystals.[7]

  • Expected Yield: ~75-85%

  • Melting Point: 121-123°C.

  • Optical Rotation: [α]²⁵/D ≈ -168° (c=2 in chloroform).

Method 2: Cyclization using Triphosgene

This method is highly efficient but requires strict adherence to safety protocols due to the extreme toxicity of phosgene. This procedure must be performed in a certified chemical fume hood.

4.2.1 Critical Safety Precautions for Triphosgene

  • Toxicity: Triphosgene is fatal if inhaled and causes severe skin and eye burns.[8][9][10] It reacts with moisture to release phosgene and HCl gas.

  • Handling: Always handle triphosgene in a well-ventilated chemical fume hood.[5] Avoid creating dust. Use appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[8]

  • Quenching: Any residual triphosgene or phosgene must be quenched carefully with a basic solution (e.g., aqueous NaOH) in the fume hood before disposal.

4.2.2 Materials and Equipment

  • (1S,2R)-(+)-Norephedrine

  • Triphosgene (BTC)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Three-neck round-bottom flask

  • Argon or nitrogen inert atmosphere setup

  • Addition funnel

  • Low-temperature bath (ice-water or dry ice/acetone)

  • Magnetic stirrer and stir bar

4.2.3 Step-by-Step Procedure

  • Set up a flame-dried three-neck flask under an inert atmosphere of argon or nitrogen.

  • Charge the flask with a solution of (1S,2R)-norephedrine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.1 eq) to the solution.[11]

  • Cool the mixture to 0°C using an ice-water bath.

  • In a separate flask, prepare a solution of triphosgene (0.35-0.40 eq) in anhydrous DCM.

  • Slowly add the triphosgene solution to the cooled norephedrine solution via an addition funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. A precipitate of triethylammonium chloride will form.[11]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

4.2.4 Work-up and Purification

  • Carefully quench the reaction by slowly adding water or saturated aqueous sodium bicarbonate solution while still in the fume hood.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1M HCl, water, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization as described in section 4.1.3.

Data Summary and Visualization

Table of Reagents and Reaction Parameters
ParameterMethod 1 (Diethyl Carbonate)Method 2 (Triphosgene)
Starting Material (1S,2R)-Norephedrine (1.0 eq)(1S,2R)-Norephedrine (1.0 eq)
Carbonylating Agent Diethyl Carbonate (2.3 eq)Triphosgene (0.36 eq)
Base K₂CO₃ (2.1 eq)Triethylamine (2.1 eq)
Solvent Diethyl Carbonate (reagent & solvent)Dichloromethane
Temperature 160°C0°C to Room Temperature
Reaction Time ~5 hours~16 hours
Typical Yield 75-85%85-95%
Key Hazard High TemperatureExtreme Toxicity (Triphosgene)
Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start (1S,2R)-Norephedrine reagents Select Reagents: Method 1: Diethyl Carbonate, K₂CO₃ Method 2: Triphosgene, Et₃N, DCM start->reagents Choose Method reaction_setup Reaction Setup (Distillation or Inert Atmosphere) reagents->reaction_setup cyclization Cyclization Step (Heating or Cooled Addition) reaction_setup->cyclization Execute quench Quenching & Extraction cyclization->quench Reaction Complete drying Drying & Concentration quench->drying purify Recrystallization (EtOAc/Hexanes) drying->purify final_product (4S,5R)-4-Methyl-5-phenyl- 2-oxazolidinone purify->final_product

Caption: Workflow for the synthesis of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone.

Critical Process Parameters and Troubleshooting

  • Purity of Starting Material: Ensure the (1S,2R)-norephedrine is of high purity and dry, as impurities can lead to side reactions and lower yields.

  • Moisture Control (Triphosgene Method): The triphosgene method is highly sensitive to moisture. Use anhydrous solvents and an inert atmosphere to prevent premature decomposition of the triphosgene and formation of unwanted byproducts.[11]

  • Temperature Control: For the diethyl carbonate method, maintaining a high temperature is crucial to drive the distillation of ethanol and push the equilibrium toward the product. For the triphosgene method, the initial addition must be performed at low temperatures to control the exothermic reaction and minimize side reactions.

  • Base Stoichiometry: Accurate stoichiometry of the base is critical. In the triphosgene method, sufficient base is needed to neutralize the HCl generated. Excess base can sometimes lead to side reactions.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, extend the reaction time. For the high-temperature method, ensure the temperature is adequate for ethanol distillation.

  • Purification Issues: If the product fails to crystallize, it may be impure. Consider a silica gel column chromatography step (using an EtOAc/Hexanes gradient) before recrystallization.

Safety and Hazard Management

All chemical syntheses should be conducted with a thorough understanding of the hazards involved.

  • (1S,2R)-Norephedrine: Harmful if swallowed. Wear standard PPE.

  • Diethyl Carbonate: Flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.

  • Triphosgene: Acute Toxin. Fatal if inhaled.[9] Causes severe chemical burns to skin, eyes, and respiratory tract.[10] Reacts with water to produce toxic gases.[12] All handling must occur within a certified chemical fume hood. Ensure a quenching agent (e.g., 1M NaOH) is readily available.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a fume hood.

  • Triethylamine (TEA): Flammable and corrosive. Causes severe skin and eye burns.

Recommended Personal Protective Equipment (PPE):

  • Standard: ANSI-rated safety glasses or goggles, flame-resistant lab coat, nitrile gloves.

  • For Triphosgene Handling: Chemical splash goggles and a face shield, heavy-duty gloves (e.g., butyl rubber), and ensure the fume hood sash is at the lowest practical height.[8]

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Triphosgene-contaminated waste must be quenched with a basic solution before being collected in a designated hazardous waste container.

Conclusion

The synthesis of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone from (1S,2R)-norephedrine is a robust and essential transformation for accessing a key chiral auxiliary. By understanding the underlying mechanisms and carefully selecting a synthetic method appropriate for the available laboratory infrastructure—whether the safer high-temperature carbonate route or the highly efficient triphosgene protocol—researchers can reliably produce this valuable compound. Adherence to the detailed protocols and stringent safety measures outlined in this guide will ensure a successful, high-yielding, and safe synthesis, empowering further advancements in asymmetric chemistry and drug development.

References

  • PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved from [Link]

  • Loba Chemie. (2013, May 23). TRIPHOSGENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • American University. (1987). THE OXAZOLIDINE AND OXAZOLIDONE DERIVATIVES OF EPHEDRINE AND EPHEDRINELIKE COMPOUNDS: SYNTHESIS, STEREOCHEMISTRY, AND ENANTIOMERIC RESOLUTION ON CHIRAL HPLC STATIONARY PHASES. Retrieved from [Link]

  • Buckley, B. R., et al. (2005). The highly diastereoselective synthesis of oxazolidines derived from ketones and pseudoephedrine or ephedrine. Synlett, (6), 971-975. Retrieved from [Link]

  • Zhu, Y. Q., et al. (1996). [Synthesis of oxazolidines from ephedrines as potential prodrugs]. Yao Xue Xue Bao, 31(11), 830-836. Retrieved from [Link]

  • ResearchGate. (n.d.). The Highly Diastereoselective Synthesis of Oxazolidines Derived from Ketones and Pseudoephedrine or Ephedrine. Retrieved from [Link]

  • MDPI. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 24(15), 2789. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxazolidine derivatives of ephedrine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). S,S-Di(pyridin-2-yl)carbonodithioate. Retrieved from [Link]

  • ACS Publications. (n.d.). Norephedrine-derived 2-alkenyloxazolidines: stereochemistry of cyclization and allylic stereocenter directed asymmetric conjugate addition. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(63), 38253-38273. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Leah4sci. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Retrieved from [Link]

Sources

A Technical Guide to (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone: Navigating Stereochemistry in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evans Auxiliary Family and the Significance of Stereochemistry

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters. Among the most powerful and widely adopted of these are the oxazolidinones, famously developed by David A. Evans and his research group. These rigid heterocyclic scaffolds, when temporarily appended to a prochiral substrate, exert profound stereocontrol over a vast array of chemical transformations, including aldol reactions, alkylations, and conjugate additions.[1] Their efficacy stems from a combination of steric and conformational effects that effectively shield one face of a reactive intermediate, thereby directing the approach of an incoming electrophile.

This guide focuses on a specific member of this class: (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone . While its diastereomers, (4S,5R)- and (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, are more commonly encountered in the literature as "Evans auxiliaries" derived from norephedrine and pseudoephedrine, understanding the (4S,5S) isomer is crucial for a comprehensive grasp of this chemical space. The precise spatial arrangement of the methyl and phenyl substituents at the C4 and C5 positions dictates the stereochemical outcome of reactions, and thus, each diastereomer offers a unique stereochemical pathway.

This document serves as an in-depth technical resource, providing the chemical identity, structural characteristics, and a practical framework for the utilization of this compound, while also drawing comparisons to its more prevalent diastereomers to provide a holistic understanding.

Part 1: Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity in a research or development setting is a thorough understanding of its fundamental properties.

Chemical Structure and CAS Number

The structural identity of this compound is defined by a five-membered oxazolidinone ring with a methyl group at the 4-position and a phenyl group at the 5-position. The stereochemical descriptors, (4S,5S), indicate that both the methyl and phenyl groups are oriented in the same sense relative to the ring.

  • Chemical Name: this compound

  • CAS Number: 17097-67-5[2]

  • Molecular Formula: C₁₀H₁₁NO₂[2]

  • Molecular Weight: 177.20 g/mol [2]

For clarity, the structures of the common diastereomers are presented below for comparison:

  • (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone (from (1R,2S)-(-)-Norephedrine)

    • CAS Number: 16251-45-9[3]

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (from (1S,2R)-(+)-Norephedrine)

    • CAS Number: 77943-39-6[4][5][6]

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided in the table below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueReference
Appearance Crystalline solid[2]
Melting Point 117.5 °C[2]
Boiling Point 395.8 °C (Predicted)[2]
Flash Point 193.2 °C (Predicted)[2]
Storage 2°C - 8°C[2]

Part 2: Synthesis of this compound

The synthesis of chiral oxazolidinones is typically achieved through the cyclization of the corresponding β-amino alcohol. The stereochemistry of the final product is directly derived from the stereochemistry of this precursor.

Precursor Amino Alcohol

To obtain the (4S,5S) configuration in the oxazolidinone, the required starting material is (1S,2S)-2-amino-1-phenyl-1-propanol . This specific stereoisomer of phenylpropanolamine is the key determinant for establishing the desired stereocenters at C4 and C5 of the final product.

General Synthetic Protocol: Cyclization

A common and effective method for the cyclization of β-amino alcohols to oxazolidinones involves the use of a carbonylating agent. While historical methods employed hazardous reagents like phosgene, safer alternatives such as diethyl carbonate are now prevalent.[7]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_product Product Precursor (1S,2S)-2-amino-1-phenyl-1-propanol Process Cyclization Precursor->Process Carbonate Diethyl Carbonate Carbonate->Process Base K₂CO₃ (Base) Base->Process Heat Heat (~160 °C) Heat->Process Product This compound Process->Product G A N-Acyl-(4S,5S)-oxazolidinone C Z-Enolate Formation (Chelated) A->C Deprotonation B Base (e.g., LDA) Lewis Acid (e.g., Bu₂BOTf) B->C E Zimmerman-Traxler Transition State C->E Reaction D Electrophile (R-CHO) D->E F Diastereomerically Enriched Aldol Adduct E->F C-C Bond Formation G Auxiliary Cleavage F->G H Chiral Product (e.g., β-hydroxy acid) G->H I Recovered Auxiliary G->I

Sources

stereochemical control with (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Stereochemical Control with (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and natural product synthesis. Chiral auxiliaries represent a powerful and reliable strategy for achieving high levels of asymmetric induction. Among these, the oxazolidinones developed by David A. Evans are preeminent, offering a robust and predictable method for controlling stereochemistry in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth exploration of the this compound auxiliary, a less common but highly effective variant derived from (1S,2S)-pseudoephedrine. We will dissect the fundamental principles governing its stereodirecting power, provide detailed experimental protocols for its application in key asymmetric transformations, and discuss methods for its subsequent removal and recovery.

Introduction: The Logic of Chiral Auxiliaries

Asymmetric synthesis aims to create a single enantiomer of a chiral molecule. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. The effectiveness of an auxiliary is judged by several criteria: it must be readily available in enantiopure form, easy to attach and remove, and most importantly, it must exert a powerful and predictable stereochemical influence on the reaction.

The Evans oxazolidinone auxiliaries excel in all these areas. The this compound, with its defined stereocenters at C4 and C5, creates a rigid, sterically-defined environment that dictates the trajectory of incoming electrophiles with exceptional fidelity.

Synthesis and Acylation of the Auxiliary

The foundation of any auxiliary-based methodology is the reliable synthesis of the auxiliary itself and its subsequent attachment to the substrate.

Synthesis of this compound

This auxiliary is readily prepared from the commercially available and inexpensive amino alcohol (1S,2S)-(+)-pseudoephedrine. A common and effective method involves cyclization with diethyl carbonate.[1]

  • Setup: To a round-bottom flask equipped with a distillation head, add (1S,2S)-(+)-pseudoephedrine (1.0 equiv), diethyl carbonate (2.3 equiv), and potassium carbonate (2.1 equiv).[1]

  • Reaction: Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.

  • Monitoring: Continue heating for approximately 5 hours, or until the distillation head temperature drops significantly, indicating the consumption of the starting materials.[1]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and wash twice with water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from a hexane/ethyl acetate mixture to yield the pure this compound as white crystals.

N-Acylation: Preparing the Reactive Imide

To be utilized, the auxiliary must be covalently bonded to the carboxylic acid moiety of interest, forming an N-acyl oxazolidinone (an imide). This activates the α-protons for deprotonation. While traditional methods use strong, pyrophoric bases like n-butyllithium at low temperatures, milder protocols are often sufficient and more convenient.[2]

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve the this compound (1.0 equiv) in anhydrous DCM.

  • Reagents: Add triethylamine (Et₃N, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).[3]

  • Acylation: Add the desired acyl chloride or anhydride (1.2 equiv) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture until thin-layer chromatography (TLC) indicates complete consumption of the starting auxiliary.

  • Workup: Dilute the mixture with DCM. Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

G General Workflow Aux Chiral Auxiliary (4S,5S)-Oxazolidinone Acyl N-Acyl Imide Aux->Acyl N-Acylation Product Diastereomerically Enriched Product Acyl->Product Diastereoselective Reaction (e.g., Aldol, Alkylation) Product->Aux Recycle Final Enantiomerically Pure Target Product->Final Auxiliary Cleavage

Caption: General workflow for using the chiral auxiliary.

The Core Principle: Diastereoselective Enolate Formation and Reaction

The remarkable stereocontrol exerted by the Evans auxiliary stems from a series of well-defined and predictable conformational preferences. The entire process is designed to present two highly differentiated faces of the enolate to an incoming electrophile.

Formation of the Chelated Z-Enolate

The key to high diastereoselectivity is the formation of a single enolate isomer. In the presence of a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., DIPEA), the N-acyl imide is deprotonated to form a boron enolate. The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, six-membered chelate. This chelation forces the R-group of the acyl chain to orient itself away from the bulky substituents on the auxiliary, leading to the highly selective formation of the (Z)-enolate.[4]

The Zimmerman-Traxler Transition State Model

The stereochemical outcome of the subsequent reaction with an electrophile, such as an aldehyde, is rationalized by the Zimmerman-Traxler transition state model.[5] This model proposes a highly ordered, chair-like six-membered transition state.

  • Chelation: The boron atom remains chelated to both the enolate and the incoming aldehyde's carbonyl oxygen.

  • Steric Shielding: The phenyl group at the C5 position of the auxiliary orients itself to occupy a pseudo-equatorial position, effectively blocking the top (si) face of the enolate.

  • Minimized Interactions: The aldehyde approaches the unshielded bottom (re) face of the enolate. To minimize unfavorable 1,3-diaxial interactions within the chair conformation, the R' group of the aldehyde also adopts a pseudo-equatorial position.

  • Dipole Minimization: The conformation is further stabilized by an arrangement that minimizes the dipole moment between the two carbonyl groups of the imide.[4]

This combination of steric and electronic factors forces the reaction to proceed through a single, lowest-energy pathway, resulting in the formation of the syn-aldol adduct with a predictable absolute stereochemistry.

Sources

An In-depth Technical Guide to Asymmetric Synthesis Using Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the fields of pharmaceutical development and natural product synthesis, where the biological activity of a molecule is intrinsically tied to its three-dimensional structure.[1] Chiral auxiliaries offer a robust and reliable strategy for achieving high levels of stereocontrol.[2][3] Among the arsenal of tools available to the synthetic chemist, the oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans, stand out for their versatility, predictability, and efficacy.[1][4] This guide provides a comprehensive overview of the core principles, mechanistic underpinnings, and field-proven protocols for employing oxazolidinone auxiliaries in asymmetric synthesis. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology for the construction of enantiomerically pure compounds.

The Foundational Principle: The Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] The auxiliary imparts its "chiral information" to the substrate, influencing the trajectory of incoming reagents to favor the formation of one diastereomer over another. The overall process involves three key stages: covalent attachment of the auxiliary to the substrate, the diastereoselective reaction, and finally, the non-destructive cleavage of the auxiliary to yield the desired enantiomerically enriched product, with the auxiliary often being recovered for reuse.[1][5]

The Evans oxazolidinone auxiliaries, typically derived from readily available and inexpensive chiral amino acids like valine and phenylalanine, have become a cornerstone of this approach.[4][6] Their widespread adoption is a testament to their ability to provide high levels of asymmetric induction across a range of important carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and conjugate additions.[1][4][7]

G sub Prochiral Substrate intermediate Chiral Substrate-Auxiliary Adduct sub->intermediate 1. Attachment aux Chiral Auxiliary (Oxazolidinone) aux->intermediate product_mix Diastereomeric Mixture (Major + Minor) intermediate->product_mix 2. Diastereoselective      Reaction reagent Reagent reagent->product_mix cleavage Cleavage Step product_mix->cleavage final_product Enantiomerically Enriched Product cleavage->final_product 3. Removal recovered_aux Recovered Auxiliary cleavage->recovered_aux

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

The Mechanism of Stereocontrol: Engineering a Three-Dimensional Shield

The remarkable success of Evans auxiliaries lies in their ability to form a rigid and predictable conformational environment around the reactive center. The key to this control is the formation of a chelated (Z)-enolate upon deprotonation of the N-acyl oxazolidinone imide.[1][8][9]

Causality of Stereodirection:

  • Enolate Geometry: Treatment of the N-acyl oxazolidinone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively removes the α-proton to furnish the (Z)-enolate.[1][9]

  • Metal Chelation: The metal counterion (typically Li⁺ or Na⁺) coordinates in a bidentate fashion to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the molecule into a rigid, planar, five-membered ring structure.

  • Steric Shielding: The substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl group from valinol or a benzyl group from phenylalaninol) projects outwards, creating a formidable steric shield. This effectively blocks one face of the planar enolate.[4][10]

  • Directed Electrophilic Attack: Consequently, an incoming electrophile can only approach from the opposite, less-hindered face, ensuring the formation of a single major diastereomer.[4]

The choice between auxiliaries derived from (S)-valine or (S)-phenylalanine versus their (R)-enantiomers, or the (4R, 5S)-norephedrine derivative, provides a reliable method to access either enantiomer of the final product.[11]

G cluster_main Mechanism of Diastereoselective Alkylation cluster_steric Steric Shield start N-Acyl Oxazolidinone enolate (Z)-Enolate Intermediate (Chelated & Planar) start->enolate Base (e.g., LDA) -78 °C product Alkylated Product (Single Diastereomer) enolate->product Sterically-directed attack electrophile E⁺ (Electrophile) electrophile->enolate Attack from unhindered bottom face shield Bulky Group (e.g., i-Pr, Bn) Blocks Top Face

Figure 2: Steric shielding by the auxiliary directs electrophilic attack.

The Experimental Workflow: A Self-Validating System

The auxiliary-guided transformation is a robust, three-step process. Each step is designed for high yield and selectivity, creating a self-validating protocol where success at each stage predicts a successful outcome.

Step 1: Acylation of the Oxazolidinone Auxiliary

This initial step covalently couples the carboxylic acid substrate to the chiral auxiliary, forming the N-acyl imide that is the precursor for the key stereoselective reaction.

Protocol: Standard Acylation via Acid Chloride

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet is charged with the chiral oxazolidinone (1.0 eq.).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (n-BuLi, 1.05 eq.) is added dropwise, and the resulting solution is stirred for 15 minutes. This generates the lithium salt of the oxazolidinone.[1]

  • Acylation: The desired acyl chloride (1.1 eq.) is added dropwise. The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

A milder, alternative procedure avoids pyrophoric reagents by using the carboxylic acid directly with an acyl transfer catalyst like 4-(dimethylamino)pyridine (DMAP) and an anhydride.[9][12]

Step 2: Diastereoselective Alkylation

This is the critical bond-forming step where the new stereocenter is created with high fidelity.

Protocol: Diastereoselective Enolate Alkylation

  • Setup: A flame-dried flask under a nitrogen atmosphere is charged with the purified N-acyl oxazolidinone (1.0 eq.) and dissolved in anhydrous THF.

  • Enolization: The solution is cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS, 1.1 eq., as a 1.0 M solution in THF) is added dropwise. The formation of the rigid, chelated sodium enolate is typically complete within 30-60 minutes of stirring at this temperature.[9]

  • Alkylation: The electrophile (e.g., allyl iodide or benzyl bromide, 1.2 eq.) is added neat or as a solution in THF. The reaction is stirred at -78 °C until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Workup: The reaction is quenched at -78 °C with saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed, dried, and concentrated.

  • Analysis & Purification: The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.[4] The product is then purified by flash chromatography to yield the major diastereomer in high purity. Diastereoselectivities are often ≥98:2.[9]

Step 3: Cleavage of the Auxiliary and Product Isolation

The final step is the removal of the auxiliary to unveil the chiral product. The choice of cleavage conditions is dictated by the desired functional group and offers significant synthetic flexibility.[13] The auxiliary is recovered in high yield and can be recycled.[14]

Protocol Overview:

  • For Carboxylic Acids: Hydrolytic cleavage using lithium hydroperoxide (LiOH/H₂O₂) in a THF/water mixture is the standard method.[9][13] The hydroperoxide anion (HOO⁻) is a soft nucleophile that selectively attacks the more electrophilic exocyclic imide carbonyl, avoiding cleavage of the oxazolidinone ring itself.[12][15]

  • For Primary Alcohols: Reductive cleavage is achieved with powerful reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[8][13]

  • For Aldehydes: A more delicate reduction using diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) can furnish the corresponding aldehyde.[13]

  • For Esters and Amides: Other nucleophiles can be employed. For example, sodium methoxide in methanol can yield the methyl ester, while treatment with Weinreb's amine salt can directly produce the Weinreb amide, a versatile intermediate for ketone synthesis.[16]

Table 1: Summary of Common Cleavage Methods for N-Acyl Oxazolidinone Auxiliaries

Desired Product Reagent(s) Solvent(s) Temperature (°C) Typical Yield (%)
Carboxylic Acid LiOH, H₂O₂ THF / H₂O 0 to 25 85 - 95
Primary Alcohol LiBH₄ THF, H₂O 0 to 25 80 - 95
Primary Alcohol LiAlH₄ THF 0 to 65 85 - 98
Aldehyde DIBAL-H CH₂Cl₂ -78 75 - 90
Ester (Methyl) MeONa / MeOH Methanol 0 to 25 80 - 95

Data compiled from multiple sources, including BenchChem.[13]

G cluster_products Final Products start Chiral Oxazolidinone + Acyl Chloride step1 Step 1: Acylation (e.g., n-BuLi, THF, -78°C) start->step1 imide N-Acyl Oxazolidinone (Imide) step1->imide step2 Step 2: Alkylation (e.g., NaHMDS, E-X, -78°C) imide->step2 alkylated Alkylated Adduct (High d.r.) step2->alkylated step3 Step 3: Cleavage alkylated->step3 acid Carboxylic Acid (LiOH/H₂O₂) step3->acid Hydrolysis alcohol Alcohol (LiBH₄) step3->alcohol Reduction aldehyde Aldehyde (DIBAL-H) step3->aldehyde Reduction recovered Recovered Auxiliary step3->recovered

Figure 3: The three-step experimental workflow from acylation to cleavage.

Applications in Drug Development and Total Synthesis

The reliability and versatility of Evans oxazolidinone auxiliaries have made them an indispensable tool in the synthesis of complex, biologically active molecules.[4][17] They are frequently the method of choice in the early stages of drug development, where the rapid and predictable synthesis of enantiomerically pure compounds is critical.[1][2]

A classic demonstration of the power of this methodology is Evans' own total synthesis of the macrolide antibiotic cytovaricin. In this landmark synthesis, oxazolidinone auxiliaries were utilized for one asymmetric alkylation and four asymmetric aldol reactions, successfully establishing the absolute stereochemistry of nine different stereocenters within the complex target molecule.[1] This showcases the iterative power of the auxiliary-based approach to build complex carbon skeletons with precise stereochemical control.

Conclusion

Asymmetric synthesis using oxazolidinone chiral auxiliaries represents a mature, robust, and highly predictable methodology for the construction of chiral molecules. The strategy's success is rooted in a clear and well-understood mechanism of stereocontrol, based on the formation of a rigid, chelated enolate that is effectively shielded by a strategically placed steric directing group. The experimental protocols are well-established, high-yielding, and offer the flexibility to generate a variety of functional groups from a common intermediate. While the field of asymmetric catalysis continues to evolve, the reliability and broad substrate scope of Evans-type auxiliaries ensure their continued and prominent role in both academic research and the industrial synthesis of complex chiral targets.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. (2019). Chirality, 31(10), 776-812. [Link]

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC - NIH. ACS Omega, 6(38), 24985–24990. [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). Wikipedia. [Link]

  • I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B - ProQuest. (1986). ProQuest Dissertations & Theses Global. [Link]

  • Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review - Figshare. (2020). Figshare. [Link]

  • Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary | Request PDF. (2025). ResearchGate. [Link]

  • evans enolate alkylation-hydrolysisx. (n.d.). University of Calgary. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (2016). RSC Advances, 6(36), 30498-30551. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Publications. (2006). Journal of Chemical Education, 83(1), 112. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (2016). RSC Advances, 6(36), 30498-30551. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (2007). Asymmetric Synthesis – The Essentials. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. (2019). Organic Process Research & Development, 23(7), 1480-1485. [Link]

  • (PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review - ResearchGate. (2020). Mini-Reviews in Organic Chemistry, 18(5). [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. (2020). YouTube. [Link]

  • 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones - OUCI. (2012). Comprehensive Chirality. [Link]

  • Chapter 1: Enolate Alkylations. (n.d.). Macmillan Learning. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (n.d.). Williams College. [Link]

  • Evans Aldol Reaction | Chem-Station Int. Ed. (2014). Chem-Station. [Link]

  • (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ResearchGate. (2023). Organic & Biomolecular Chemistry, 21(37). [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - MDPI. (2007). Molecules, 12(6), 1254-1261. [Link]

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A Comprehensive Technical Guide to the Solubility of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility for a Keystone Chiral Auxiliary

(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone, a prominent member of the Evans' chiral auxiliaries, stands as a cornerstone in modern asymmetric synthesis.[1][2] Its rigid structure and predictable stereochemical control have made it an invaluable tool for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry for the development of single-enantiomer drugs. The efficiency of synthetic transformations employing this auxiliary, including diastereoselective alkylations and aldol reactions, is intrinsically linked to its solubility in the reaction medium.[1][3] A thorough understanding of its solubility profile in various organic solvents is therefore not merely academic but a critical parameter for reaction optimization, purification, and overall process viability.

This technical guide provides an in-depth exploration of the solubility of this compound. While quantitative experimental data for this specific molecule is not extensively published, this guide synthesizes fundamental principles of solubility, proven experimental methodologies, and qualitative literature insights to provide a robust framework for the researcher. We will delve into the theoretical underpinnings of solubility, present a detailed protocol for its experimental determination, discuss the key factors influencing the dissolution of this chiral auxiliary, and provide a representative overview of its expected solubility in a range of common organic solvents.

Section 1: Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Chemical Formula C₁₀H₁₁NO₂[4][5][6][7]
Molecular Weight 177.20 g/mol [4][5][6][7]
Appearance White to light yellow crystalline solid[6]
Melting Point 121-123 °C[6]
CAS Number 77943-39-6[5][6][7]

The presence of a polar oxazolidinone ring and a nonpolar phenyl group imparts a degree of amphiphilicity to the molecule, suggesting that its solubility will be highly dependent on the polarity of the solvent.

Section 2: Theoretical Framework of Solubility

The solubility of a crystalline organic compound like this compound in an organic solvent is governed by the principles of thermodynamics. The process of dissolution can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. This is encapsulated by the Gibbs free energy of solution (ΔG_sol), which must be negative for dissolution to be spontaneous.

The interplay of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution dictates the overall Gibbs free energy. For a solid dissolving in a liquid, the process is generally endothermic, as energy is required to overcome the crystal lattice energy. The increase in disorder as the solute molecules disperse in the solvent leads to a positive entropy change, which can drive the dissolution process, particularly at higher temperatures.

A key guiding principle in predicting solubility is the concept of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. This compound possesses both hydrogen bond accepting capabilities (the carbonyl and ether oxygens) and a nonpolar aromatic ring, suggesting a nuanced solubility profile across a spectrum of organic solvents.

Section 3: Representative Solubility Profile of this compound

SolventPolarity IndexExpected SolubilityRationale
Hexane 0.1LowAs a nonpolar alkane, hexane is unlikely to effectively solvate the polar oxazolidinone ring.
Toluene 2.4ModerateThe aromatic nature of toluene can interact favorably with the phenyl group of the solute, while its moderate polarity may offer some interaction with the polar moiety.
Ethyl Acetate 4.4HighEthyl acetate offers a good balance of polarity to interact with the oxazolidinone ring and a nonpolar component to solvate the phenyl group. The successful use of hexane-ethyl acetate mixtures for recrystallization supports its efficacy as a good solvent.[8]
Dichloromethane 3.1HighDichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds and is commonly used in reactions involving Evans' auxiliaries.
Acetone 5.1HighAcetone is a polar aprotic solvent that should effectively solvate the polar functional groups of the molecule.
Methanol 5.1Moderate to HighAs a polar protic solvent, methanol can act as a hydrogen bond donor and acceptor, facilitating dissolution. However, the nonpolar phenyl group may limit very high solubility.
Water 10.2LowThe molecule's significant nonpolar character, primarily from the phenyl ring, is expected to result in low aqueous solubility.

Disclaimer: The data in this table are estimations based on chemical principles and should be experimentally verified for precise applications.

Section 4: Experimental Determination of Solubility

For researchers requiring precise solubility data, direct experimental measurement is essential. The static equilibrium method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[9]

Experimental Workflow for Solubility Determination

Caption: Workflow for the static equilibrium solubility determination method.

Step-by-Step Protocol
  • Preparation of the Solid-Solvent Mixture:

    • Accurately weigh an excess amount of this compound into a series of sealed vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature.

    • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, and preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vials.

    • To ensure complete separation of the solid and liquid phases, centrifugation of the vials is recommended.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial, taking care not to disturb the solid phase.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Section 5: Factors Influencing Solubility

Several factors can significantly influence the solubility of this compound in organic solvents.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively interact with both the polar oxazolidinone moiety and the nonpolar phenyl ring will exhibit the highest solvating power.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. This relationship is described by the van't Hoff equation. For practical applications like recrystallization, a significant difference in solubility between a high temperature and a low temperature is desirable.

  • Presence of Impurities: The purity of both the solute and the solvent can affect solubility. Impurities in the solute can disrupt the crystal lattice, potentially increasing solubility, while impurities in the solvent can alter its solvating properties.

  • Intermolecular Forces: The specific intermolecular interactions between the solute and solvent molecules, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, play a crucial role.

Key Intermolecular Interactions

Intermolecular_Interactions Solute This compound - Phenyl Group (Nonpolar) - Oxazolidinone Ring (Polar) - Carbonyl Group (H-bond acceptor) Solvent Organic Solvent - Polarity - H-bond donor/acceptor capacity - Aromaticity Solute->Solvent Solute-Solvent Interactions (e.g., Dipole-Dipole, π-π stacking)

Caption: Key intermolecular forces governing solubility.

Conclusion: A Practical Framework for Solubility-Driven Success

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide array of organic solvents remains an area for future investigation, this guide provides a robust framework for researchers. By understanding the fundamental principles of solubility, employing rigorous experimental techniques for its determination, and considering the key factors that influence this critical property, scientists and drug development professionals can make informed decisions in the laboratory. The provided representative solubility profile, grounded in chemical theory, offers a practical starting point for solvent selection in synthesis, purification, and formulation, ultimately enabling the more efficient and effective use of this powerful chiral auxiliary.

References

  • University of Waterloo. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • Wikipedia. (2023, November 9). Chiral auxiliary. Retrieved from [Link]

  • PubChem. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 9). Chiral auxiliary. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • PubChem. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • NIST. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • PrecisionFDA. (n.d.). 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)-. Retrieved from [Link]

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Spectroscopic Deep Dive: A Guide to the Spectral Signatures of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the chiral auxiliary, (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone. As a cornerstone in asymmetric synthesis, a thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure stereochemical integrity and reaction success. This document offers a detailed interpretation of the spectral data, supported by established principles and experimental protocols.

Introduction to a Versatile Chiral Auxiliary

This compound, a member of the renowned Evans auxiliaries, is a powerful tool for inducing stereoselectivity in a wide array of organic transformations, including aldol additions, alkylations, and acylations. Its rigid heterocyclic structure, bearing well-defined stereocenters, effectively shields one face of a prochiral enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. The unequivocal confirmation of the auxiliary's structure and stereochemistry is the first and most critical step in its application, a task for which NMR and IR spectroscopy are indispensable.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. The chemical shift (δ), multiplicity, and coupling constants (J) of each proton signal provide detailed information about its electronic environment and spatial relationship with neighboring protons. The spectrum of this compound in a deuterated solvent such as chloroform-d (CDCl₃) exhibits characteristic signals for the phenyl, methine, and methyl protons.

Table 1: Summary of ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.45 - 7.25Multiplet5H-Phenyl protons (C₆H₅)
~5.70Doublet1H~8.1H5
~4.20Multiplet1H-H4
~6.80Broad Singlet1H-N-H
~0.80Doublet3H~6.6Methyl protons (CH₃)

Note: The spectral data for the enantiomer (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is presented here, which is identical to the (4S,5S) diastereomer in terms of chemical shifts and coupling constants.

Interpretation of the ¹H NMR Spectrum
  • Phenyl Protons (δ ~7.45 - 7.25): The complex multiplet in the aromatic region corresponds to the five protons of the phenyl group. The overlapping signals are due to the similar electronic environments of the ortho, meta, and para protons.

  • H5 Proton (δ ~5.70): This downfield doublet is assigned to the proton at the C5 position. Its significant downfield shift is attributed to the deshielding effects of the adjacent oxygen atom and the phenyl ring. The coupling to the H4 proton results in a doublet, with a typical vicinal coupling constant of approximately 8.1 Hz.

  • H4 Proton (δ ~4.20): The multiplet in the upfield region corresponds to the proton at the C4 position. It is coupled to both the H5 proton and the protons of the adjacent methyl group, resulting in a more complex splitting pattern (a multiplet).

  • N-H Proton (δ ~6.80): The broad singlet is characteristic of the amine proton. Its chemical shift can be variable and is often concentration and solvent dependent. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • Methyl Protons (δ ~0.80): The upfield doublet is assigned to the three protons of the methyl group at the C4 position. The signal is split into a doublet by the adjacent H4 proton, with a typical vicinal coupling constant of around 6.6 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift is indicative of its hybridization and electronic environment.

Table 2: Summary of ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~159.8C2 (C=O)
~134.9C-ipso (Phenyl)
~128.4C-meta (Phenyl)
~128.3C-para (Phenyl)
~125.8C-ortho (Phenyl)
~80.9C5
~52.3C4
~17.4C11 (CH₃)

Note: The spectral data for the enantiomer (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is presented here, which is identical to the (4S,5S) diastereomer.

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (δ ~159.8): The most downfield signal corresponds to the carbonyl carbon (C2) of the oxazolidinone ring, which is highly deshielded due to the double bond to oxygen.

  • Phenyl Carbons (δ ~134.9 - 125.8): The signals in the aromatic region are assigned to the carbons of the phenyl ring. The ipso-carbon (attached to C5) is typically the most downfield of the aromatic signals, while the ortho, meta, and para carbons appear in a relatively narrow range.

  • C5 Carbon (δ ~80.9): This signal is attributed to the C5 carbon, which is shifted downfield due to the direct attachment of an oxygen atom.

  • C4 Carbon (δ ~52.3): The C4 carbon, bonded to the nitrogen atom, appears at a characteristic chemical shift for such environments.

  • Methyl Carbon (δ ~17.4): The most upfield signal corresponds to the methyl carbon (C11), which is in a shielded, aliphatic environment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Table 3: Summary of IR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300Strong, BroadN-H Stretch
~3050 - 3000MediumAromatic C-H Stretch
~2980 - 2850MediumAliphatic C-H Stretch
~1750StrongC=O Stretch (Carbonyl)
~1600, ~1490MediumC=C Stretch (Aromatic)
~1250StrongC-O Stretch
~750, ~700StrongC-H Bending (Aromatic, Monosubstituted)
Interpretation of the IR Spectrum
  • N-H Stretch (~3300 cm⁻¹): The strong, broad absorption in this region is a clear indication of the N-H stretching vibration of the secondary amine in the oxazolidinone ring. The broadening is a result of hydrogen bonding.

  • C-H Stretches (~3050-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic phenyl ring, while those just below 3000 cm⁻¹ are due to the C-H stretches of the aliphatic methyl and methine groups.

  • C=O Stretch (~1750 cm⁻¹): A very strong and sharp absorption band in this region is the hallmark of the carbonyl (C=O) stretching vibration of the cyclic carbamate (oxazolidinone).

  • C=C Stretches (~1600, ~1490 cm⁻¹): These medium-intensity bands are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic phenyl ring.

  • C-O Stretch (~1250 cm⁻¹): The strong absorption in this region is attributed to the stretching vibration of the C-O single bond within the oxazolidinone ring.

  • Aromatic C-H Bending (~750, ~700 cm⁻¹): The strong bands in the fingerprint region are characteristic of the out-of-plane C-H bending vibrations of a monosubstituted benzene ring.

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate structural analysis. The following are generalized protocols for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of CDCl₃ prep2 Filter solution into a clean, dry NMR tube prep1->prep2 acq1 Insert sample into NMR spectrometer acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 400 MHz) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 100 MHz) acq3->acq4 proc1 Fourier transform the raw data proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (TMS or residual solvent) proc2->proc3 proc4 Integrate ¹H NMR signals and pick peaks proc3->proc4

Caption: A generalized workflow for acquiring NMR spectra.

Rationale for Experimental Choices:

  • Solvent: Chloroform-d (CDCl₃) is a common and effective solvent for many organic compounds, offering good solubility and a convenient residual solvent peak for chemical shift calibration.

  • Concentration: A concentration of 5-10 mg in 0.6 mL of solvent provides a good signal-to-noise ratio for ¹H NMR in a reasonable acquisition time. A higher concentration may be needed for ¹³C NMR.

  • Instrumentation: A 400 MHz (for ¹H) or higher field NMR spectrometer is recommended for good signal dispersion and resolution, which is particularly important for resolving the multiplets in the spectrum.

IR Spectroscopy Protocol (ATR-FTIR)

IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing prep_ir1 Ensure the ATR crystal is clean prep_ir2 Place a small amount of solid sample on the crystal prep_ir1->prep_ir2 acq_ir1 Apply pressure to ensure good sample contact acq_ir2 Collect the background spectrum (clean crystal) acq_ir1->acq_ir2 acq_ir3 Collect the sample spectrum acq_ir2->acq_ir3 proc_ir1 Perform background subtraction proc_ir2 Identify and label significant absorption bands proc_ir1->proc_ir2

Caption: A generalized workflow for acquiring ATR-FTIR spectra.

Rationale for Experimental Choices:

  • ATR-FTIR: Attenuated Total Reflectance (ATR) is a convenient and widely used technique for solid samples as it requires minimal to no sample preparation.

  • Pressure: Applying pressure ensures intimate contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The distinct signals in each spectrum serve as a reliable fingerprint for this important chiral auxiliary, enabling researchers to confidently verify its structure and purity before its application in stereoselective synthesis. A thorough understanding of these spectral features is a fundamental aspect of ensuring the desired stereochemical outcomes in the synthesis of complex, high-value molecules.

References

  • PubChem. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

An In-depth Technical Guide to the Safe Handling and Application of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and technical insights for the effective use of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone, a prominent chiral auxiliary, in research and development settings. Designed for chemists, researchers, and drug development professionals, this document synthesizes critical safety data with practical, field-proven applications to ensure both personal safety and experimental integrity.

Introduction: The Role of this compound in Asymmetric Synthesis

This compound is a member of the Evans family of chiral auxiliaries, which are instrumental in stereoselective synthesis.[1] These auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] The steric influence of the substituents on the oxazolidinone ring effectively shields one face of the reactive intermediate, compelling the reaction to proceed from the less hindered face.[2] This strategy allows for the predictable and reliable formation of a desired stereoisomer, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules where enantiomeric purity is paramount.[1]

This particular auxiliary, derived from (1S,2S)-norephedrine, is frequently employed in asymmetric aldol reactions, alkylations, and other carbon-carbon bond-forming transformations.[1][2] Upon completion of the stereoselective reaction, the auxiliary can be cleaved and recovered for potential reuse.[3]

Hazard Identification and Physicochemical Properties

While some safety data sheets classify this compound as not hazardous under the 2012 OSHA Hazard Communication Standard, it is imperative to handle this compound with the care afforded to all laboratory chemicals, as toxicological properties may not have been fully investigated.[1][4] Some suppliers indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.

Table 1: Physicochemical and Hazard Data

PropertyValueSource(s)
Chemical Formula C₁₀H₁₁NO₂[5]
Molecular Weight 177.20 g/mol [5]
Appearance White to light yellow crystalline powder[6]
Melting Point 121-123 °C[7]
Solubility Sparingly soluble in water[6]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[2]

Core Safety and Handling Protocols

Adherence to rigorous safety protocols is non-negotiable when working with this compound. The following sections detail essential precautions.

Exposure Controls and Personal Protective Equipment (PPE)

The primary objective is to prevent direct contact and inhalation. This is achieved through a combination of engineering controls and appropriate PPE.

  • Engineering Controls : Always handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[2] An eyewash station and safety shower must be readily accessible.

  • Eye and Face Protection : Wear tightly fitting safety goggles or glasses with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection : Wear impervious, chemical-resistant gloves such as nitrile rubber.[8] Inspect gloves for any signs of degradation before use. A lab coat or chemical-resistant apron should be worn to protect street clothing.[1]

  • Respiratory Protection : For operations where dust formation is significant and engineering controls are insufficient, a NIOSH-approved N95 respirator or higher is recommended.[7]

Safe Storage and Handling

Proper storage is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1][8]

  • Incompatible Materials : Avoid contact with strong oxidizing agents.[2][5]

  • General Handling : Avoid the formation of dust. Do not breathe dust, vapor, mist, or gas.[6] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[8]

Stability and Reactivity

This compound is stable under recommended storage conditions.[5] However, it is important to be aware of potential hazards.

  • Conditions to Avoid : Extremes of temperature and direct sunlight.[5]

  • Hazardous Decomposition Products : Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5]

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

  • First Aid Measures :

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

  • Fire-Fighting Measures :

    • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

    • Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors.[4]

    • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

  • Accidental Release Measures :

    • Personal Precautions : Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1. Avoid dust formation.

    • Containment and Cleanup : For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

Application in Asymmetric Synthesis: A Workflow Example

The utility of this compound is best illustrated through a typical experimental workflow. The following is a generalized, three-stage protocol for an asymmetric alkylation, a common application.

Stage 1: Acylation of the Chiral Auxiliary

The first step involves attaching a prochiral acyl group to the nitrogen of the oxazolidinone.

Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add a suitable base, such as triethylamine (1.5 equivalents), dropwise.

  • Slowly add the desired acyl chloride or anhydride (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform an aqueous workup, dry the organic layer, and purify the N-acyl oxazolidinone product, typically by column chromatography.

Stage 2: Diastereoselective Enolate Formation and Alkylation

This is the key stereochemistry-defining step where the chiral auxiliary directs the approach of the electrophile.

Protocol:

  • Dissolve the purified N-acyl oxazolidinone from Stage 1 in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to form the corresponding Z-enolate. The bulky substituents on the auxiliary direct the enolate geometry.

  • After stirring for approximately 30-60 minutes at -78 °C, add the electrophile (e.g., an alkyl halide) dropwise.

  • Continue to stir the reaction at -78 °C for several hours, monitoring by TLC.

  • Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Purify the alkylated product by column chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or other suitable analytical techniques.

Stage 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage reagent determines the resulting functional group.

Protocol (for cleavage to a carboxylic acid):

  • Dissolve the purified alkylated product from Stage 2 in a mixture of THF and water (typically a 3:1 or 4:1 ratio).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (H₂O₂) (4-5 equivalents) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH) (2 equivalents).[9]

  • Stir the reaction vigorously at 0 °C for 2-4 hours. It is important to note that this reaction can evolve oxygen gas, which presents a safety risk.[8] Ensure adequate ventilation and proper inerting of the vessel, especially on a larger scale.[8]

  • Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.[1]

  • Perform an appropriate workup to isolate the chiral carboxylic acid and the recovered this compound auxiliary.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the asymmetric alkylation process.

Caption: Workflow for Asymmetric Alkylation using an Evans Chiral Auxiliary.

Conclusion

This compound is a powerful and reliable tool for achieving high levels of stereocontrol in organic synthesis. Its efficacy, however, is intrinsically linked to its proper and safe handling. By understanding its chemical properties, adhering to stringent safety protocols, and following well-established experimental procedures, researchers can confidently and safely leverage this chiral auxiliary to advance their synthetic objectives. This guide serves as a foundational resource, and it is incumbent upon the user to consult the most current Safety Data Sheet and relevant literature before commencing any experimental work.

References

  • PubChem. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. [Link]

  • Chem-Station. Evans Aldol Reaction. [Link]

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Methodological & Application

Protocol for N-Acylation of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone: A Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol and technical insights for the N-acylation of (4S,5S)-4-methyl-5-phenyl-2-oxazolidinone, a renowned Evans chiral auxiliary. This guide is intended for researchers, scientists, and professionals in drug development engaged in asymmetric synthesis, offering a comprehensive understanding of the procedural steps, the underlying chemical principles, and safety considerations.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, chiral auxiliaries are indispensable tools.[1][2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[3][4] The auxiliary establishes a chiral environment, directing the formation of one diastereomer over the other with high selectivity.[5][6] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[4][6]

The initial and crucial step in utilizing this powerful tool is the N-acylation of the oxazolidinone, which attaches the desired acyl group to the nitrogen atom of the auxiliary. This guide will detail the most common and robust method for this transformation, employing a strong base and an acyl chloride.

Reaction Principle and Mechanism

The N-acylation of this compound typically proceeds via deprotonation of the N-H bond by a strong, non-nucleophilic base, followed by nucleophilic attack of the resulting anion on an acylating agent.

Step 1: Deprotonation. A strong base, most commonly n-butyllithium (n-BuLi), is used to abstract the acidic proton from the nitrogen of the oxazolidinone ring.[3] This step is performed at low temperatures (typically -78 °C) to prevent side reactions. The choice of a strong base is critical as the pKa of the N-H proton is in the range of 18-20.

Step 2: Acylation. The resulting lithium amide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an acyl chloride. This forms a tetrahedral intermediate which then collapses to yield the desired N-acylated oxazolidinone and lithium chloride as a byproduct.

The overall transformation is a nucleophilic acyl substitution. The stereocenters at positions 4 and 5 of the oxazolidinone ring remain unchanged throughout this process.

Figure 1: N-Acylation Reaction Mechanism.

Experimental Protocol

This protocol details the N-acylation of this compound with propionyl chloride as a representative example. The procedure can be adapted for other acyl chlorides.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound16251-45-9177.2010.01.0
n-Butyllithium (2.5 M in hexanes)109-72-864.0610.51.05
Propionyl chloride79-03-892.5211.01.1
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49--
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01--
Brine (saturated aqueous NaCl)7647-14-558.44--
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37--
Equipment
  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Safety Precautions
  • n-Butyllithium is a pyrophoric reagent and reacts violently with water and protic solvents. [10][11] It should be handled under an inert atmosphere (nitrogen or argon) by trained personnel.[12][13] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[12][14] Have a Class D fire extinguisher or dry sand readily available.

  • Acyl chlorides are corrosive and lachrymatory. Handle in a well-ventilated fume hood.

  • Anhydrous solvents are essential for this reaction. Ensure that all glassware is thoroughly dried to prevent quenching of the n-butyllithium.

Step-by-Step Procedure
Figure 2: Experimental Workflow.
  • Preparation: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen or argon.

  • Dissolution: To the flask, add this compound (1.77 g, 10.0 mmol) and anhydrous THF (40 mL). Stir until the solid is completely dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe over 10 minutes. A slight color change may be observed.

  • Stirring: Stir the reaction mixture at -78 °C for 30 minutes to ensure complete deprotonation.

  • Acylation: Add propionyl chloride (0.96 mL, 11.0 mmol) dropwise via syringe.

  • Warming: After the addition is complete, stir the reaction at -78 °C for 30 minutes, and then allow it to warm to 0 °C over 1 hour.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).

  • Workup:

    • Transfer the mixture to a separatory funnel and add water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or viscous oil. Purify by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-propionyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Alternative N-Acylation Methods

While the n-BuLi protocol is highly effective, alternative, milder methods have been developed to avoid the use of pyrophoric reagents.

  • Triethylamine/DMAP Method: This method utilizes a weaker base, triethylamine, with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[15][16][17] The acylation can be performed at room temperature with an acyl chloride or anhydride.[15][16] This procedure is operationally simpler and avoids the need for cryogenic temperatures.

  • Acid Fluoride Method: N-acylation can also be achieved using acid fluorides with mild bases like triethylamine or diisopropylethylamine.[18] This method is particularly useful for sensitive substrates.

Conclusion

The N-acylation of this compound is a fundamental step in the application of Evans chiral auxiliaries for asymmetric synthesis. The protocol detailed herein, utilizing n-butyllithium, is a robust and widely employed method that provides the N-acylated product in high yield. Understanding the underlying mechanism, adhering to strict safety protocols, and mastering the experimental technique are paramount for success. The resulting N-acyl oxazolidinone is a versatile intermediate poised for a variety of highly diastereoselective transformations, enabling the synthesis of complex chiral molecules with precision and control.

References

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Ordóñez, M., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Educación Química, 30(2), 66-81.
  • nbutyl lithium safety - YouTube. (2024, June 6). Retrieved January 12, 2026, from [Link]

  • Standard Operating Procedure n-Butyllithium. (n.d.). Environmental Health and Safety - University of Arkansas. Retrieved January 12, 2026, from [Link]

  • Asymmetric Synthesis - University of York. (n.d.). Retrieved January 12, 2026, from [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 1-13). Wiley-VCH.
  • The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)methanol. (2025). BenchChem.
  • Kim, D., & Lee, J. (2016). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 21(9), 1184.
  • Ager, D. J., Allen, D. R., & Schaad, D. R. (1996). Simple and efficient N-acylation reactions of chiral oxazolidinone auxiliaries. Synthesis, 1996(11), 1283-1285.
  • Ghavre, M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(23), 19054-19085.
  • Crimmins, M. T. (2007). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (308-309), 36-42.
  • Request PDF: Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019, August). Chirality, 31(6).
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Patora-Komisarska, K., et al. (2015). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. Bioorganic & Medicinal Chemistry, 23(15), 4566-4576.
  • Gage, J. R. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(18), 4054-4057.
  • Prashad, M., et al. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372.
  • Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. (2025). BenchChem.
  • Evans Enolate Alkylation-Hydrolysis. (n.d.). Retrieved January 12, 2026, from [Link]

  • Zhang, Y., et al. (2020). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society, 142(34), 14590-14596.
  • Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • Grayson, E. J., & Sanderson, J. M. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)-. (n.d.). precisionFDA. Retrieved January 12, 2026, from [Link]

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Application Note & Protocol: Mastering Diastereoselective Aldol Reactions with the (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] However, controlling the stereochemistry of the newly formed chiral centers has been a long-standing challenge. The advent of chiral auxiliaries, pioneered by David A. Evans, revolutionized the field by providing a reliable and predictable method for achieving high levels of diastereoselectivity.[2] These auxiliaries are chiral molecules that are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently removed to yield an enantiomerically enriched product.[3][4]

This guide focuses on the application of the (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone, a widely used Evans auxiliary derived from (1R,2S)-(-)-norephedrine.[5] It is important to note that the topic specifies a (4S,5S) configuration, which is less common for this class of auxiliaries. The protocols and mechanistic discussions herein are based on the well-established (4S,5R) and its enantiomeric (4R,5S) forms, which provide predictable and high diastereoselectivity.[6][7] The principles and procedures are, however, broadly applicable.

This document will provide a detailed exploration of the mechanistic underpinnings, a step-by-step experimental protocol, and practical insights for conducting diastereoselective aldol reactions using this powerful chiral auxiliary.

Mechanism and the Origin of Stereoselectivity

The remarkable diastereoselectivity of the Evans aldol reaction is a consequence of a highly organized transition state.[2][8] The key steps involve the formation of a Z-boron enolate, which then reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state.[2][8]

  • N-Acylation: The chiral auxiliary is first acylated with a carboxylic acid derivative (e.g., an acyl chloride) to form an N-acyl oxazolidinone.[6]

  • Enolate Formation: The N-acyl oxazolidinone is then treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[9][10] This "soft enolization" process reliably generates the Z-enolate.[1][2] The boron atom coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forming a rigid chelate.[9]

  • Zimmerman-Traxler Transition State: The aldehyde is then introduced, and it coordinates to the boron atom. The reaction proceeds through a six-membered, chair-like transition state.[2][8] The stereochemical outcome is dictated by minimizing steric interactions within this transition state. The phenyl group on the auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.[8] This controlled approach leads to the predictable formation of the syn-aldol adduct.[2][8]

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Workup N_acyl N-Acyl Oxazolidinone Z_enolate Z-Boron Enolate (Chelated) N_acyl->Z_enolate Deprotonation Bu2BOTf Bu₂BOTf, Et₃N Transition_State Zimmerman-Traxler Transition State Z_enolate->Transition_State Aldehyde Aldehyde (R'CHO) Aldehyde->Transition_State Aldol_Adduct_Boron Boron-chelated Aldol Adduct Transition_State->Aldol_Adduct_Boron C-C Bond Formation Syn_Adduct Syn-Aldol Adduct Aldol_Adduct_Boron->Syn_Adduct Protonation Workup Aqueous Workup

Figure 1: Mechanistic pathway of the Evans aldol reaction.

Experimental Workflow Overview

The overall process can be broken down into three main stages: acylation of the auxiliary, the diastereoselective aldol reaction, and finally, the cleavage of the auxiliary to yield the desired chiral β-hydroxy carboxylic acid or its derivative.

Figure 2: General experimental workflow.

Detailed Experimental Protocols

Materials and Reagents:

ReagentPuritySupplierNotes
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone>99% eeStandard suppliersStore in a desiccator.[5]
Propionyl chloride>98%Standard suppliersHandle in a fume hood.
Triethylamine (Et₃N)>99.5%Standard suppliersDistill from CaH₂ before use.
Dichloromethane (DCM)AnhydrousStandard suppliersDry over CaH₂ or pass through a solvent purification system.
Dibutylboron triflate (Bu₂BOTf)1.0 M in DCMStandard suppliersHandle under an inert atmosphere.
Aldehyde (e.g., Isobutyraldehyde)>98%Standard suppliersDistill before use.
Tetrahydrofuran (THF)AnhydrousStandard suppliersDry over Na/benzophenone or pass through a solvent purification system.
Lithium hydroxide (LiOH)Reagent gradeStandard suppliers
Hydrogen peroxide (H₂O₂)30% aq. soln.Standard suppliers
Part A: N-Acylation of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the "loading" of the chiral auxiliary with the desired acyl group.[6]

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolution: Dissolve the auxiliary in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) dropwise via syringe.

  • Acylating Agent Addition: Add propionyl chloride (1.2 eq) dropwise. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM.

  • Washing: Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.

Part B: Diastereoselective Aldol Reaction

This is the core C-C bond-forming step. Strict anhydrous and anaerobic conditions are crucial for success.

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) from Part A.

  • Dissolution: Dissolve the substrate in anhydrous DCM (to approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add dibutylboron triflate (1.1 eq, 1.0 M solution in DCM) dropwise over 10 minutes. The solution should turn from colorless to pale yellow. Stir for 15 minutes.

  • Base Addition: Add triethylamine (1.2 eq) dropwise. The solution should become clear and may intensify in color. Stir for 30 minutes to ensure complete enolate formation.

  • Aldehyde Addition: Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq), freshly distilled, dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

  • Quenching: Quench the reaction by adding a pH 7 phosphate buffer solution, followed by methanol and 30% hydrogen peroxide. Caution: The quench can be exothermic. Add the H₂O₂ slowly at 0 °C.

  • Stirring: Stir the mixture vigorously at 0 °C for 1 hour.

  • Workup: Concentrate the mixture in vacuo to remove the organic solvents. Extract the aqueous residue with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the aldol adduct by flash column chromatography. A single diastereomer can often be isolated by crystallization.[1]

Part C: Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to reveal the chiral product and allows for the recovery of the valuable auxiliary.[11][12]

  • Setup: Dissolve the purified aldol adduct (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, e.g., 0.5 M solution).

  • Reaction: Stir the mixture at 0 °C for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained.

  • Auxiliary Recovery: Concentrate the mixture to remove THF. Make the solution basic (pH > 11) with NaOH and extract with DCM or ethyl acetate to recover the chiral auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the desired β-hydroxy carboxylic acid with ethyl acetate.

  • Final Steps: Dry the organic layer containing the product over Na₂SO₄, filter, and concentrate to yield the final product.

Expected Results

The Evans aldol reaction using the (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone auxiliary typically provides high yields and excellent diastereoselectivity for the syn-aldol product.

AldehydeYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde85-95%>99:1
Benzaldehyde80-90%>98:2
Propionaldehyde88-96%>99:1

Note: Yields and diastereoselectivities are representative and can vary based on substrate and reaction conditions.

Troubleshooting

  • Low Yield: Often due to moisture in the reaction. Ensure all glassware is flame-dried and reagents are anhydrous. Check the quality of Bu₂BOTf.

  • Low Diastereoselectivity: May result from incomplete enolate formation or the reaction temperature rising prematurely. Ensure slow addition of reagents at the specified temperatures.

  • Incomplete Auxiliary Cleavage: The reaction may require longer times or additional equivalents of LiOH/H₂O₂. Monitor carefully by TLC. Using LiOH alone can lead to endocyclic cleavage of the oxazolidinone ring.[11][13]

Conclusion

The diastereoselective aldol reaction employing the (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone chiral auxiliary is a robust and highly reliable method for the asymmetric synthesis of syn-β-hydroxy carbonyl compounds.[2][8] Its predictability, high stereocontrol, and the ability to scale up the reaction have made it an indispensable tool in the synthesis of complex natural products and pharmaceuticals.[2] By understanding the mechanistic principles and adhering to rigorous experimental technique, researchers can effectively leverage this methodology to construct chiral building blocks with exceptional precision.

References

  • Title: Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC Source: PubMed Central URL: [Link]

  • Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Evans Aldol Reaction Source: Chem-Station International Edition URL: [Link]

  • Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: ResearchGate URL: [Link]

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex Source: Williams College URL: [Link]

  • Title: Aldol reaction Source: Wikipedia URL: [Link]

  • Title: Evans Enolate Alkylation-Hydrolysis Source: University of Liverpool URL: [Link]

  • Title: (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone Source: Autech Scientific URL: [Link]

  • Title: Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates Source: ACS Publications URL: [Link]

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates Source: ResearchGate URL: [Link]

  • Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: ACS Publications URL: [Link]

  • Title: Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates Source: ResearchGate URL: [Link]

  • Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols: Asymmetric Alkylation with (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric synthesis, the art of creating single enantiomers from achiral or racemic precursors, has become an indispensable tool.[1] Among the most robust and predictable strategies in this field is the use of chiral auxiliaries—temporary, covalently-bonded chiral scaffolds that direct the stereochemical course of a reaction before being cleaved and recycled.[1][2][3][4]

The oxazolidinones, pioneered by David A. Evans, represent a gold standard in chiral auxiliary-based methods due to their high stereodirecting ability, operational simplicity, and the predictability of their outcomes.[4][5][6] This guide provides an in-depth exploration of the (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone auxiliary, a powerful tool derived from (1R,2S)-norephedrine. We will dissect the mechanistic underpinnings of its stereocontrol, provide detailed, field-proven protocols for its application in asymmetric alkylation, and discuss its practical applications for researchers engaged in the synthesis of enantiomerically pure compounds.

Pillar 1: The Mechanism of Stereochemical Control

The remarkable efficacy of the this compound auxiliary hinges on its ability to orchestrate the formation of a conformationally rigid enolate, thereby creating a highly biased environment for electrophilic attack. The entire process can be understood as a sequence of four distinct, controlled steps.

Step 1: N-Acylation

The journey begins with the attachment of a prochiral acyl group to the nitrogen atom of the auxiliary. This is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium followed by quenching with an acid chloride, or through milder methods using an anhydride and a catalyst.[1][7] This creates an N-acyl oxazolidinone, the substrate for the key alkylation step.

Step 2: Formation of a Rigid (Z)-Enolate

This is the cornerstone of stereocontrol. The N-acyl imide is treated with a strong, sterically hindered, non-nucleophilic base, most commonly Lithium Diisopropylamide (LDA), at low temperatures (typically -78 °C) in an anhydrous ether solvent like THF.[8][9][10] The base selectively removes the most acidic α-proton, leading to the formation of a lithium enolate.

Crucially, the lithium cation does not exist as a free ion. Instead, it forms a rigid, five-membered chelate ring by coordinating with both the enolate oxygen and the endocyclic carbonyl oxygen of the oxazolidinone ring.[1][7] This chelation forces the enolate into a specific, planar (Z)-geometry.

Step 3: Face-Selective Alkylation

The chelated (Z)-enolate presents two distinct faces (re and si) to an incoming electrophile. The stereochemical outcome is now dictated by the steric influence of the auxiliary's substituents. In the (4S,5S) auxiliary, the phenyl group at the C5 position is the dominant steric director. It effectively shields the top (si) face of the planar enolate, leaving the bottom (re) face exposed. Consequently, the electrophile (e.g., an alkyl halide) is compelled to approach from this less hindered trajectory.[11] This highly organized, substrate-controlled attack results in the formation of a new stereocenter with a predictable absolute configuration, yielding one diastereomer in great excess.

Step 4: Nondestructive Auxiliary Cleavage

For the methodology to be synthetically useful, the chiral auxiliary must be removable without affecting the newly created stereocenter.[2] Evans auxiliaries offer versatile cleavage options to yield a variety of functional groups.

  • Hydrolysis to Carboxylic Acids: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) selectively cleaves the exocyclic acyl group to furnish the enantiomerically enriched carboxylic acid.[1][12][13]

  • Reduction to Alcohols: Strong reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) reduce the imide to yield the corresponding chiral primary alcohol.[14]

  • Conversion to Esters and Amides: Other reagents, such as sodium methoxide or benzyl alcohol with a Lewis acid, can be used to generate esters and other carboxylic acid derivatives directly.

The ability to recover the auxiliary intact for reuse is a key practical and economic advantage of this methodology.[4]

Pillar 2: Experimental Protocols & Workflow

The following protocols are designed to be self-validating, with checkpoints for confirming the success of each stage. Success relies on meticulous technique, particularly the maintenance of anhydrous and anaerobic conditions during enolate formation.

Overall Experimental Workflow

The process follows a logical three-stage sequence: coupling the substrate to the auxiliary, performing the diastereoselective transformation, and finally, liberating the chiral product while recovering the auxiliary.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Cleavage & Recovery Acylation Couple Acyl Group to Auxiliary Enolate Generate Chelated (Z)-Enolate (LDA, -78°C) Acylation->Enolate Alkylation Add Electrophile (R-X) Enolate->Alkylation Diastereoselective Attack Cleavage Cleave Auxiliary (e.g., LiOH/H₂O₂) Alkylation->Cleavage Purification Isolate Chiral Product & Recover Auxiliary Cleavage->Purification

Caption: High-level workflow for asymmetric alkylation.

Protocol 1: N-Acylation of this compound

This protocol describes the formation of the N-propionyl imide, a common substrate for alkylation.

Materials & Reagents

  • This compound

  • Propionyl chloride, freshly distilled

  • Triethylamine (Et₃N), distilled from CaH₂

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NH₄Cl, 1 M HCl, saturated aqueous NaHCO₃, brine

  • Anhydrous MgSO₄

  • Schlenk flask, syringes, magnetic stirrer, ice bath

ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound177.2010.01.01.77 g
Triethylamine (Et₃N)101.1915.01.52.09 mL
Propionyl chloride92.5212.01.21.05 mL
4-(Dimethylamino)pyridine (DMAP)122.170.50.0561 mg
Dichloromethane (DCM)---50 mL

Procedure

  • Under an inert atmosphere (N₂ or Ar), add this compound (1.77 g) and DMAP (61 mg) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous DCM (50 mL) via cannula and stir to dissolve.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine (2.09 mL) dropwise via syringe.

  • Add propionyl chloride (1.05 mL) dropwise over 5 minutes. A white precipitate (Et₃N·HCl) will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl (25 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl (25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure N-propionyl imide as a white solid. (Expected yield: >90%).

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This protocol details the key stereocenter-forming reaction. Strict anhydrous and anaerobic conditions are paramount for success.

Materials & Reagents

  • N-propionyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone (from Protocol 1)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide, freshly distilled or passed through basic alumina

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl

  • Schlenk flask, syringes, magnetic stirrer, dry ice/acetone bath (-78 °C)

ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
N-propionyl imide233.285.01.01.17 g
LDA (2.0 M solution)-5.51.12.75 mL
Benzyl bromide171.046.01.20.71 mL
Tetrahydrofuran (THF), anhydrous---40 mL

Procedure

  • Add the N-propionyl imide (1.17 g) to a flame-dried Schlenk flask. Purge with an inert atmosphere.

  • Add anhydrous THF (40 mL) via cannula and stir to dissolve.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Slowly add the LDA solution (2.75 mL) dropwise via syringe over 10 minutes. The solution should turn a pale yellow, indicating enolate formation.

  • Stir the solution at -78 °C for 30-45 minutes.

  • Add benzyl bromide (0.71 mL) dropwise via syringe.

  • Continue stirring at -78 °C for 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (15 mL).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water (20 mL).

  • Extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude or purified product. (Typical d.r. > 98:2).

Protocol 3: Hydrolytic Cleavage to the Carboxylic Acid

This protocol liberates the chiral product and allows for recovery of the valuable auxiliary.

Materials & Reagents

  • Alkylated product (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water, deionized

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Lithium hydroxide (LiOH·H₂O)

  • Sodium sulfite (Na₂SO₃)

  • 0.5 M NaOH, 1 M HCl, Diethyl ether

  • Ice bath

ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Alkylated Product323.404.01.01.29 g
LiOH·H₂O41.968.02.0336 mg
Hydrogen peroxide (30% w/w)34.0116.04.01.81 mL
THF / H₂O (4:1 mixture)---40 mL

Procedure

  • Dissolve the alkylated product (1.29 g) in 32 mL of THF in a round-bottom flask and cool to 0 °C.

  • In a separate flask, dissolve LiOH·H₂O (336 mg) in 8 mL of water. Cool this solution to 0 °C.

  • To the LiOH solution at 0 °C, slowly add the 30% H₂O₂ solution (1.81 mL).

  • Add the cold LiOH/H₂O₂ solution to the solution of the alkylated product dropwise.

  • Stir the mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 g in 15 mL water) and stir for 20 minutes.

  • Concentrate the mixture in vacuo to remove most of the THF.

  • Dilute with water (20 mL) and extract with diethyl ether (3 x 25 mL) to recover the chiral auxiliary. The combined ether layers can be dried and concentrated.

  • Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the ethyl acetate layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically pure carboxylic acid. (Expected yield: 80-95%).

Pillar 3: Data, Applications, and Troubleshooting

Visualizing the Key to Stereocontrol

The chelated enolate intermediate is the lynchpin of this methodology. Its rigid structure is what translates the chirality of the auxiliary into a predictable outcome.

Caption: Steric shielding of the chelated (Z)-enolate.

Applications in Synthesis

The reliability of Evans' asymmetric alkylation has made it a cornerstone in the synthesis of complex, biologically active molecules.[3][6] The chiral carboxylic acids and alcohols produced are valuable building blocks for:

  • Natural Products: Used in the total synthesis of cholesterol-lowering agents like compactin, immunosuppressants such as FK-506, and antitumor agents like epothilone B.[1]

  • Pharmaceuticals: Employed in the development of anticonvulsants and other drug candidates where specific stereoisomers are required for therapeutic efficacy.[12][13]

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Diastereoselectivity 1. Incomplete enolate formation. 2. Presence of moisture. 3. Temperature rose above -70 °C. 4. Impure or old LDA solution.1. Use a slight excess of base (1.1 eq). 2. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. 3. Maintain strict temperature control with a properly insulated bath. 4. Use freshly prepared or titrated LDA.
Low Alkylation Yield 1. Poor quality electrophile. 2. E2 elimination of alkyl halide. 3. Enolate decomposition.1. Purify the alkyl halide immediately before use. 2. Use primary or activated (benzyl, allyl) halides. Secondary halides are often problematic. 3. Do not allow the enolate solution to stir for excessively long periods before adding the electrophile.
Incomplete Auxiliary Cleavage 1. Insufficient cleavage reagent. 2. Low reaction temperature/time.1. Ensure at least 4 equivalents of H₂O₂ and 2 equivalents of LiOH are used. 2. Allow the reaction to warm to room temperature after the initial period at 0 °C to ensure completion.
Epimerization of Product 1. Harsh workup conditions. 2. Product instability at α-position.1. Avoid strong heating or prolonged exposure to strong acid/base during workup. 2. If the α-proton is still acidic, use milder cleavage methods (e.g., reductive cleavage).

References

  • Zakarian, A., et al. (2021). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC, NIH. Available at: [Link]

  • Evans, D. A. (1985). I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B. ProQuest.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. Available at: [Link]

  • Wang, Z., et al. (2020). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions.
  • Unknown Author. (n.d.).
  • Bsharat, O. (2025). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary.
  • Smith, T. E., et al. (2008).
  • Unknown Author. (n.d.). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • Cheng, J.-T., et al. (2021). Enantioconvergent Cu-Catalyzed Radical C-N Coupling of Racemic Secondary Alkyl Halides to Access α-Chiral Primary Amines.
  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. Available at: [Link]

  • Biosynth. (n.d.). (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one.
  • Bsharat, O., et al. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 49(2), 53-57.
  • Unknown Author. (2025). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Unknown Author. (n.d.).
  • Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • de Fátima, A., et al. (2014). Easy Access to Evans' Oxazolidinones.
  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Gage, J. R., & Evans, D. A. (1990). (s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 83.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Unknown Author. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • Benchchem. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.
  • Santa Cruz Biotechnology. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.
  • Unknown Author. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
  • Unknown Author. (2025). Oxazolidinone cross-alkylation during Evans' asymmetric alkylation reaction.
  • LibreTexts Chemistry. (2014). 19.
  • Myers, A. (n.d.).
  • Unknown Author. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed.
  • LibreTexts Chemistry. (2014). 19.
  • Pearson. (n.d.).
  • Sigma-Aldrich. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.
  • BrainKart. (2018).
  • PubChem. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.
  • PubChem. (n.d.). 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-.
  • LookChem. (n.d.). Cas 17097-67-5,(4S,5S).
  • EdChem. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.

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Application Notes & Protocols: Diastereoselective Michael Addition Mediated by the (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Use of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and natural product synthesis, the ability to control stereochemistry is paramount. Chiral auxiliaries are a powerful and reliable strategy for achieving this control.[1][2] These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[1][3]

Among the most successful and widely utilized of these are the Evans oxazolidinone auxiliaries, developed by David A. Evans.[1][4] These auxiliaries, particularly when acylated, provide a robust platform for controlling the stereochemistry of enolate reactions, including alkylations, aldol reactions, and, the focus of this guide, Michael additions.[1][5][6] The (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone is a highly effective auxiliary where the defined stereocenters at the C4 and C5 positions, along with the steric bulk of the methyl and phenyl groups, create a highly predictable and biased stereochemical environment.[5]

This document provides a comprehensive guide to employing this compound in a diastereoselective Michael addition protocol, a key carbon-carbon bond-forming reaction that involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7] We will delve into the mechanistic underpinnings of stereocontrol, provide detailed step-by-step experimental protocols, and offer insights into troubleshooting and optimization.

The Principle of Diastereofacial Selection

The remarkable stereocontrol exerted by the Evans auxiliary stems from its ability to force the N-acyl chain into a specific, low-energy conformation, thereby shielding one of the two faces (diastereofaces) of the reactive system. In the context of a Michael addition to an α,β-unsaturated N-acyloxazolidinone, this is typically achieved through chelation with a Lewis acid.

Mechanism of Stereodirection:

  • Conformational Lock: The N-acyloxazolidinone, upon coordination with a Lewis acid (e.g., TiCl₄, MgBr₂), forms a rigid, chelated intermediate. The two carbonyl oxygens of the imide system coordinate to the metal center.[6]

  • Dipole Minimization: To minimize dipole-dipole repulsion between the carbonyl groups, the acyl moiety orients itself anti to the C4 substituent of the oxazolidinone ring.[8]

  • Steric Shielding: The phenyl group at the C5 position projects outwards, effectively blocking the si-face of the α,β-unsaturated system.

  • Directed Attack: Consequently, the incoming Michael donor (nucleophile) is forced to approach from the less sterically hindered re-face, leading to the predictable formation of a single diastereomer.

This principle of diastereofacial bias is the cornerstone of the auxiliary's utility and is visualized in the transition state model below.

Caption: Transition state model for a Lewis acid-mediated Michael addition.

Experimental Workflow and Protocols

The overall process involves three main stages: (1) preparation of the α,β-unsaturated N-acyl oxazolidinone (the Michael acceptor), (2) the diastereoselective Michael addition reaction, and (3) cleavage of the auxiliary to yield the final product and recover the auxiliary.

Caption: Overall experimental workflow.

Protocol 1: Synthesis of N-Crotonyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol describes the attachment of the α,β-unsaturated acyl group to the chiral auxiliary.

Materials:

  • This compound

  • Crotonyl chloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, ice bath, argon/nitrogen line

Procedure:

  • Under an inert atmosphere (Argon or N₂), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise via syringe.

  • Slowly add crotonyl chloride (1.2 eq) dropwise. A white precipitate (Et₃N·HCl) will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-crotonyl imide.

Protocol 2: Diastereoselective Michael Addition of an Organocuprate

This protocol details the conjugate addition of a Gilman cuprate, a soft nucleophile ideal for 1,4-additions.

Materials:

  • N-Crotonyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone (from Protocol 1)

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., n-Butyllithium, Methyllithium)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dry ice/acetone bath, low-temperature thermometer

Procedure:

  • Under an inert atmosphere, add CuI (2.2 eq) to a flame-dried round-bottom flask containing anhydrous THF.

  • Cool the suspension to -40 °C.

  • Slowly add the organolithium reagent (2.0 eq) to form the lithium diorganocuprate. Stir for 30 minutes.

  • In a separate flask, dissolve the N-crotonyl imide (1.0 eq) in anhydrous THF.

  • Cool the imide solution to -78 °C using a dry ice/acetone bath.

  • Transfer the prepared cuprate solution to the imide solution dropwise via a cannula.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction at -78 °C by slowly adding a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous ammonia.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the Michael adduct. Diastereoselectivity can be assessed by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic removal of the auxiliary to yield the chiral carboxylic acid.[5]

Materials:

  • Purified Michael adduct

  • Tetrahydrofuran (THF)

  • Water, deionized

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the purified Michael adduct in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite and stir for 30 minutes.

  • Acidify the mixture with 1N HCl to pH ~2-3.

  • Extract the product with ethyl acetate (3x).

  • The chiral auxiliary often remains in the aqueous layer or can be recovered from the organic layer by chromatography.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the desired carboxylic acid.

Representative Data

The this compound auxiliary consistently provides high levels of diastereoselectivity across a range of nucleophiles and electrophiles.

EntryMichael Acceptor SubstrateMichael Donor (Nucleophile)ConditionsYield (%)Diastereoselectivity (d.e.)
1N-CrotonylMe₂CuLiTHF, -78 °C>90%>98%
2N-CinnamoylEt₂CuLiTHF, -78 °C>90%>98%
3N-AcryloylPhMgBr, FeCl₃ (cat.)THF, -20 °C~85%>95%[9]
4N-CrotonylThiophenol, DABCOCH₂Cl₂~92%>90%[10]

Note: Yields and selectivities are representative and can vary based on specific substrates and precise reaction conditions.

Troubleshooting and Key Considerations

  • Low Diastereoselectivity: This is often due to the reaction temperature being too high. Maintaining temperatures at -78 °C is critical for kinetic control. Also, ensure the Lewis acid or base catalyst is pure and used in the correct stoichiometry.

  • Low Yield: Ensure all reagents are pure and solvents are scrupulously dried. Anhydrous conditions are essential, especially when working with organometallic reagents. Incomplete enolate formation or cuprate formation can also lead to low yields.

  • Side Reactions: For Lewis acid-catalyzed additions, polymerization of the α,β-unsaturated system can be a competing pathway. Slow addition of reagents at low temperatures helps to minimize this.

  • Difficult Auxiliary Removal: If standard LiOH/H₂O₂ cleavage is problematic (e.g., for base-sensitive products), alternative methods such as transesterification with lithium benzyloxide (to form a benzyl ester) or reduction with LiBH₄ (to form a primary alcohol) can be employed.

Conclusion

The this compound stands as a robust and highly predictable chiral auxiliary for directing diastereoselective Michael additions. Its well-defined steric environment, coupled with straightforward protocols for attachment and removal, makes it an invaluable tool for researchers in organic synthesis and drug development. By carefully controlling reaction parameters, particularly temperature and reagent purity, scientists can reliably construct complex chiral molecules with exceptional levels of stereochemical precision.

References

  • Belokon, Y. N., et al. (2001). Michael Addition Reactions Between Chiral Ni(II) Complex of Glycine and 3-(trans-enoyl)oxazolidin-2-ones. The Journal of Organic Chemistry, 66(4), 1339-1350. [Link]

  • Wang, W., et al. (2018). Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones. Organic & Biomolecular Chemistry, 16(33), 6046-6053. [Link]

  • Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis. Aldrichimica Acta.
  • BenchChem. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Product Technical Guide.
  • Unknown. (n.d.). Asymmetric Michael Addition Reaction under the Control of the Evans Chiral Auxiliary (II). Scientific Research Publishing. (Note: While the publisher is listed, the specific journal and authors are not fully detailed in the provided search snippet).
  • Soloshonok, V. A., et al. (2006). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. The Journal of Organic Chemistry, 71(23), 8814-8822. [Link]

  • Belokon, Y. N., et al. (2000). A unique case of face diastereoselectivity in the Michael addition reactions between Ni(II)-complexes of glycine and chiral 3-(E-enoyl)-4-substituted-1,3-oxazolidin-2-ones. Tetrahedron Letters, 41(49), 9645-9649. [Link]

  • Kumari, N., & Singh, V. K. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 1097-1126. [Link]

  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238-1256. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Park, H., & Lee, S. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2631. [Link]

  • Aobious. (n.d.). (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.
  • Santa Cruz Biotechnology, Inc. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.
  • Unknown. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Teaching Resource.
  • University of Liverpool. (n.d.). Evans' Enolate Alkylation-Hydrolysis. Chem 242 Lecture Notes.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Evans, D. A., et al. (1991). Enantioselective Michael reactions. Diastereoselective reactions of chlorotitanium enolates of chiral N-acyloxazolidinones with representative electrophilic olefins. The Journal of Organic Chemistry, 56(20), 5750-5758. [Link]

  • Chem 252 Lecture. (2022). Evans' Oxazolidinone. YouTube.
  • PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Group Meeting Literature Review. [Link]

  • Coumbarides, G. S., et al. (2006). (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4032-o4034. [Link]

  • Wang, C., et al. (2023). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules, 28(4), 1650. [Link]

  • Wang, C., et al. (2023). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. PubMed. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Retrieved from [Link]

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Application Notes and Protocols for the Conversion of N-Acyl Oxazolidinones to Chiral Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Chiral Aldehydes

Chiral aldehydes are exceptionally valuable building blocks in modern organic synthesis, serving as versatile precursors for a myriad of complex, stereochemically-defined molecules, including pharmaceuticals, natural products, and agrochemicals. Their electrophilic nature allows for a wide range of carbon-carbon bond-forming reactions, such as aldol additions, Wittig reactions, and organometallic additions, where the aldehyde's stereocenter can direct the formation of new chiral centers. The primary challenge in their use lies in their synthesis and handling, as they are prone to oxidation, decomposition, and, most critically, epimerization at the α-stereocenter.

The use of N-acyl oxazolidinones, pioneered by David A. Evans, provides a robust and highly predictable method for establishing α-stereocenters.[1][2] These "Evans auxiliaries" act as temporary chiral scaffolds, directing diastereoselective reactions on the acyl group.[1] Subsequent cleavage of the auxiliary reveals the desired chiral functional group. While conversions to carboxylic acids and alcohols are common, the direct, epimerization-free conversion to the chiral aldehyde is a more delicate but powerful transformation. This guide provides a detailed overview of the core principles, field-tested protocols, and troubleshooting advice for the reductive cleavage of N-acyl oxazolidinones to furnish optically pure chiral aldehydes.

Core Principles and Mechanism of Reductive Cleavage

The conversion of an N-acyl oxazolidinone to an aldehyde is a partial reduction. The key to success is using a reducing agent that can deliver a single hydride equivalent to the exocyclic amide carbonyl and employing conditions that stabilize the resulting intermediate, preventing a second hydride addition which would lead to the corresponding primary alcohol.

The most common and effective reagents for this transformation are bulky, electrophilic aluminum hydrides, such as Diisobutylaluminum Hydride (DIBAL-H).[3] The reaction must be conducted at cryogenic temperatures (typically -78 °C) to ensure selectivity.[4]

The generally accepted mechanism proceeds as follows:

  • Lewis Acid Coordination: The aluminum center of DIBAL-H, being a Lewis acid, coordinates to the carbonyl oxygen of the N-acyl group. This coordination activates the carbonyl carbon, making it more electrophilic.[4]

  • Hydride Transfer: A single hydride ion is transferred from the aluminum complex to the activated carbonyl carbon. This forms a tetrahedral hemiaminal intermediate.[4]

  • Low-Temperature Stabilization: At -78 °C, this aluminum-stabilized tetrahedral intermediate is remarkably stable.[4] It does not readily collapse to eliminate the oxazolidinone auxiliary. This stability is the critical factor that prevents over-reduction.

  • Hydrolytic Work-up: Upon completion of the reaction, the stabilized intermediate is quenched and hydrolyzed, typically under carefully controlled aqueous conditions. This process breaks down the hemiaminal, releasing the desired chiral aldehyde and the recoverable chiral auxiliary.[5]

Caption: General mechanism of N-acyl oxazolidinone reduction with DIBAL-H.

Method Selection: A Comparative Overview

Two primary strategies are employed for this conversion. The choice depends on the substrate, available reagents, and the desired scale of the reaction.

MethodReducing AgentKey Features & CausalityProsCons
Method A: Direct Reduction DIBAL-HThe bulky nature of DIBAL-H and the stability of the hemiaminal intermediate at -78 °C prevent over-reduction to the alcohol.[4]Single step, efficient, widely applicable.Requires strict temperature control; over-reduction is a risk if the temperature rises.[4]
Method B: Weinreb Amide Route LiAlH₄ or DIBAL-HThe N-acyl oxazolidinone is first converted to a stable N-methoxy-N-methylamide (Weinreb amide). The chelation of the metal hydride by the Weinreb amide stabilizes the tetrahedral intermediate, preventing over-reduction upon hydride delivery.[6][7]Extremely reliable for preventing over-reduction; intermediate is often stable and easy to purify.[7]Two synthetic steps required; overall yield may be lower.

Experimental Protocols

Safety Precaution: All aluminum hydride reagents, including DIBAL-H and LiAlH₄, are pyrophoric and react violently with water and protic solvents. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn at all times.

Method A: Direct Reduction with Diisobutylaluminum Hydride (DIBAL-H)

This protocol is adapted from general procedures for the reduction of esters and amides to aldehydes.[5][8] Precise control of stoichiometry and temperature is critical to success.

Materials and Reagents:

  • N-acyl oxazolidinone (1.0 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Diisobutylaluminum hydride (DIBAL-H), typically 1.0 M solution in hexanes or toluene (1.1 - 1.5 eq)

  • Anhydrous Methanol

  • Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt)

  • Ethyl acetate or Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the N-acyl oxazolidinone (1.0 eq). Dissolve the substrate in anhydrous toluene or DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature is maintained at or below -75 °C throughout the addition.[5]

  • DIBAL-H Addition: Slowly add the DIBAL-H solution (1.1 - 1.5 eq) dropwise via syringe over 20-30 minutes. A slight excess of DIBAL-H is often necessary, but a large excess increases the risk of over-reduction.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Expert Tip: Co-spot the reaction mixture with the starting material. The product aldehyde may be visualized with a 2,4-dinitrophenylhydrazine (DNP) stain.

  • Quenching: While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by adding anhydrous methanol (approx. 1 mL per mmol of DIBAL-H used) to consume excess hydride. Vigorous gas evolution (hydrogen) will be observed.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (approx. 10 mL per gram of substrate) and stir vigorously. Continue stirring until the biphasic mixture becomes clear, which can take several hours to overnight. This process breaks up the aluminum salt emulsion, making extraction easier.[8]

  • Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate or diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent (a pad of Celite® can aid filtration of fine aluminum salts) and concentrate the filtrate under reduced pressure. Caution: Chiral aldehydes, especially those with low molecular weight, can be volatile. Use minimal heating during rotary evaporation.

  • Purification: The crude aldehyde can often be used without further purification. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Method B: Two-Step Weinreb Amide Route

This method provides a more robust alternative to direct reduction, minimizing the risk of over-reduction.[9]

Part 1: Synthesis of the Chiral Weinreb Amide

This protocol is adapted from procedures for converting carboxylic acids to Weinreb amides using common peptide coupling reagents.[10][11]

Materials and Reagents:

  • N-acyl oxazolidinone (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.5 eq)

  • Isopropylmagnesium chloride (i-PrMgCl), typically 2.0 M solution in THF (1.6 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Amine Salt Preparation: In an oven-dried flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous THF. Cool to 0 °C.

  • Grignard Addition: Slowly add i-PrMgCl solution (1.6 eq). Stir the mixture at 0 °C for 1 hour. This forms the magnesium salt of the hydroxylamine.

  • Acyl Transfer: In a separate flask, dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF. Add this solution dropwise to the prepared hydroxylamine reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting Weinreb amide by flash column chromatography.

Part 2: Reduction of the Weinreb Amide to the Aldehyde

Materials and Reagents:

  • Chiral Weinreb amide (from Part 1) (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) or DIBAL-H (1.2 - 1.5 eq)

  • Anhydrous Diethyl ether or THF

  • Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt) or perform a Fieser work-up.[12]

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous diethyl ether or THF in an oven-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C (for LiAlH₄) or -78 °C (for DIBAL-H).

  • Hydride Addition: Slowly add the reducing agent (1.2 - 1.5 eq). If using solid LiAlH₄, add it portion-wise.

  • Reaction: Stir at the reduced temperature for 1-2 hours, monitoring by TLC.

  • Work-up and Isolation: Quench and work-up the reaction as described in Method A (steps 5-9). The stable chelated intermediate formed from the Weinreb amide makes the work-up very clean, typically preventing over-reduction even with a powerful reagent like LiAlH₄.[7]

Experimental Workflow cluster_A Method A: Direct Reduction cluster_B Method B: Weinreb Amide Route A1 1. Dissolve N-Acyl Oxazolidinone in Anhydrous Toluene A2 2. Cool to -78 °C A1->A2 A3 3. Add DIBAL-H (1.1-1.5 eq) dropwise A2->A3 A4 4. Stir 1-3h at -78 °C (Monitor by TLC) A3->A4 A5 5. Quench with MeOH at -78 °C A4->A5 A6 6. Work-up with Rochelle's Salt A5->A6 A7 7. Extract & Concentrate A6->A7 A8 8. Purify (if needed) A7->A8 B1 1. Prepare Weinreb Reagent (Me(MeO)NH + i-PrMgCl) B2 2. Add N-Acyl Oxazolidinone B1->B2 B3 3. Stir 4-12h at RT B2->B3 B4 4. Quench, Extract & Purify → Weinreb Amide B3->B4 B5 5. Reduce Amide with LiAlH₄ (0 °C) or DIBAL-H (-78 °C) B4->B5 B6 6. Quench & Work-up B5->B6 B7 7. Extract & Concentrate B6->B7 B8 8. Purify (if needed) B7->B8

Caption: Comparative experimental workflows for aldehyde synthesis.

Troubleshooting and Field-Proven Insights

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield of Aldehyde Incomplete Reaction: Insufficient reducing agent or reaction time.Increase equivalents of hydride (e.g., from 1.1 to 1.5 eq). Increase reaction time and monitor carefully by TLC.
Product Volatility: Loss of aldehyde during concentration.Use a cold water bath for rotary evaporation. For very volatile aldehydes, remove the solvent by passing a slow stream of inert gas over the solution at 0 °C.
Over-reduction to Alcohol Temperature Fluctuation: The internal reaction temperature rose above -70 °C, causing the intermediate to collapse and react further.Ensure the reaction flask is well-submerged in the cooling bath. Add the reducing agent very slowly, allowing for heat dissipation. Consider using a more dilute solution of the reducing agent.
Excess Reducing Agent: Too large an excess of hydride was used.Titrate the DIBAL-H solution before use to confirm its concentration. Use closer to 1.1-1.2 equivalents.
Epimerization of α-Stereocenter Acidic/Basic Work-up: The work-up conditions are too harsh, catalyzing enolization.Use a neutral or mildly acidic work-up (e.g., Rochelle's salt or saturated NH₄Cl). Avoid strong acids or bases.[13]
Prolonged Chromatography: Extended exposure to silica gel (which is slightly acidic) can cause epimerization of sensitive aldehydes.Minimize purification time. Use a less acidic stationary phase (e.g., neutral alumina) or buffer the silica gel with triethylamine (1% in eluent). If possible, use the crude product directly in the next step.
Difficult Work-up (Gelatinous Precipitate) Formation of Aluminum Hydroxides: Standard aqueous quench leads to colloidal aluminum salts that are difficult to filter.The Rochelle's salt work-up is specifically designed to chelate the aluminum and prevent this. Ensure vigorous and prolonged stirring until layers clarify. The Fieser work-up is another effective alternative.[12][14]

Conclusion

The reductive cleavage of N-acyl oxazolidinones is a highly reliable method for accessing valuable, optically active chiral aldehydes. Success hinges on the careful selection of the reducing agent and strict control over reaction conditions, particularly temperature. Direct reduction with DIBAL-H offers an efficient one-step procedure, while the two-step Weinreb amide route provides an exceptionally robust alternative that virtually eliminates the risk of over-reduction. By following the detailed protocols and troubleshooting guidance provided in these notes, researchers can confidently execute this critical transformation, enabling the synthesis of complex chiral targets with high stereochemical fidelity.

References

  • Shaik, F., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

  • Kantharaju, et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. ARKIVOC, 2016(iv), 339-351. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Weinreb amides. (n.d.). C&EN. [Link]

  • Reddy, C. R., et al. (2015). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. European Journal of Organic Chemistry. [Link]

  • Organic-Synthesis.com. (n.d.). DIBAL-H Reduction. [Link]

  • Google Patents. (n.d.).
  • Thirupathi, R., et al. (2016). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship, University of California. [Link]

  • ResearchGate. (2018). Work-up for DIBAL-H reduction (ester-alcohol)?[Link]

  • Chem-Station. (2014). Evans Aldol Reaction. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?[Link]

  • Interchim. (2019). Purification of enantiomers with chiral puriFlash® columns. [Link]

  • MavMatrix. (n.d.). CHEMOSELECTIVE REDUCTION OF DICARBOXYLIC ACIDS VIA IRIDIUM CATALYZED HYDROSILYLATION. [Link]

  • University of Wisconsin. (n.d.). evans enolate alkylation-hydrolysis. [https://www.chem.wisc.edu/areas/organic/studsemin/hoye/hoye_files/handouts/evans enolate alkylation-hydrolysisx.pdf]([Link] enolate alkylation-hydrolysisx.pdf)

  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]

  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]

  • ACS Publications. (n.d.). Preparative resolution of racemates on a chiral liquid chromatography column. [Link]

  • American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. [Link]

  • Adichemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [https://www.adichemistry.com/inorganic/ металлы/dibal/diisobutylaluminium-hydride-dibal.html]([Link] металлы/dibal/diisobutylaluminium-hydride-dibal.html)

  • ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. [Link]

  • University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • Master Organic Chemistry. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry Stack Exchange. (2015). Why does LiAlH(O-tert-Bu)3 not reduce acyl chlorides to alcohols?[Link]

  • Myers Research Group, Harvard University. (n.d.). Chem 115 Handouts. [Link]

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Application Note & Protocol: Synthesis of Chiral Carboxylic Acids Using (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of chiral carboxylic acids utilizing the powerful and reliable Evans chiral auxiliary, (4S,5S)-4-methyl-5-phenyl-2-oxazolidinone. Chiral carboxylic acids are fundamental building blocks in the synthesis of numerous pharmaceuticals and natural products.[1] The methodology detailed herein, pioneered by David A. Evans, offers a robust and highly predictable pathway to access these valuable compounds in high enantiomeric purity.[2][3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and detailed, field-tested protocols for the key transformations involved: N-acylation of the auxiliary, diastereoselective enolate alkylation, and subsequent auxiliary cleavage.

Introduction: The Imperative of Chirality and the Power of Evans Auxiliaries

The biological activity of a vast array of molecules is intrinsically linked to their three-dimensional structure. Often, only one of a pair of enantiomers exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug discovery.[2] Chiral auxiliaries are a powerful class of reagents that are temporarily incorporated into a substrate to direct a chemical transformation with high stereocontrol.[2][5]

Among the most successful and widely adopted chiral auxiliaries are the oxazolidinones developed by David A. Evans.[2][3] The this compound auxiliary, derived from the readily available (1S,2R)-norephedrine, provides a rigid chiral environment that effectively shields one face of a prochiral enolate, leading to highly diastereoselective reactions.[4][5] The key advantages of this system lie in its high levels of stereocontrol, the predictability of the stereochemical outcome, and the straightforward removal of the auxiliary to furnish the desired chiral product, often with the possibility of recycling the auxiliary.[2][5]

This guide will walk you through the complete workflow, from attaching the carboxylic acid precursor to the auxiliary to liberating the final, enantiomerically enriched carboxylic acid.

The Strategic Workflow: A Three-Act Synthesis

The synthesis of a chiral carboxylic acid using the this compound auxiliary can be conceptually broken down into three critical stages. Each stage is designed to achieve a specific chemical transformation with maximum efficiency and stereocontrol.

G cluster_0 PART 1: Acylation cluster_1 PART 2: Stereocontrol cluster_2 PART 3: Liberation Acylation N-Acylation of This compound Alkylation Diastereoselective Alkylation Acylation->Alkylation Formation of N-Acyl Imide Cleavage Auxiliary Cleavage Alkylation->Cleavage Introduction of New Stereocenter Final_Product Enantiomerically Pure Carboxylic Acid Cleavage->Final_Product Release of Chiral Carboxylic Acid

Figure 1: Overall workflow for the synthesis of chiral carboxylic acids.

Mechanistic Insights: The Origin of Stereoselectivity

The remarkable diastereoselectivity observed in the alkylation step is the cornerstone of this methodology. This selectivity arises from the formation of a rigid, chelated (Z)-enolate upon deprotonation of the N-acyl oxazolidinone.[6][7] The bulky phenyl group at the C5 position and the methyl group at the C4 position of the oxazolidinone effectively block one face of the enolate from the incoming electrophile.

The reaction proceeds through a six-membered chair-like transition state.[7][8] The substituents on the auxiliary sterically hinder the approach of the electrophile from the top face, forcing it to attack from the less hindered bottom face.[2][5] This controlled trajectory of attack leads to the predictable formation of one diastereomer in high excess.

G cluster_0 Enolate Formation & Conformation cluster_1 Electrophilic Attack cluster_2 Outcome Enolate Chelated (Z)-Enolate Auxiliary Steric Shielding by Phenyl & Methyl Groups Attack Preferential Attack from Less Hindered Face Auxiliary->Attack Directs Approach Electrophile Electrophile (R-X) Electrophile->Attack Product Single Diastereomer Formed Preferentially Attack->Product

Figure 2: Key factors influencing diastereoselectivity in the alkylation step.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Part 1: N-Acylation of this compound

This protocol describes the attachment of the desired carboxylic acid precursor (as an acyl chloride) to the chiral auxiliary.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. A color change is typically observed. Stir the mixture for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the N-acylated oxazolidinone.[9]

ReagentMolar Equiv.Purpose
This compound1.0Chiral Auxiliary
n-Butyllithium (n-BuLi)1.05Deprotonation to form the lithium salt
Acyl Chloride1.1Carboxylic acid precursor
Anhydrous THF-Reaction Solvent

Table 1: Reagent stoichiometry for N-acylation.

Part 2: Diastereoselective Alkylation

This step introduces the new stereocenter with high diastereoselectivity.

Materials:

  • N-acylated this compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkylating agent (e.g., benzyl bromide, allyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acylated oxazolidinone (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add NaHMDS or LDA (1.1 eq.) and stir for 30-60 minutes at -78 °C to form the enolate.

  • Add the alkylating agent (1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or as monitored by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Perform an aqueous workup as described in the acylation protocol.

  • Purify the product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC/GC analysis.[6]

ReagentMolar Equiv.Purpose
N-acylated oxazolidinone1.0Substrate
NaHMDS or LDA1.1Deprotonation to form the enolate
Alkylating Agent1.2Introduction of the R group
Anhydrous THF-Reaction Solvent

Table 2: Reagent stoichiometry for diastereoselective alkylation.

Part 3: Auxiliary Cleavage to Yield the Chiral Carboxylic Acid

The final step involves the removal of the chiral auxiliary to liberate the desired enantiomerically pure carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve the purified alkylated N-acyl oxazolidinone in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with HCl (e.g., 1M) and extract the carboxylic acid with an organic solvent.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Dry the organic extracts containing the carboxylic acid over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the final product. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral resolving agent.[6][10]

ReagentMolar Equiv.Purpose
Alkylated Product1.0Substrate
Hydrogen Peroxide4.0Nucleophilic cleavage of the exocyclic amide
Lithium Hydroxide2.0Base for hydroperoxide formation
Sodium Sulfite-Quenching agent for excess peroxide

Table 3: Reagent stoichiometry for auxiliary cleavage.

Applications in Drug Development and Total Synthesis

The Evans asymmetric alkylation has been a workhorse in the synthesis of complex molecules. Its reliability and high fidelity have made it a go-to method for establishing key stereocenters in the early stages of a synthetic campaign.[8] It has been successfully applied in the total synthesis of numerous natural products and in the development of pharmaceutical candidates. The ability to predictably generate either enantiomer of a target molecule by simply choosing the corresponding enantiomer of the chiral auxiliary further enhances its utility.[11]

Conclusion

The use of this compound as a chiral auxiliary provides a powerful and versatile platform for the asymmetric synthesis of chiral carboxylic acids. The methodology is characterized by its high diastereoselectivity, predictable stereochemical outcomes, and operational simplicity. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently employ this strategy to access a wide range of enantiomerically enriched building blocks crucial for advancements in chemistry and medicine.

References

  • I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B. ProQuest.
  • Evans Aldol Reaction. Chem-Station Int. Ed. (2014). Available at: [Link]

  • Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. Available at: [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. (2024). Available at: [Link]

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. (2010). Available at: [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. Available at: [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link]

  • Asymmetric Synthesis. University of York. Available at: [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. (2019). Available at: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]

  • Representative variants of Evans' chiral non-racemic oxazolidinone auxiliaries. ResearchGate. Available at: [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. (2015). Available at: [Link]

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. Available at: [Link]

  • Synthesis of (4S,5R)-3-(1-oxo-4-methylpentyl)-4-methyl-5-phenyl-2-oxazolidinone. Google Patents.
  • A novel highly stereoselective synthesis of chiral 5- and 4,5-substituted 2-oxazolidinones. ResearchGate. Available at: [Link]

  • evans enolate alkylation-hydrolysisx. Available at: [Link]

  • Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem.com. Available at: [Link]

  • Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. ePrints Soton. Available at: [Link]

  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry. (2020). Available at: [Link]

  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Omega. (2024). Available at: [Link]

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The (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone Auxiliary: A Scalable Solution for Asymmetric Synthesis in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of Chiral Auxiliaries in Complex Synthesis

In the landscape of modern organic synthesis, the reliable and predictable control of stereochemistry remains a paramount challenge, particularly in the context of large-scale production for pharmaceutical and agrochemical applications. While catalytic asymmetric methods have made remarkable strides, the use of chiral auxiliaries continues to be a cornerstone for the robust and scalable synthesis of enantiomerically pure compounds.[1][2] Among the arsenal of these powerful tools, the Evans oxazolidinones, and specifically (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone, have established themselves as exceptionally reliable and versatile reagents for the stereoselective construction of carbon-carbon bonds.[1][2]

This technical guide provides an in-depth exploration of the large-scale applications of this compound in the total synthesis of complex molecules. Moving beyond theoretical concepts, we will delve into practical, field-proven protocols, with a particular focus on the industrial synthesis of a key chiral intermediate for the HIV protease inhibitor, Tipranavir. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this chiral auxiliary in their synthetic endeavors, from milligram-scale discovery to kilogram-scale production.

Core Principles: Why this compound Excels in Scalable Asymmetric Synthesis

The efficacy of this compound in directing stereoselective reactions stems from its rigid bicyclic-like chelated enolate structure, which effectively shields one face of the enolate from incoming electrophiles. The phenyl and methyl substituents at the 4 and 5 positions of the oxazolidinone ring create a well-defined steric environment, leading to high levels of diastereoselectivity in reactions such as alkylations and aldol condensations.

Key Advantages for Large-Scale Applications:

  • High Diastereoselectivity: Consistently high diastereomeric ratios (d.r.) minimize the need for challenging downstream purifications of stereoisomers.

  • Predictable Stereochemical Outcome: The stereochemistry of the product is reliably predicted based on the well-established models of the transition state.

  • Crystalline Nature of Intermediates: The acylated auxiliary and its subsequent products are often crystalline, facilitating purification by recrystallization, a highly desirable method for large-scale work.

  • Robust and Well-Understood Chemistry: The reactions are generally high-yielding and tolerant of a range of functional groups.

  • Facile Auxiliary Removal and Recovery: The auxiliary can be cleaved under mild conditions to reveal the desired carboxylic acid, alcohol, or amide, and can often be recovered and recycled, which is a critical consideration for process economy.

Workflow Visualization: A General Approach to Asymmetric Synthesis using this compound

The application of this compound in asymmetric synthesis typically follows a three-step sequence: acylation, diastereoselective enolate reaction, and auxiliary cleavage.

Evans Auxiliary Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Auxiliary This compound Acylated_Auxiliary N-Acyl Oxazolidinone Auxiliary->Acylated_Auxiliary Acyl_Source Acyl Chloride or Carboxylic Acid Acyl_Source->Acylated_Auxiliary Acylation Enolate Chelated (Z)-Enolate Acylated_Auxiliary->Enolate Deprotonation (e.g., LDA, NaHMDS) Product_Auxiliary Diastereomerically Enriched Product Enolate->Product_Auxiliary Electrophile Electrophile (e.g., Alkyl Halide, Aldehyde) Electrophile->Product_Auxiliary Alkylation or Aldol Reaction Final_Product Chiral Product (Carboxylic Acid, Alcohol, Amide) Product_Auxiliary->Final_Product Cleavage (e.g., LiOH/H2O2) Recovered_Auxiliary Recovered Auxiliary Product_Auxiliary->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis.

Case Study: Large-Scale Synthesis of a Key Chiral Intermediate for Tipranavir

A compelling example of the industrial application of this compound is in the synthesis of a key chiral intermediate for the HIV protease inhibitor Tipranavir (PNU-140690). The synthesis of this complex molecule requires precise control of multiple stereocenters, a challenge well-suited for the Evans asymmetric aldol reaction.

The core transformation involves the diastereoselective aldol reaction between an N-acyl oxazolidinone and a chiral aldehyde. The following sections provide a detailed protocol for this key step, based on established methodologies and adapted for a multi-gram scale.

Protocol 1: Acylation of this compound

Objective: To prepare the N-propionyl derivative of the chiral auxiliary.

Materials:

ReagentM.W. ( g/mol )Quantity (g)Moles (mol)Equivalents
This compound177.20100.00.5641.0
Propionyl chloride92.5257.20.6181.1
Triethylamine101.1968.50.6771.2
Dichloromethane (DCM), anhydrous-1000 mL--
Saturated aqueous ammonium chloride (NH4Cl)-500 mL--
Saturated aqueous sodium bicarbonate (NaHCO3)-500 mL--
Brine-500 mL--
Anhydrous magnesium sulfate (MgSO4)----

Procedure:

  • To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add this compound (100.0 g, 0.564 mol) and anhydrous dichloromethane (1000 mL).

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Slowly add triethylamine (68.5 g, 0.677 mol) via a dropping funnel over 15 minutes, maintaining the internal temperature below 5 °C.

  • Add propionyl chloride (57.2 g, 0.618 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., 3:1 Hexanes/Ethyl Acetate).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (500 mL).

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (500 mL) and brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-propionyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone as a white crystalline solid.

Expected Yield: 85-95%

Protocol 2: Diastereoselective Evans Aldol Reaction

Objective: To perform the key carbon-carbon bond-forming reaction to establish the desired stereocenters.

Materials:

ReagentM.W. ( g/mol )Quantity (g)Moles (mol)Equivalents
N-propionyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone233.28116.60.5001.0
Di-n-butylboron triflate (Bu2BOTf), 1.0 M solution in DCM242.01550 mL0.5501.1
Diisopropylethylamine (DIPEA)129.2477.60.6001.2
Chiral Aldehyde Intermediate-(as required)0.5001.0
Dichloromethane (DCM), anhydrous-1500 mL--
Methanol-500 mL--
30% Hydrogen Peroxide (H2O2)-(as required)--
Saturated aqueous sodium bicarbonate (NaHCO3)-1000 mL--
Saturated aqueous sodium thiosulfate (Na2S2O3)-500 mL--

Procedure:

  • To a dry 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add N-propionyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone (116.6 g, 0.500 mol) and anhydrous dichloromethane (1500 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add di-n-butylboron triflate (550 mL of a 1.0 M solution in DCM, 0.550 mol) via cannula, maintaining the internal temperature below -70 °C.

  • Add diisopropylethylamine (77.6 g, 0.600 mol) dropwise over 20 minutes, keeping the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolization.

  • In a separate flask, dissolve the chiral aldehyde intermediate (0.500 mol) in anhydrous dichloromethane (250 mL) and cool to -78 °C.

  • Add the cold aldehyde solution to the boron enolate solution via cannula over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.

  • Quench the reaction at 0 °C by the slow addition of methanol (500 mL).

  • Carefully add a 2:1 mixture of saturated aqueous sodium bicarbonate and 30% hydrogen peroxide at a rate that maintains the internal temperature below 20 °C.

  • After the oxidative workup is complete (as indicated by the disappearance of the boron species), separate the layers.

  • Wash the organic layer with saturated aqueous sodium thiosulfate (500 mL) and brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude aldol adduct.

  • Purify the crude product by flash chromatography or recrystallization.

Expected Yield: 75-90% Expected Diastereoselectivity: >95:5 d.r.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the desired chiral alcohol.

Materials:

ReagentM.W. ( g/mol )Quantity (g)Moles (mol)Equivalents
Aldol Adduct-(from above)~0.4501.0
Lithium borohydride (LiBH4)21.7819.60.9002.0
Tetrahydrofuran (THF), anhydrous-1000 mL--
Water-50 mL--
1 M Sodium hydroxide (NaOH)-(as required)--
Diethyl ether-1000 mL--
Anhydrous magnesium sulfate (MgSO4)----

Procedure:

  • To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve the purified aldol adduct (~0.450 mol) in anhydrous tetrahydrofuran (1000 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add lithium borohydride (19.6 g, 0.900 mol) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

  • Carefully quench the reaction by the dropwise addition of water (50 mL).

  • Add 1 M sodium hydroxide solution until the aqueous layer is basic (pH > 10).

  • Extract the mixture with diethyl ether (2 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product contains the desired chiral diol and the recovered this compound. The two can be separated by column chromatography. The recovered auxiliary can be purified by recrystallization for reuse.

Expected Yield of Chiral Diol: 80-90% Expected Recovery of Auxiliary: >90%

Troubleshooting and Optimization for Scale-Up

  • Moisture Control: All reactions involving the formation and reaction of the boron enolate are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under a positive pressure of an inert gas (nitrogen or argon). Anhydrous solvents are critical.

  • Temperature Control: Maintaining low temperatures (-78 °C) during enolate formation and reaction is crucial for achieving high diastereoselectivity. Careful monitoring and control of the internal reaction temperature are essential.

  • Reagent Quality: The quality of reagents, particularly the di-n-butylboron triflate and the base, can significantly impact the reaction outcome. Use of freshly titrated or newly purchased reagents is recommended.

  • Workup Procedure: The oxidative workup with hydrogen peroxide is exothermic and must be performed with caution, especially on a large scale. Slow addition and efficient cooling are necessary to prevent overheating.

  • Auxiliary Recovery: The efficiency of the auxiliary recovery is a key factor in the overall cost-effectiveness of the process. Optimization of the cleavage and purification steps to maximize the recovery and purity of the auxiliary is a worthwhile endeavor.

Conclusion: A Reliable Workhorse for Asymmetric Synthesis on an Industrial Scale

This compound has proven to be an invaluable tool in the field of asymmetric synthesis, offering a robust and scalable solution for the construction of complex chiral molecules. Its high and predictable stereocontrol, coupled with the crystalline nature of its derivatives and the potential for auxiliary recycling, makes it an attractive choice for industrial applications where reliability and cost-effectiveness are paramount. The successful application of this chiral auxiliary in the total synthesis of pharmaceuticals like Tipranavir underscores its enduring importance in drug development and manufacturing. By understanding the core principles and adhering to carefully optimized protocols, researchers and process chemists can confidently employ this powerful tool to tackle the challenges of modern asymmetric synthesis.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. alpha.-substituted carboxylic acid derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

Sources

Recycling (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone: A Detailed Guide to Post-Cleavage Recovery and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Evans chiral auxiliaries, particularly derivatives of oxazolidinone, are foundational tools in modern asymmetric synthesis, enabling the precise construction of stereocenters in complex molecules.[1][2] Among these, (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone has found widespread application due to its high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[2] However, the economic viability and environmental sustainability of large-scale processes employing this auxiliary hinge on its efficient recovery and recycling after the desired chiral moiety has been cleaved. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective recycling of this compound. We will delve into the mechanistic underpinnings of common cleavage protocols, present detailed, field-tested methodologies for recovery and purification, and offer insights to maximize yield and purity, thereby enhancing the overall efficiency of synthetic routes.

Introduction: The Imperative of Recycling Chiral Auxiliaries

Chiral auxiliaries are instrumental in asymmetric synthesis, yet their stoichiometric use necessitates their removal and, ideally, their recovery for reuse.[1] The this compound, derived from the readily available (1S,2R)-(+)-norephedrine, offers excellent stereocontrol in alkylation, aldol, and acylation reactions.[2][3] Its phenyl and methyl substituents provide a well-defined steric environment that directs the approach of electrophiles to the enolate of the N-acyl derivative.

The cost of the auxiliary and the desire to minimize chemical waste make its recycling a critical consideration, particularly in process development and manufacturing. An efficient recycling protocol not only improves the cost-effectiveness of a synthesis but also aligns with the principles of green chemistry. This guide will focus on the recovery of the auxiliary following the most common cleavage method: hydrolysis of the N-acyl bond.

Understanding the Cleavage Reaction: A Tale of Two Carbonyls

The selective cleavage of the exocyclic N-acyl bond is paramount for both isolating the desired chiral product and recovering the intact auxiliary. The most widely employed method for this transformation is hydrolysis using lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1]

The N-acyloxazolidinone possesses two electrophilic carbonyl groups: the exocyclic amide carbonyl and the endocyclic carbamate carbonyl. Preferential attack at the exocyclic carbonyl is crucial for successful auxiliary recovery. Attack at the endocyclic carbonyl leads to ring-opening and destruction of the auxiliary, forming an undesired β-hydroxyamide byproduct.[1][4]

Density functional theory (DFT) calculations have shed light on the remarkable regioselectivity of LiOOH.[1][5] While hydroxide (from LiOH alone) preferentially attacks the less sterically hindered endocyclic carbonyl, the hydroperoxide anion (OOH⁻) favors attack at the exocyclic carbonyl.[1][5] This selectivity is attributed to the relative breakdown rates of the tetrahedral intermediates formed upon nucleophilic attack. The intermediate from exocyclic attack by OOH⁻ proceeds to the desired products more readily.[1]

A critical safety consideration when using the LiOH/H₂O₂ system is the potential for oxygen evolution. The initially formed peracid intermediate can be reduced by excess hydrogen peroxide, releasing a stoichiometric amount of oxygen gas.[4][6] This can create a hazardous, oxygen-rich headspace in the reactor, especially in the presence of flammable organic solvents.[4] Careful control of reagent stoichiometry and temperature is essential for safe operation at scale.

Workflow for Cleavage and Auxiliary Recovery

The overall process can be broken down into three main stages: the cleavage reaction, the workup and extraction to isolate the chiral product and the crude auxiliary, and finally, the purification of the recovered auxiliary.

Cleavage_and_Recycling_Workflow cluster_cleavage Cleavage Reaction cluster_workup Workup & Extraction cluster_purification Purification Cleavage N-Acyl Oxazolidinone + LiOH/H₂O₂ Quench Quench Reaction (e.g., Na₂SO₃) Cleavage->Quench Reaction Mixture Extraction Aqueous/Organic Extraction Quench->Extraction Separation Phase Separation Extraction->Separation Concentration Concentrate Organic Layer Separation->Concentration Organic Phase (contains auxiliary) Product Chiral Carboxylic Acid (in Aqueous Layer) Separation->Product Aqueous Phase Recrystallization Recrystallization Concentration->Recrystallization Crude Auxiliary PureAux Pure (4S,5S)-Auxiliary Recrystallization->PureAux

Figure 1. General workflow for the cleavage of N-acyl oxazolidinones and the subsequent recovery and purification of the this compound auxiliary.

Detailed Experimental Protocols

Protocol 4.1: Cleavage of the N-Acyl Oxazolidinone

This protocol is a generalized procedure and may require optimization based on the specific substrate.

Materials:

  • N-acyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Tetrahydrofuran (THF), reagent grade

  • Water, deionized

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a fresh solution of lithium hydroperoxide. To a cooled (0 °C) aqueous solution of 30% hydrogen peroxide (4.0 equiv), slowly add solid lithium hydroxide monohydrate (2.0 equiv). Stir until the LiOH has dissolved. Caution: This solution is highly basic and a strong oxidant.

  • Slowly add the freshly prepared LiOOH solution to the stirred solution of the N-acyl oxazolidinone at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, quench the excess peroxide by the slow, portion-wise addition of sodium sulfite (approx. 5.0 equiv) at 0 °C. A slight exotherm may be observed. Stir for 30 minutes.

Protocol 4.2: Workup and Extraction for Auxiliary Recovery

This procedure separates the desired carboxylic acid product from the chiral auxiliary.

Procedure:

  • Allow the quenched reaction mixture to warm to room temperature.

  • Remove the bulk of the THF via rotary evaporation.

  • Dilute the remaining aqueous slurry with water and transfer to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase). The chiral auxiliary will partition into the organic layer, while the lithium salt of the carboxylic acid product will remain in the aqueous layer.

  • Combine the organic extracts.

  • Wash the combined organic layers sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a solid.

Note: The aqueous layer can be acidified (e.g., with 1M HCl) and extracted with an appropriate organic solvent to isolate the chiral carboxylic acid product.

Protocol 4.3: Purification by Recrystallization

Recrystallization is a highly effective method for purifying the recovered auxiliary, often yielding material of high purity suitable for direct reuse.[3][7]

Materials:

  • Crude this compound

  • Recrystallization solvent system (e.g., Ethyl acetate/Hexane or Toluene)

Procedure:

  • Transfer the crude solid auxiliary to an Erlenmeyer flask.

  • Add a minimal amount of the hot primary solvent (e.g., ethyl acetate or toluene) to just dissolve the solid. Use a hot plate and a stirring bar to facilitate dissolution.[8]

  • Once fully dissolved, slowly add the anti-solvent (e.g., hexane) dropwise at elevated temperature until the solution becomes faintly turbid.

  • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation and Expected Outcomes

The efficiency of the recycling process is determined by the recovery yield and the purity of the final product.

ParameterTypical RangeAnalytical Method
Recovery Yield 85-95%Gravimetric analysis
Purity >99%HPLC, ¹H NMR, Chiral HPLC
Melting Point 120-122 °CMelting Point Apparatus
Optical Rotation [α]²⁰D +170 to +174° (c=1, CHCl₃)Polarimetry

Table 1. Expected results for the recycled this compound.

Mechanistic Rationale and Expert Insights

The success of the recycling protocol is contingent on understanding the chemical principles at play.

Cleavage_Mechanism cluster_main Mechanism of Selective Cleavage Reactant N-Acyl Oxazolidinone Exocyclic C=O Endocyclic C=O Intermediate_Exo {Tetrahedral Intermediate (Exocyclic Attack) | Favored Pathway} Reactant:f1->Intermediate_Exo Preferential Attack Intermediate_Endo {Tetrahedral Intermediate (Endocyclic Attack) | Disfavored Pathway} Reactant:f2->Intermediate_Endo Minor Pathway Nuc Li⁺ ⁻OOH Nuc->Reactant:f1 Nuc->Reactant:f2 Products Chiral Carboxylic Acid Recovered Auxiliary Intermediate_Exo->Products Rapid Breakdown Byproduct β-Hydroxyamide (Auxiliary Destroyed) Intermediate_Endo->Byproduct Ring Opening

Figure 2. Simplified mechanism illustrating the preferential attack of the hydroperoxide anion at the exocyclic carbonyl, leading to the desired cleavage and recovery of the intact auxiliary.

Causality behind Experimental Choices:

  • Low Temperature (0 °C): The cleavage reaction is typically performed at 0 °C to control the reaction rate, minimize side reactions (such as epimerization of the α-stereocenter), and manage the exothermicity of the peroxide quench.

  • Freshly Prepared LiOOH: Lithium hydroperoxide solutions can be unstable. Preparing the reagent in situ immediately before use ensures its potency and maximizes the yield of the desired cleavage.

  • Aqueous/Organic Extraction: The significant difference in the pKa of the chiral auxiliary (a neutral amide-like molecule) and the carboxylic acid product (acidic) is exploited in the workup. Basifying the aqueous layer ensures the carboxylic acid is deprotonated (carboxylate salt) and remains in the aqueous phase, while the neutral auxiliary is readily extracted into an organic solvent like ethyl acetate.

  • Slow Recrystallization: The principle of recrystallization relies on the subtle differences in solubility between the desired compound and impurities. Slow cooling allows for the formation of a more ordered crystal lattice, which inherently excludes impurity molecules, leading to a higher purity product.[8]

Conclusion

The ability to efficiently recycle this compound is a cornerstone of its practical application in asymmetric synthesis, particularly on an industrial scale. The protocols and insights provided in this guide offer a robust framework for recovering this valuable chiral auxiliary in high yield and purity. By understanding the underlying chemical mechanisms and adhering to best practices in the laboratory, researchers can significantly improve the economic and environmental profile of their synthetic endeavors. The self-validating nature of these protocols, confirmed by straightforward analytical techniques, ensures that the recycled auxiliary meets the stringent quality requirements for its reuse in stereoselective transformations.

References

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1534–1540. Available at: [Link]

  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Available at: [Link]

  • Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. Available at: [Link]

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. Available at: [Link]

  • Gage, J. R. (2001). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 78(9), 1251. Available at: [Link]

  • Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(12), 3598. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem.com. Available at: [Link]

  • Gage, J. R., & Evans, D. A. (1990). (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE. Organic Syntheses, 68, 83. Available at: [Link]

  • Seebach, D., et al. (1997). A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. Helvetica Chimica Acta, 80(6), 1845-1882. Available at: [Link]

  • CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone. (2021). Google Patents.
  • Evans Enolate Alkylation-Hydrolysis. (n.d.). University of California, Irvine. Available at: [Link]

  • Gage, J. R. (2001). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available at: [Link]

  • Lee, S. H., et al. (2010). Open Tubular Molecular Imprinted Polymer Fabricated in Silica Capillary for the Chiral Recognition of Neutral Enantiomers in Capillary Electrochromatography. Journal of the Korean Chemical Society, 54(4), 463-469. Available at: [Link]

  • Parra, T. (2020, July 17). How To Recrystallize A Solid. YouTube. Available at: [Link]

  • Rocaboy, C., et al. (2002). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry, 67(19), 6863–6870. Available at: [Link]

  • Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). NIST WebBook. Available at: [Link]

Sources

Troubleshooting & Optimization

low diastereoselectivity in (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing the (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone chiral auxiliary. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you overcome challenges and achieve high diastereoselectivity in your asymmetric syntheses.

Introduction

The this compound, a prominent member of the Evans' chiral auxiliaries family, is a powerful tool for stereocontrolled carbon-carbon bond formation.[1][2] Derived from (1S,2S)-(+)-pseudoephedrine, its rigid structure and predictable facial bias are instrumental in constructing complex chiral molecules. However, achieving the expected high levels of diastereoselectivity (often >95:5 d.r.) is contingent on a nuanced understanding of the reaction mechanism and meticulous control over experimental parameters. This guide addresses common pitfalls that lead to diminished stereoselectivity.

Troubleshooting Guide: Low Diastereoselectivity

This section is structured to address the most common issues encountered during reactions.

Q1: My diastereomeric ratio (d.r.) is poor (e.g., <90:10 or approaching 1:1). Where should I start my investigation?

A suboptimal diastereomeric ratio is a clear indicator that the desired low-energy, highly-ordered transition state is not being exclusively favored. The investigation should be systematic, beginning with the most influential factors.

Initial Checks:

  • Enolate Geometry: The formation of a uniform (Z)-enolate is paramount for high selectivity in many reactions, particularly aldol additions.[3][4] Incomplete or incorrect enolate formation leads to competing reaction pathways.

  • Reaction Temperature: These reactions are under kinetic control. Low temperatures (typically -78 °C) are crucial to prevent equilibration and minimize the energy of competing transition states.[5]

  • Lewis Acid Quality & Stoichiometry: The choice and purity of the Lewis acid are critical for achieving a rigid, chelated transition state.[6] Old or improperly stored Lewis acids can contain protic impurities that disrupt the reaction.

  • Substrate & Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and anhydrous. Trace amounts of water can quench the enolate or deactivate the Lewis acid.

A logical workflow can help pinpoint the issue:

Troubleshooting_Workflow start Low d.r. Observed check_temp Verify Temperature Control (Is it consistently ≤ -78°C?) start->check_temp check_la Evaluate Lewis Acid (Fresh? Stoichiometry correct?) check_temp->check_la Temp OK check_enolate Assess Enolate Formation (Base choice? Addition time?) check_la->check_enolate Lewis Acid OK check_substrate Analyze Substrate Sterics (N-acyl group? Electrophile?) check_enolate->check_substrate Enolate Protocol OK end Optimized Selectivity check_substrate->end Substrate Compatible

Caption: Troubleshooting workflow for low diastereoselectivity.

Q2: How does the choice of Lewis acid and enolization conditions affect the stereochemical outcome?

The Lewis acid is not merely a catalyst; it is a key architectural component of the stereodetermining transition state. Its role is to coordinate with both the N-acyloxazolidinone carbonyl and the electrophile, enforcing a rigid conformation.

Mechanism Insight: For aldol reactions, the widely accepted Zimmerman-Traxler model proposes a six-membered, chair-like transition state.[5][7] The use of boron triflates, like dibutylboron triflate (Bu₂BOTf), is highly effective because the short, strong B-O bonds create a compact and well-defined transition state, amplifying steric interactions that favor one facial approach.[5]

  • Chelation vs. Non-Chelation:

    • Chelating Lewis Acids (e.g., Bu₂BOTf, TiCl₄): These promote a rigid, chair-like transition state where the substituent on the chiral auxiliary effectively blocks one face of the (Z)-enolate. The aldehyde's R group occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, leading to the syn-aldol product.[3][5]

    • Non-Chelating Conditions: In some cases, particularly with certain substrates or an excess of Lewis acid, a non-chelated, open-chain transition state may compete, leading to erosion of diastereoselectivity or even formation of the "non-Evans" syn product.[8][9][10]

Troubleshooting Steps:

  • Use a Reliable Lewis Acid: For propionate aldol reactions, Bu₂BOTf is the gold standard. For other reactions like alkylations, lithium or sodium enolates (e.g., using LDA or NaHMDS) are common.[11]

  • Verify Stoichiometry: Use at least a stoichiometric amount (e.g., 1.1 equivalents) of the Lewis acid to ensure complete enolate formation and chelation.

  • Consider the Base: When using Lewis acids like Bu₂BOTf or TiCl₄, a hindered amine base (e.g., DIPEA, Et₃N) is required to facilitate enolization without competing coordination.[6]

Lewis Acid / ConditionsTypical SubstrateExpected Outcome (d.r.)Key Considerations
Bu₂BOTf / DIPEA N-propionyl oxazolidinone> 95:5 synGold standard for propionate aldols; sensitive to moisture.
TiCl₄ / Hünig's Base N-acetyl oxazolidinoneVariable, can give antiChelation can be complex; may favor different diastereomers.[10][12]
LDA or NaHMDS N-acyl oxazolidinone> 95:5 (for alkylation)Used for alkylations, not aldol reactions. Forms lithium/sodium enolates.[11]
Sn(OTf)₂ / N-Ethylpiperidine Thiazolidinethione analogs> 95:5 syn (for acetate)Effective for challenging acetate aldols where oxazolidinones fail.[13]
Q3: My reaction involves an N-acetyl group and the selectivity is poor. Is this expected?

Yes, this is a well-documented limitation. While N-propionyl and larger N-acyl groups consistently provide excellent diastereoselectivity, the N-acetyl analogue often yields poor results (approaching 1:1 d.r.).[12][13]

Mechanistic Reason: The high selectivity in the propionate system relies on a steric clash between the α-methyl group of the enolate and the C4-methyl group of the auxiliary in the disfavored transition state.[13] This interaction forces the N-acyl group into a conformation that minimizes dipole-dipole repulsions and presents a highly biased face for the electrophile.[4][13]

When the α-methyl group is absent (as in the acetate enolate), this critical steric interaction is lost.[13] The energy difference between the two competing transition states becomes negligible, resulting in a loss of selectivity.

Transition_States cluster_propionate Propionate Aldol (High d.r.) cluster_acetate Acetate Aldol (Low d.r.) favored_p Favored TS: - Dipoles opposed - Me group equatorial disfavored_p Disfavored TS: - Steric clash (Me vs Aux) - Higher energy prop_label ΔΔG‡ Large favored_a TS 1: - Dipoles opposed disfavored_a TS 2: - No significant steric clash - Similar energy to TS 1 acet_label ΔΔG‡ Small

Caption: Energy difference in transition states for propionate vs. acetate aldols.

Solution: If an acetate aldol is required, consider switching to a sulfur-containing auxiliary, such as an N-acetyl-1,3-thiazolidine-2-thione, which has proven effective for these challenging transformations.[12]

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanistic model for stereocontrol?

The stereochemical outcome is dictated by the conformation of the (Z)-enolate, which is governed by the chiral auxiliary. The (Z)-enolate is believed to adopt a conformation where the dipoles of the oxazolidinone carbonyl and the enolate C-O bond are oriented anti-parallel to minimize repulsion.[3][13]

The phenyl group at C5 and the methyl group at C4 of the auxiliary then create a sterically biased environment. The phenyl group effectively blocks the si-face of the enolate, forcing the electrophile (e.g., an aldehyde) to approach from the less hindered re-face. This entire assembly is locked in place by the chelating Lewis acid, leading to the observed product.

Mechanism start N-Acyl Oxazolidinone enolate Formation of Chelated (Z)-Enolate start->enolate Bu₂BOTf, Base conformation s-trans Conformation (Dipole Minimization) enolate->conformation approach Electrophile attacks less-hindered re-face conformation->approach product Major Diastereomer (syn-Aldol Product) approach->product

Caption: Key steps leading to high diastereoselectivity.

Q2: How do I accurately determine the diastereomeric ratio?

The most common and reliable method is ¹H NMR spectroscopy of the crude reaction mixture before purification.

  • Method: Identify clean, well-resolved signals corresponding to protons adjacent to the newly formed stereocenters for both the major and minor diastereomers. The α-proton or the newly formed carbinol proton are often good candidates.

  • Analysis: Carefully integrate these non-overlapping signals. The ratio of the integration values directly corresponds to the diastereomeric ratio.

  • Caution: Do not determine the d.r. from isolated yields, as purification processes (e.g., column chromatography) can inadvertently enrich one diastereomer, giving a misleadingly high value.

Q3: How is the chiral auxiliary typically removed?

After the desired transformation, the auxiliary must be cleaved to reveal the final product (e.g., carboxylic acid, alcohol, or amide). The method of cleavage should be chosen carefully to avoid epimerization of the newly created stereocenter.

  • For Carboxylic Acids: Hydrolysis with lithium hydroperoxide (LiOOH) is a standard, mild method that selectively cleaves the exocyclic amide bond without affecting the endocyclic carbamate.[11][14]

  • For Alcohols: Reductive cleavage using reagents like LiBH₄ or LiAlH₄ reduces the acyl group to a primary alcohol.[15]

  • For Amides: Aminolysis can be achieved using various methods, including the formation of Weinreb amides or direct aminolysis.

Protocol: Standard Diastereoselective Boron-Mediated Aldol Reaction

This protocol provides a baseline for the reaction of an N-propionyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone with an aldehyde.

Materials:

  • N-propionyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dibutylboron triflate (Bu₂BOTf, 1.0 M in DCM) (2.2 eq)

  • Aldehyde (e.g., isobutyraldehyde) (1.5 eq)

  • Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide

Procedure:

  • Setup: Under an argon or nitrogen atmosphere, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization:

    • Add DIPEA (2.5 eq) dropwise.

    • Slowly add Bu₂BOTf solution (2.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes.

  • Aldol Addition:

    • Add the aldehyde (1.5 eq) dropwise to the enolate solution.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Work-up:

    • Quench the reaction by adding 2 mL of pH 7 phosphate buffer, followed by 6 mL of methanol.

    • Slowly add a 2:1 mixture of methanol and 30% H₂O₂ (6 mL total) at 0 °C to oxidize and break up the boron complexes. Stir vigorously for 1 hour.

    • Concentrate the mixture in vacuo to remove most of the organic solvents.

    • Extract the aqueous residue with DCM (3 x 20 mL).

    • Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

  • Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before proceeding with purification.

References

  • Kwan, E. E. (n.d.). Aldol Reaction. Retrieved from [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube. Retrieved from [Link]

  • Sunoj, R. B., & Gudimalla, S. K. (2010). The Pivotal Role of Chelation as a Stereochemical Control Element in Non-Evans Anti Aldol Product Formation. Organic Letters, 12(12), 2868–2871. [Link]

  • Zimmerman-Traxler Model. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? (2015, July 3). Chemistry Stack Exchange. Retrieved from [Link]

  • Asymmetric induction. (n.d.). Wikipedia. Retrieved from [Link]

  • Enantioselective Synthesis. (n.d.). University of Rochester. Retrieved from [Link]

  • The Selective Aldol Reaction. (2002, September 18). Macmillan Group, Princeton University. Retrieved from [Link]

  • Kim, H., et al. (2016). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 21(7), 889. [Link]

  • Wille, U., & L Krenske, E. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Cossio, F. P., & Diaz-Ortiz, A. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 16(24), 2894-2913. [Link]

  • Sunoj, R. B., & Gudimalla, S. K. (2010). The pivotal role of chelation as a stereochemical control element in non-Evans anti aldol product formation. PubMed. Retrieved from [Link]

  • Yang, L., et al. (2022). Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. Nature Communications, 13(1), 1-10. [Link]

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. (2021). Journal of the American Chemical Society, 143(37), 15413–15419. [Link]

  • Larrow, J. F., & Schaus, S. E. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(4), 563. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]

  • s-cis and s-trans Conformations of Dienes. (2017, May 12). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. (2013). Bioorganic & Medicinal Chemistry, 21(20), 6171-6183. [Link]

  • What does the "s" mean in s-cis and s-trans conformations? (2015, September 15). Chemistry Stack Exchange. Retrieved from [Link]

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). NIST WebBook. Retrieved from [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-Oxo-2-Phenyl-1,3-Oxazolidine-3-Carboxylate and 2-Chloromethyl-Isoindole-1,3-Dione. (2020). Hungarian Journal of Industry and Chemistry, 48(1), 1-4. [Link]

  • Asymmetric Induction. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. (2021). The Journal of Organic Chemistry, 86(15), 10255-10265. [Link]

  • s cis vs s trans conformation of diene in Diels Alder reaction. (2017, February 8). YouTube. Retrieved from [Link]

  • s-Cis vs s-Trans Dienes. (2023, December 4). YouTube. Retrieved from [Link]

  • Lewis acids in diastereoselective processes involving acyclic radicals. (1995). Tetrahedron, 51(25), 6903-6920. [Link]

Sources

epimerization during N-acylation of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Welcome to the technical support guide for the use of this compound, a cornerstone chiral auxiliary in modern asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its application: the loss of stereochemical integrity via epimerization during the N-acylation step. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies to ensure high diastereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: After N-acylating my this compound, I'm observing a significant amount of a second diastereomer. What is happening?

A: You are likely observing epimerization at the C4 stereocenter of the oxazolidinone ring. The proton on this carbon, being alpha to the newly installed N-acyl carbonyl group, becomes acidic. Under certain conditions, particularly with strong bases or elevated temperatures, this proton can be abstracted to form a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the desired (4S,5S) product and its (4R,5S) epimer, thereby reducing your diastereomeric excess (d.e.).

Q2: What is the primary cause of this epimerization?

A: The choice of base and reaction temperature are the most critical factors. While strong bases like n-butyllithium (n-BuLi) are commonly used to deprotonate the oxazolidinone nitrogen for acylation, they can also deprotonate the C4-proton if the reaction is not carefully controlled.[1] Vigorous reaction conditions can lead to racemization or epimerization.[2]

Q3: How can I detect and quantify the level of epimerization?

A: The diastereomers formed can typically be distinguished and quantified using standard analytical techniques without the need for chiral columns. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and high-field Nuclear Magnetic Resonance (NMR) spectroscopy are effective methods for determining the diastereomeric ratio.[3]

Q4: Is the C5 stereocenter (bearing the phenyl group) also susceptible to epimerization?

A: Epimerization at the C5 position is far less common under standard N-acylation conditions. The proton at C5 is not activated by an adjacent carbonyl group and is therefore significantly less acidic than the C4 proton. The primary concern during N-acylation is the integrity of the C4 stereocenter.

Troubleshooting Guide: Minimizing Epimerization During N-Acylation

This guide provides in-depth solutions to common issues related to stereochemical control during the N-acylation of this compound.

Issue 1: Low Diastereomeric Excess (d.e.) Post-Acylation

Low d.e. is the most direct indicator of epimerization. The troubleshooting workflow below addresses the key variables that must be optimized to suppress this unwanted side reaction.

cluster_problem Problem cluster_causes Primary Causes cluster_solutions Recommended Solutions Problem Low Diastereomeric Excess (d.e.) Observed After N-Acylation Base Inappropriate Base Selection or Stoichiometry Problem->Base Temp Elevated Reaction Temperature Problem->Temp Time Prolonged Reaction Time Problem->Time Sol_Base Protocol 1: Mild Base Conditions (Et3N / cat. DMAP) Protocol 2: Strict Control of Strong Base (n-BuLi) Base->Sol_Base Sol_Temp Maintain Strict Cryogenic Conditions (-78 °C to 0 °C) Temp->Sol_Temp Sol_Monitor Monitor Reaction Progress (TLC, LC-MS) and Quench Promptly Time->Sol_Monitor

Caption: Troubleshooting workflow for low diastereoselectivity.

Cause & Mechanistic Insight: Base-Catalyzed Epimerization

The core of the problem lies in the formation of a stabilized enolate at the C4 position. A strong, non-coordinating base can readily abstract the newly acidified C4 proton of the N-acylated product.

Start (4S,5S)-N-Acyl Oxazolidinone Enolate Planar Enolate Intermediate (Loss of C4 Chirality) Start->Enolate C4-H Abstraction Base_Attack Base (B:) Product_S Desired (4S,5S) Product (Protonation from top face) Enolate->Product_S Path A Product_R Epimerized (4R,5S) Product (Protonation from bottom face) Enolate->Product_R Path B Reprotonation Reprotonation (H-B+)

Caption: Mechanism of base-catalyzed C4 epimerization.

Optimized Experimental Protocols

To mitigate epimerization, we recommend two primary protocols based on the sensitivity of your substrates.

Protocol 1: Mild Acylation using Triethylamine/DMAP

This method avoids the use of strong organolithium bases and is generally preferred for preventing epimerization, especially for simple acyl groups.[3]

Step-by-Step Methodology:

  • Setup: To a flame-dried, argon-purged flask, add this compound (1.0 eq).

  • Solvent: Dissolve in anhydrous dichloromethane (DCM) or toluene.

  • Reagents: Add triethylamine (Et3N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acylation: Add the desired acyl anhydride (1.2 eq) or acyl chloride (1.1 eq) dropwise over 15-20 minutes.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: Strictly Controlled Acylation with n-Butyllithium

For less reactive acylating agents or when an anhydride is unavailable, the traditional n-BuLi method can be used, but requires rigorous temperature control.[1]

Step-by-Step Methodology:

  • Setup: To a flame-dried, argon-purged flask, add this compound (1.0 eq).

  • Solvent & Cooling: Dissolve in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (1.05 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 30 minutes at -78 °C.

  • Acylation: Add the acyl chloride (1.1 eq) dropwise to the lithium amide solution at -78 °C.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1 hour. Monitor by TLC.

  • Workup: Quench the reaction at 0 °C with saturated aqueous NH4Cl. Proceed with an extractive workup as described in Protocol 1.

  • Purification: Purify the crude product via flash column chromatography.

Data Summary: Condition Comparison

The choice of conditions can dramatically impact the stereochemical outcome. The table below provides a general guideline for expected results.

ParameterProtocol 1 (Et3N/DMAP)Protocol 2 (n-BuLi)Uncontrolled Conditions
Base Triethylaminen-Butyllithiumn-BuLi or LDA
Temperature 0 °C-78 °C-78 °C to RT
Typical d.e. >98%>95%<80%
Key Advantage Highest fidelity, operational simplicityBroader substrate scope-
Critical Factor Purity of reagentsStrict low-temperature maintenanceLack of temperature control

Analytical Characterization

Confirming the stereochemical purity of your N-acylated product is essential before proceeding to subsequent stereoselective reactions like alkylations or aldol additions.[4]

Recommended Techniques:

  • ¹H NMR Spectroscopy: The methyl signal at the C4 position often shows distinct chemical shifts for the two diastereomers. Integration of these signals provides a direct measure of the diastereomeric ratio.

  • HPLC: A normal phase HPLC method using a mobile phase like hexane/isopropanol can often resolve the two diastereomers, allowing for accurate quantification.

  • Capillary Electrophoresis (CE): For challenging separations, CE with chiral selectors like cyclodextrins can be a powerful tool for analyzing enantiomeric and diastereomeric purity.[5]

By understanding the mechanism of epimerization and implementing rigorous control over your reaction parameters, you can reliably perform the N-acylation of this compound with excellent stereochemical fidelity, setting the stage for success in your asymmetric synthesis campaigns.

References

  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society. [Link]

  • University of Guelph. (n.d.). Evans Enolate Alkylation-Hydrolysis.
  • National Institutes of Health. (n.d.). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. PMC. [Link]

  • Papp, L. A., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PMC. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]

  • Sakamoto, K. (2023). Streamlining peptide synthesis with thiol-free native chemical ligation. Hokkaido University Collection of Scholarly and Academic Papers.
  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique.
  • Royal Society of Chemistry. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

Sources

optimizing reaction conditions for Evans aldol reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Evans aldol reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions and achieve high yields and diastereoselectivity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the Evans aldol reaction and why is it so widely used?

The Evans aldol reaction is a powerful method for stereoselective carbon-carbon bond formation, specifically for the synthesis of β-hydroxy carbonyl compounds.[1] It utilizes a chiral auxiliary, typically an oxazolidinone, to control the stereochemical outcome of the reaction between an enolate and an aldehyde.[2][3] Its widespread use in both academic and industrial settings, particularly in the synthesis of natural products and pharmaceuticals, stems from its high and predictable diastereoselectivity, reliable reaction conditions, and the commercial availability of the chiral auxiliaries.[1][4][5]

Q2: Which chiral auxiliary should I choose?

The most common Evans auxiliaries are derived from readily available amino acids like L-valine and L-phenylalanine.[1] The choice of auxiliary dictates the absolute stereochemistry of the aldol product. For instance, the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and (4S)-4-isopropyl-2-oxazolidinone are frequently employed to generate opposite enantiomers of the product. The selection depends on the desired stereoisomer of your target molecule.

Q3: How does the reaction achieve such high diastereoselectivity?

The high diastereoselectivity of the Evans aldol reaction is a result of a highly organized, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model.[2][6] Several factors contribute to this selectivity:

  • Formation of a (Z)-enolate: The reaction conditions, particularly the use of a boron Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered amine base, preferentially generate the (Z)-enolate.[1]

  • Chelation: The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid chelated structure.[6][7]

  • Minimized Dipole Repulsion: The chiral auxiliary orients itself to minimize dipole-dipole repulsion between the carbonyl groups of the imide and the enolate.[6]

  • Steric Hindrance: The substituent on the chiral auxiliary (e.g., isopropyl or benzyl group) effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.[6]

Q4: Can I synthesize anti-aldol products using the Evans methodology?

The standard Evans protocol reliably produces syn-aldol adducts.[1][6] Achieving high selectivity for the anti-aldol product is challenging with the traditional Evans auxiliaries because it would require the formation of an (E)-enolate, which is disfavored under the standard conditions.[8] However, modifications to the chiral auxiliary and the choice of Lewis acid can influence the stereochemical outcome. For instance, using different metal enolates (e.g., titanium) or modified auxiliaries, such as thiazolidinethiones as developed by Crimmins, can provide access to anti-aldol products.[3][9]

Troubleshooting Guide

Problem 1: Low Diastereoselectivity

Low diastereoselectivity is a common issue that can often be resolved by carefully controlling the reaction parameters.

Potential Causes & Solutions:

  • Incomplete (Z)-Enolate Formation:

    • Lewis Acid: Ensure the use of a suitable boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), which is known to strongly favor the formation of the (Z)-enolate.[1]

    • Base: Employ a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). The choice of base can influence the enolization process.[7]

    • Temperature: Perform the enolization at a low temperature, typically -78 °C, to ensure kinetic control and prevent equilibration to the more stable (E)-enolate.

  • Sub-optimal Reaction Temperature:

    • Maintain a low temperature (-78 °C) during the addition of the aldehyde to the enolate solution. Allowing the reaction to warm prematurely can lead to a decrease in diastereoselectivity.

  • "Acetate" Aldol Reactions:

    • Reactions involving N-acetyl oxazolidinones (acetate aldols) are known to give poor diastereoselectivity.[10] This is because the absence of an α-substituent on the enolate reduces the steric interactions that enforce a highly ordered transition state.[10] For these substrates, consider using alternative methods or modified auxiliaries.[10]

  • Incorrect Stoichiometry of Reagents:

    • Use a slight excess (1.1-1.2 equivalents) of the boron triflate and the amine base relative to the N-acyl oxazolidinone to ensure complete enolate formation.

Problem 2: Low Reaction Yield

A low yield of the desired aldol product can be attributed to several factors, from reagent quality to incomplete reaction or side reactions.

Potential Causes & Solutions:

  • Reagent Quality:

    • Aldehyde Purity: Ensure the aldehyde is pure and free of the corresponding carboxylic acid, which can quench the enolate. Distill or purify the aldehyde immediately before use.

    • Solvent and Reagent Anhydrousness: The Evans aldol reaction is highly sensitive to moisture. Use freshly distilled, anhydrous solvents (e.g., dichloromethane, diethyl ether) and ensure all glassware is thoroughly dried. Handle hygroscopic reagents like Bu₂BOTf under an inert atmosphere (e.g., argon or nitrogen).

  • Incomplete Enolate Formation:

    • As with low diastereoselectivity, ensure complete enolate formation by using the correct stoichiometry of a suitable boron Lewis acid and a hindered amine base at low temperatures.

  • Insufficient Reaction Time or Temperature:

    • While the initial addition should be at low temperature, the reaction may need to be stirred for a longer period or allowed to slowly warm to a slightly higher temperature (e.g., -20 °C or 0 °C) to ensure complete conversion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup Issues:

    • The standard workup involves quenching the reaction with a buffer solution (e.g., phosphate buffer) and then an oxidative workup (e.g., with hydrogen peroxide) to break down the boron complexes. Ensure the pH of the aqueous phase is appropriate during extraction to prevent product degradation or epimerization.

Problem 3: Difficulty with Chiral Auxiliary Cleavage

The removal of the chiral auxiliary is a critical final step. Incomplete or problematic cleavage can lead to loss of the valuable product.

Potential Causes & Solutions:

  • Choice of Cleavage Method: The method for auxiliary removal depends on the desired functional group.

    • For Carboxylic Acids: The most common method is hydrolysis using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[11][12] This method is generally high-yielding and avoids epimerization of the α-stereocenter.

    • For Alcohols: Reduction of the N-acyl oxazolidinone with a reducing agent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.

    • For Esters: Transesterification with a sodium alkoxide in the corresponding alcohol can provide the desired ester.

    • For Weinreb Amides: Direct conversion to the Weinreb amide can be achieved using trimethylaluminum and N,O-dimethylhydroxylamine hydrochloride.[1]

  • Safety Concerns with LiOH/H₂O₂ Cleavage:

    • The reaction of LiOH with H₂O₂ can be exothermic and can lead to the evolution of oxygen gas, which can create a safety hazard in the presence of flammable organic solvents.[11] It is crucial to maintain good temperature control and ensure adequate venting. Performing the reaction at a lower temperature and with careful, portion-wise addition of the reagents is recommended for larger-scale reactions.[11]

  • Incomplete Cleavage:

    • Ensure the use of a sufficient excess of the cleavage reagent and allow for adequate reaction time. Monitor the reaction by TLC to confirm the complete consumption of the starting material.

Experimental Protocols

Standard Evans Aldol Reaction Protocol
  • To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M) at -78 °C under an inert atmosphere, add dibutylboron triflate (1.1 equiv) dropwise.

  • After stirring for 15 minutes, add diisopropylethylamine (1.2 equiv) dropwise. The solution should become homogeneous.

  • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the aldehyde (1.2 equiv), either neat or as a solution in DCM, dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Auxiliary Cleavage to the Carboxylic Acid (LiOH/H₂O₂)
  • Dissolve the aldol adduct in a mixture of tetrahydrofuran (THF) and water (typically 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4-5 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (2-3 equiv).

  • Stir the reaction mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2-3 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

Data Presentation

Table 1: Common Lewis Acids and Bases for Evans Aldol Reactions

Lewis AcidCommon BaseTypical SolventKey Characteristics
Dibutylboron Triflate (Bu₂BOTf)DIPEA, TEADichloromethaneHighly selective for (Z)-enolate formation, leading to syn-aldol products.[1]
Titanium Tetrachloride (TiCl₄)DIPEA, SparteineDichloromethaneCan be used to access different diastereomers, including anti-products, depending on the conditions and auxiliary.[9]
Tin(II) Triflate (Sn(OTf)₂)N-ethylpiperidineDichloromethaneCan also be used for enolate formation, sometimes offering different selectivity profiles.

Visualizations

Diagram 1: Evans Aldol Reaction Mechanism

Evans_Aldol_Mechanism cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_cleavage Auxiliary Cleavage N-Acyl_Oxazolidinone N-Acyl Oxazolidinone Z-Enolate (Z)-Boron Enolate N-Acyl_Oxazolidinone->Z-Enolate Bu₂BOTf, DIPEA -78 °C TS Zimmerman-Traxler Transition State Z-Enolate->TS Aldehyde Aldehyde (R'CHO) Aldehyde->TS Product Aldol Adduct TS->Product Final_Product β-Hydroxy Carboxylic Acid Product->Final_Product Cleavage Cleavage LiOOH

Caption: The reaction proceeds via the formation of a (Z)-boron enolate, which reacts with an aldehyde through a chair-like transition state to give the syn-aldol product.

Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity

Troubleshooting_Workflow start Low Diastereoselectivity Observed check_enolate Check Enolate Formation Conditions Lewis Acid (Boron)? Hindered Base? Low Temp (-78°C)? start->check_enolate check_temp Verify Reaction Temperature Aldehyde addition at -78°C? No premature warming? check_enolate->check_temp If conditions are optimal solution_enolate Optimize Enolization: - Use Bu₂BOTf - Use DIPEA - Maintain -78°C check_enolate->solution_enolate If conditions are sub-optimal check_substrate Analyze Substrate Is it an acetate aldol? check_temp->check_substrate If temperature is controlled solution_temp Maintain Strict Temperature Control check_temp->solution_temp If temperature fluctuated check_reagents Confirm Reagent Stoichiometry Slight excess of Bu₂BOTf and base? check_substrate->check_reagents If not acetate solution_substrate Consider Alternative Methods for Acetate Aldols check_substrate->solution_substrate If acetate solution_reagents Use 1.1-1.2 eq. of Enolization Reagents check_reagents->solution_reagents If stoichiometry is off end_node Improved Diastereoselectivity check_reagents->end_node If stoichiometry is correct solution_enolate->end_node solution_temp->end_node solution_reagents->end_node

Caption: A step-by-step guide to troubleshooting and optimizing for high diastereoselectivity in the Evans aldol reaction.

References

  • Evans Aldol Reaction | Chem-Station Int. Ed. [URL: https://www.chem-station.com/en/reactions-2/2014/04/evans-aldol-reaction.html]
  • Evans Aldol Reaction - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/creative-biostructure/evans-aldol-reaction.html]
  • Direct Aldol Reactions | Science of Synthesis. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-020-01305]
  • Diastereoselection: Introduction | Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr9703461]
  • Evans aldol ppt | PPTX - Slideshare. [URL: https://www.slideshare.
  • Evans Aldol Reaction | TCI Deutschland GmbH. [URL: https://www.tcichemicals.com/DE/de/support-download/reaction-guide/evans-aldol-reaction]
  • Diastereoselection in Aldol Reactions | Organic Chemistry - Pharmacy 180. [URL: https://pharmaxchange.info/2012/12/diastereoselection-in-aldol-reactions/]
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 | ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00171]
  • Evans Aldol Reaction | TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/support-download/reaction-guide/evans-aldol-reaction]
  • Overview of Evans Aldol Reaction Techniques - Coconote. [URL: https://coconote.site/en/a/wiki/evans-aldol-reaction-alfa-chemistry]
  • Aldol reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Aldol_reaction]
  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? | Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/36043/why-does-acetate-aldol-with-evans-auxiliary-give-almost-no-diasteroselectivity]
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn | ConnectSci. [URL: https://connect.rsc.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Williams College. [URL: https://chemistry.williams.
  • Methods for cleavage of chiral auxiliary. - ResearchGate. [URL: https://www.researchgate.net/publication/334585149_Methods_for_cleavage_of_chiral_auxiliary]
  • (PDF) The Direct Catalytic Asymmetric Aldol Reaction - ResearchGate. [URL: https://www.researchgate.
  • The Selective Aldol Reaction - Macmillan Group. [URL: https://www.macmillan-group.com/wp-content/uploads/2017/04/The-Selective-Aldol-Reaction.pdf]
  • Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5582022/]
  • Diastereoselective Aldol Reactions - OUCI. [URL: https://ouci.dntb.gov.ua/en/works/CN-2P67-0070/]
  • Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01365]
  • Stereoselective Aldol Condensations (2007) | David A. Evans | 555 Citations - SciSpace. [URL: https://typeset.
  • evans enolate alkylation-hydrolysisx. [URL: https://www.chem.ucla.
  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [URL: https://www.youtube.
  • Solving Anti Aldol Reaction Issues - YouTube. [URL: https://www.youtube.
  • Aldol reaction. [URL: https://www.organic-chemistry.org/namedreactions/aldol-reaction.shtm]
  • Aldol Reactions: E-Enolates and Anti-Selectivity - DigitalCommons@USU. [URL: https://digitalcommons.usu.edu/chem_reports/26/]
  • 8 - Aldol Reaction.pdf - Eugene E. Kwan. [URL: https://kwanlab.com/wp-content/uploads/2022/03/8-Aldol-Reaction.pdf]
  • Evans Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd.. [URL: https://www.tcichemicals.com/IN/en/support-download/reaction-guide/evans-aldol-reaction]
  • Evans aldol reaction | Request PDF - ResearchGate. [URL: https://www.researchgate.

Sources

Technical Support Center: Alkylation of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone Enolates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric alkylation of N-acyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic method. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the scientific integrity and success of your work.

Troubleshooting Guides

This section addresses common problems encountered during the alkylation of Evans auxiliary enolates. Each issue is presented with its probable causes and step-by-step solutions.

Issue 1: Low Diastereoselectivity in the Alkylation Step

Question: My alkylation reaction is yielding a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity?

Answer: Low diastereoselectivity is a common issue that typically points to problems in the formation and conformation of the enolate. The high fidelity of the Evans alkylation relies on the selective formation of the Z-enolate, which then forms a rigid, chelated structure with the lithium cation, effectively blocking one face of the enolate from the electrophile.[1][2][3]

Probable Causes & Solutions:

  • Incomplete formation of the Z-enolate: The formation of the thermodynamically favored Z-enolate is crucial for high diastereoselectivity.[1][2]

    • Solution: Ensure the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) for complete deprotonation.[4][5] The deprotonation should be carried out at low temperatures, typically -78 °C, to favor the kinetic Z-enolate.[6]

  • Presence of Protic Impurities: Traces of water or other protic impurities can quench the enolate or interfere with its aggregation state, leading to reduced selectivity.

    • Solution: Use anhydrous solvents and reagents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Ensure all glassware is flame-dried or oven-dried before use.

  • Incorrect Reaction Temperature: Allowing the reaction to warm up prematurely can lead to enolate equilibration or side reactions.

    • Solution: Maintain a constant low temperature (-78 °C) throughout the enolate formation and alkylation steps.[6]

  • Nature of the Electrophile: Highly reactive electrophiles generally give better diastereoselectivity.[7]

    • Solution: Use activated electrophiles like benzyl bromide, allyl iodide, or methyl iodide.[1][7] For less reactive electrophiles, consider using sodium enolates, which can sometimes provide better results.[3]

Issue 2: Epimerization of the α-Stereocenter

Question: I've successfully performed the alkylation, but I'm observing epimerization at the newly formed stereocenter. When is this most likely to occur and how can I prevent it?

Answer: Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant concern, especially during the cleavage of the chiral auxiliary.[8] The α-proton is acidic and can be removed under basic conditions, leading to racemization.

Probable Causes & Solutions:

  • Harsh Auxiliary Cleavage Conditions: The use of strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures, can cause epimerization.[8]

    • Solution: Employ milder cleavage conditions. The most common and reliable method is the use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), at low temperatures (0 °C).[4][8] This method is generally fast and minimizes the risk of epimerization.

  • Prolonged Reaction Times during Cleavage: Even with milder reagents, extended reaction times can increase the risk of epimerization.

    • Solution: Monitor the cleavage reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Issue 3: Cleavage of the Oxazolidinone Ring (Endocyclic Cleavage)

Question: During the removal of the chiral auxiliary, I am isolating a significant amount of a hydroxyamide byproduct and my auxiliary is being destroyed. What is causing this and how can it be avoided?

Answer: This indicates that nucleophilic attack is occurring at the endocyclic carbamate carbonyl of the oxazolidinone instead of the desired exocyclic amide carbonyl.[9][10][11] This is a known side reaction, particularly when using hydroxide ions as the nucleophile.[10][11]

Probable Causes & Solutions:

  • Use of Hydroxide as the Nucleophile: Lithium hydroxide alone is known to favor attack at the less sterically hindered endocyclic carbonyl, leading to ring-opening and destruction of the auxiliary.[10][11][12]

    • Solution: The use of lithium hydroperoxide (LiOOH) is crucial for selective cleavage of the exocyclic amide bond.[4][9][10][11][12] The hydroperoxide anion is a softer nucleophile and preferentially attacks the more electrophilic amide carbonyl.

  • Insufficient Hydrogen Peroxide: An inadequate amount of H₂O₂ will result in a higher relative concentration of LiOH, increasing the likelihood of endocyclic cleavage.

    • Solution: Use a sufficient excess of hydrogen peroxide (typically 4-5 equivalents) relative to the substrate.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best method for N-acylation of the (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone?

There are several effective methods for N-acylation, and the choice often depends on the scale of the reaction and the nature of the acyl group.

  • For simple acyl groups: A straightforward and mild procedure involves reacting the oxazolidinone with an acid chloride or anhydride in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[13] This avoids the need for strong bases like n-butyllithium.[13]

  • For more complex or sensitive acyl groups: The traditional method of deprotonating the oxazolidinone with n-BuLi at -78 °C followed by the addition of an acid chloride is very reliable.[4]

  • Using acid fluorides: A mild method using acid fluorides with bases like triethylamine or diisopropylethylamine has also been reported to give high yields.[14]

Q2: How can I monitor the progress of the enolate formation and alkylation reactions?

Monitoring these reactions can be challenging due to the reactive nature of the intermediates.

  • Enolate Formation: Direct monitoring is difficult. The best practice is to follow a well-established protocol with respect to reaction time, temperature, and stoichiometry. A color change upon addition of the base (often to yellow or orange) can indicate enolate formation.

  • Alkylation: The consumption of the starting N-acyl oxazolidinone can be monitored by Thin Layer Chromatography (TLC). It is advisable to quench a small aliquot of the reaction mixture with a proton source (e.g., saturated aqueous NH₄Cl) before spotting on a TLC plate to analyze the stable products.

Q3: What are the common methods for removing the chiral auxiliary?

The choice of cleavage method depends on the desired functional group.

Desired ProductReagentsKey Considerations
Carboxylic Acid LiOH / H₂O₂ in THF/H₂OMost common method; minimizes epimerization.[4][9]
Primary Alcohol LiBH₄ or LiAlH₄ in THFReduction of the amide carbonyl.[8]
Aldehyde Weinreb amide formation followed by DIBAL-H reductionA two-step process for more sensitive substrates.
Thioester Intramolecular N-to-S acyl transfer (with modified auxiliaries)A milder alternative for generating reactive thioesters.[15]

Q4: Can Lewis acids be used to improve the diastereoselectivity of the alkylation?

While Lewis acids are more commonly associated with Evans aldol reactions to promote the formation of boron or titanium enolates, their role in the alkylation of lithium or sodium enolates is less straightforward.[7][16] The primary role of the metal cation (Li⁺ or Na⁺) is to form a rigid chelate that directs the stereochemistry. The addition of other Lewis acids could potentially alter the aggregation state of the enolate or compete for chelation, which may not necessarily improve diastereoselectivity and could even be detrimental. For standard alkylations, it is best to adhere to the established protocols using lithium or sodium bases.

Experimental Protocols

Protocol 1: N-Propionylation of this compound
  • Materials: this compound, propionyl chloride, triethylamine, dichloromethane (DCM).

  • Procedure:

    • Dissolve the oxazolidinone (1.0 equiv.) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylamine (1.5 equiv.) dropwise.

    • Add propionyl chloride (1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and proceed with workup.[6]

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
  • Materials: N-propionyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone, lithium diisopropylamide (LDA), anhydrous tetrahydrofuran (THF), benzyl bromide.

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add LDA (1.05 equiv., as a solution in THF) dropwise and stir for 30-60 minutes at -78 °C.

    • Add benzyl bromide (1.2 equiv.) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution and allow to warm to room temperature before workup.[6]

Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary
  • Materials: Alkylated N-acyl oxazolidinone, THF, water, 30% hydrogen peroxide, lithium hydroxide.

  • Procedure:

    • Dissolve the purified alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add 30% aqueous H₂O₂ (4-5 equiv.) dropwise, followed by aqueous LiOH (2 equiv.).

    • Stir the reaction vigorously at 0 °C for 2-4 hours.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite and stir for 30 minutes before workup.[6]

Visual Diagrams

Troubleshooting_Workflow start Low Diastereoselectivity cause1 Incomplete Z-Enolate Formation start->cause1 cause2 Protic Impurities start->cause2 cause3 Incorrect Temperature start->cause3 solution1 Use strong, non-nucleophilic base (LDA, NaHMDS) at -78°C cause1->solution1 solution2 Use anhydrous solvents and flame-dried glassware cause2->solution2 solution3 Maintain -78°C throughout enolate formation and alkylation cause3->solution3 Cleavage_Side_Reactions cluster_desired Desired Pathway cluster_side Side Reaction exocyclic Exocyclic Amide Cleavage product Carboxylic Acid + Recovered Auxiliary exocyclic->product endocyclic Endocyclic Carbamate Cleavage byproduct Hydroxyamide Byproduct endocyclic->byproduct start N-Acyl Oxazolidinone + Nucleophile start->exocyclic LiOOH start->endocyclic LiOH

Sources

Technical Support Center: Purification of Diastereomeric Products from (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purifying diastereomeric products derived from reactions utilizing the (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone chiral auxiliary. This powerful tool, a derivative of (1S,2S)-(+)-pseudoephedrine, is renowned for its ability to induce high levels of stereocontrol in reactions like alkylations and aldol additions.[1] However, the successful application of this auxiliary hinges on the efficient separation of the resulting diastereomeric products.

Because diastereomers are stereoisomers that are not mirror images, they possess different physical properties, which allows for their separation by standard laboratory techniques such as chromatography and crystallization.[2] This guide provides practical, in-depth solutions to common challenges encountered during this crucial purification step, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification process in a direct question-and-answer format.

Question 1: I'm getting very poor separation of my diastereomers by flash column chromatography. The spots are almost on top of each other on the TLC plate. What can I do?

Answer: This is a frequent challenge, as diastereomers formed using Evans auxiliaries can have very similar polarities. Here is a systematic approach to improving your separation:

  • Optimize Your Solvent System (Mobile Phase):

    • Reduce Polarity: The most common reason for poor separation is an overly polar mobile phase, which moves both diastereomers up the column too quickly. Start with a very non-polar eluent (e.g., 100% Hexane or Heptane) and gradually increase the polar component (e.g., Ethyl Acetate, Diethyl Ether) in small increments (1-2%).

    • Change Solvent Selectivity: If reducing polarity isn't enough, switch one of the solvents. The interactions between your compounds, the silica gel (stationary phase), and the solvent mixture are complex. Swapping Ethyl Acetate for Diethyl Ether, or Hexanes for Heptane, can alter these interactions enough to improve resolution. Trying a ternary system by adding a small amount of a third solvent like Dichloromethane or Toluene can also dramatically change selectivity.

    • Consider Additives: For particularly stubborn separations, adding a very small percentage (e.g., 0.1-0.5%) of an alcohol like isopropanol can sometimes improve peak shape and resolution, but use this sparingly as it can also lead to band broadening.

  • Adjust Your Column Chromatography Technique:

    • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and separation. A good rule of thumb is to have a silica gel bed height of at least 20-25 cm.

    • Decrease the Column Diameter: A narrower column can lead to better separation efficiency, provided it is not overloaded.

    • Reduce the Sample Load: Overloading the column is a primary cause of poor separation. A typical load is 1-5% of the silica gel weight. If you have a difficult separation, aim for the lower end of this range (e.g., 1 g of product on 100 g of silica).

    • Dry Loading: If your product is not very soluble in the initial mobile phase, dissolving it in a minimal amount of a stronger solvent, adsorbing it onto a small amount of silica gel, and loading the resulting dry powder onto the column can result in sharper bands and better separation.

Question 2: My product is a thick oil and all my attempts at crystallization have failed. How can I purify it?

Answer: When direct crystallization of the N-acylated product fails, you have two primary alternative strategies:

  • High-Resolution Flash Chromatography: This becomes your main purification method. You must invest time in finding the optimal mobile phase as described in Question 1. Sometimes, multiple columns are necessary. You might need to run a "guard" column to remove major impurities, followed by a second, longer, and less-loaded column focused solely on separating the two diastereomers.

  • Cleavage Followed by Purification: In many cases, it is easier to purify the final product after the chiral auxiliary has been removed. The physical properties of the resulting carboxylic acid, alcohol, or aldehyde are often significantly different from the auxiliary-bound intermediate, making purification simpler.[3]

    • Why this works: The large, rigid oxazolidinone auxiliary dominates the physical properties of the diastereomers, making them very similar. Once cleaved, the smaller, more flexible final products may have more distinct properties (e.g., polarity, crystal packing ability).

    • The Trade-off: The major disadvantage is that you must purify a larger total quantity of material if the diastereomeric ratio (d.r.) is low. For example, if your d.r. is 60:40, you will have to separate the minor product from the major one after cleavage. This is why achieving high diastereoselectivity in the initial reaction is critical.

Question 3: My diastereomeric ratio (d.r.) is poor (e.g., 2:1). Is it still possible to get a good yield of the major diastereomer?

Answer: Yes, it is possible, but it requires a different approach. With a low d.r., simple chromatography or crystallization may not be efficient. The best strategy is often Crystallization-Induced Diastereomer Transformation (CIDT) if the newly formed stereocenter is epimerizable.

  • Mechanism of CIDT: This technique relies on having a mobile equilibrium between the two diastereomers in solution. If one diastereomer is significantly less soluble and crystallizes out, the equilibrium in the solution will shift to form more of that less-soluble diastereomer, which then also crystallizes.[4] This process can theoretically convert the entire mixture into a single, solid diastereomer.

  • Practical Application: This often requires adding a catalytic amount of a base (if the stereocenter is adjacent to a carbonyl) to facilitate epimerization in the solution phase while the crystallization proceeds. Careful selection of the crystallization solvent is crucial to ensure one diastereomer crystallizes selectively while the other remains in a solution where it can epimerize.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best general method for determining the diastereomeric ratio of my crude product?

Answer: The most reliable and common method is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy .[5][6]

  • How it Works: Since diastereomers are different compounds, they have distinct NMR spectra.[5] You need to find at least one proton signal that is well-resolved for each of the two diastereomers. Often, protons on the chiral auxiliary itself (e.g., the methyl or phenyl group protons) or the proton at the newly formed stereocenter are good candidates.

  • Procedure:

    • Identify a clean, non-overlapping peak for each diastereomer.

    • Carefully integrate these two peaks.

    • The ratio of the integration values directly corresponds to the diastereomeric ratio.[7]

  • Tip: For crowded spectra, advanced NMR techniques like band-selective pure shift NMR can be used to simplify multiplets into singlets, making integration more accurate.[8][9]

FAQ 2: Should I cleave the chiral auxiliary before or after purification?

Answer: This is a critical strategic decision. The workflow is visualized below.

G cluster_0 Decision Workflow Reaction Diastereoselective Reaction Crude Crude Product (Mixture of Diastereomers) Reaction->Crude Analysis Determine d.r. (¹H NMR) Crude->Analysis Decision High d.r.? (>95:5) Analysis->Decision Purify Purify Diastereomers (Chromatography / Crystallization) Decision->Purify Yes Cleave_Early Cleave Auxiliary Directly Decision->Cleave_Early No Cleave Cleave Auxiliary Purify->Cleave Final_A Enantiomerically Pure Product Cleave->Final_A Purify_Enant Purify Enantiomers (Chiral HPLC / Resolution) Cleave_Early->Purify_Enant Final_B Enantiomerically Pure Product Purify_Enant->Final_B

Decision workflow for purification strategy.
  • Purify First (High d.r. > 95:5): This is the preferred route. Separating the diastereomers first is advantageous because you can easily remove the minor diastereomer.[2] Subsequent cleavage of the single, pure diastereomer yields your enantiomerically pure product directly, with no further chiral separation needed.

  • Cleave First (Low d.r. < 95:5): If the diastereoselectivity is poor, separating the diastereomers can be laborious and result in low yield of the desired isomer. In this case, it may be more practical to cleave the auxiliary from the mixed diastereomers first. This converts your mixture of diastereomers into a mixture of enantiomers (plus the recovered auxiliary). You would then need to perform a chiral separation (e.g., via chiral HPLC) or a classical resolution to isolate your desired enantiomer.

FAQ 3: What are the standard conditions for cleaving the this compound auxiliary?

Answer: The cleavage method depends on the desired functional group. Here are some of the most common and reliable protocols:

Desired ProductReagentsTypical ConditionsReference
Carboxylic Acid Lithium Hydroxide (LiOH), Hydrogen Peroxide (H₂O₂)THF/H₂O, 0 °C to RT[3][10]
Primary Alcohol Lithium Borohydride (LiBH₄)Diethyl Ether or THF, 0 °C to RT[3]
Aldehyde Diisobutylaluminium Hydride (DIBAL-H)Toluene or DCM, -78 °C[3]
Weinreb Amide N,O-Dimethylhydroxylamine HCl, AlMe₃ or i-PrMgClTHF, -10 °C to RT[3]

Important Note: The LiOH/H₂O₂ method is widely used but can generate oxygen gas, which poses a safety risk on a larger scale. Careful temperature control and monitoring are essential.[10]

Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed for the separation of diastereomers with a small ΔRf.

  • Solvent System Selection:

    • On a TLC plate, test various binary solvent systems (e.g., Ethyl Acetate/Hexanes, Diethyl Ether/Hexanes).

    • Aim for a mobile phase that gives the major diastereomer an Rf value of ~0.20-0.25. The separation between the two spots (ΔRf) should be maximized.

  • Column Packing:

    • Select a long, narrow column.

    • Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., Hexanes).

    • Pour the slurry into the column and use positive pressure to pack a firm, uniform bed. Ensure no air bubbles or cracks are present.

  • Sample Loading:

    • Dissolve the crude product mixture (1 part by weight) in a minimal amount of a suitable solvent (e.g., Dichloromethane).

    • Add silica gel (~2 parts by weight) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully layer the dry powder on top of the packed silica gel bed.

  • Elution:

    • Begin eluting with the low-polarity mobile phase determined in Step 1.

    • Maintain a constant flow rate.

    • Collect small fractions (e.g., 5-10 mL for a 50 g column).

    • Monitor the fractions carefully by TLC. Pool the fractions containing the pure, desired diastereomer.

Workflow for high-resolution flash chromatography.

Protocol 2: Fractional Crystallization

This protocol is effective when one diastereomer is significantly less soluble than the other.

  • Solvent Screening:

    • In small vials, dissolve ~20 mg of the diastereomeric mixture in a small amount of various heated solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Heptane, or mixtures thereof).

    • Allow the vials to cool slowly to room temperature, then to 0-4 °C.

    • Identify the solvent system that provides crystalline solid.

  • Bulk Crystallization:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for selective crystallization.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).

    • Once crystals have formed, cool the mixture further in an ice bath or refrigerator for several hours to maximize the yield.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

    • Dry the crystals thoroughly.

    • Analyze the purity of the crystalline material and the mother liquor by ¹H NMR to determine the diastereomeric ratio in each.

  • Recrystallization (if necessary):

    • If the initial crystals are not diastereomerically pure, a second recrystallization from the same or a different solvent system may be required to achieve high purity.

References

  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-4. [Link]

  • PubMed (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. [Link]

  • Manchester NMR Methodology Group (Date not available). Chemical Communications - Diastereomeric ratio determination. [Link]

  • YouTube (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

  • Mikołajczyk, M., et al. (2008). First examples of the cocrystallization of diastereomers of chiral phosphorus compounds. Structural Chemistry, 19, 873–878. [Link]

  • Wikipedia. Diastereomeric recrystallization. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials. [Link]

  • Gage, J. R. (2001). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 78(5), 647. [Link]

  • DePorre, Y. C., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters, 24(44), 8198–8202. [Link]

  • Williams College Chemistry Department. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Dombrády, ZS., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. [Link]

  • Bernard, C. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1494-1500. [Link]

  • Royal Society of Chemistry (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. [Link]

  • University of York (Date not available). Asymmetric Synthesis. [Link]

  • National Institutes of Health (NIH). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

  • University of Rochester Chemistry Department. Troubleshooting Flash Column Chromatography. [Link]

Sources

Technical Support Center: Diastereoselectivity in Oxazolidinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of Lewis acids in controlling diastereoselectivity in reactions featuring oxazolidinone chiral auxiliaries.

I. Frequently Asked Questions (FAQs)

Q1: Why is my diastereoselectivity low or inconsistent in my Evans aldol reaction?

A1: Low or variable diastereoselectivity in Evans aldol reactions is a common issue that can often be traced back to several key factors related to the Lewis acid and reaction conditions.

  • Incomplete Enolate Formation: The formation of a stereochemically defined (Z)-enolate is paramount for high diastereoselectivity.[1][2] Incomplete deprotonation can lead to a mixture of enolates or unreacted starting material, which can complicate the stereochemical outcome. Ensure your base is of high purity and the stoichiometry is correct.

  • Lewis Acid Purity and Stoichiometry: The purity of the Lewis acid is critical. Trace amounts of protic impurities can quench the enolate or interfere with the desired chelation. Using a freshly opened or properly stored bottle of the Lewis acid is recommended. Furthermore, the stoichiometry of the Lewis acid can influence the transition state geometry.[3] For instance, in some titanium-mediated aldol reactions, using an excess of the titanium reagent is necessary to prevent interference from lithium salts generated during enolate formation.[3]

  • Reaction Temperature: The temperature of the reaction must be strictly controlled. Aldol reactions are often run at low temperatures (e.g., -78 °C) to minimize side reactions and favor the desired Zimmerman-Traxler transition state.[4][5] Temperature fluctuations can lead to the formation of undesired stereoisomers.

  • Moisture Contamination: The presence of water is detrimental as it can hydrolyze the Lewis acid and the enolate. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Q2: I am observing the "non-Evans" syn-aldol product. What is causing this reversal of selectivity?

A2: The formation of the "non-Evans" syn-adduct, where the stereochemistry at the newly formed chiral centers is opposite to that typically predicted, is a fascinating phenomenon directly linked to the choice of Lewis acid and its coordination properties. This reversal is often achieved by employing a different Lewis acid that favors an alternative transition state geometry. For example, while boron enolates typically yield the "Evans" syn-product, switching to a titanium-based Lewis acid can favor the formation of the opposite diastereomer.[3][6] This is attributed to a change in the chelation state of the transition state.

Q3: Can I obtain the anti-aldol product using an Evans auxiliary? How does the Lewis acid influence this?

A3: Yes, it is possible to obtain the anti-aldol product, and the choice of Lewis acid is the key determinant. While boron enolates strongly favor the syn-diastereomer, certain Lewis acids, such as those derived from magnesium, can promote the formation of the anti-product.[7] This change in selectivity is believed to arise from a shift in the transition state geometry from the typical chair-like conformation to a boat-like transition state.[7] This highlights the remarkable ability to access different stereoisomers by simply modifying the Lewis acid used in the reaction.

Q4: How does the Lewis acid actually control the stereochemistry in these reactions?

A4: The Lewis acid plays a crucial role in organizing the transition state of the reaction, which ultimately dictates the stereochemical outcome. In the context of the Evans aldol reaction, the Lewis acid (often a boron triflate) coordinates to both the carbonyl oxygen of the oxazolidinone and the carbonyl oxygen of the N-acyl side chain.[2][8] This bidentate chelation locks the enolate in a rigid, six-membered ring chair-like transition state, often referred to as the Zimmerman-Traxler model.[4][5]

Within this constrained transition state, the bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate. Consequently, the incoming aldehyde can only approach from the less sterically hindered face, leading to the highly predictable formation of the syn-aldol product.[8] The minimization of dipole-dipole interactions between the two carbonyl groups further stabilizes this arrangement.

Q5: Are there alternatives to the classic boron-based Lewis acids for promoting high diastereoselectivity?

A5: While dibutylboron triflate is a workhorse for achieving high syn-selectivity, other Lewis acids can also be employed, sometimes to achieve different stereochemical outcomes or to accommodate different substrates.

  • Titanium Tetrachloride (TiCl₄): Often used in combination with a tertiary amine base like diisopropylethylamine (DIPEA), TiCl₄ can also promote highly diastereoselective aldol additions.[9] As mentioned earlier, it can sometimes lead to the "non-Evans" syn-product.

  • Tin(II) Triflate (Sn(OTf)₂): This Lewis acid is particularly effective in promoting aldol reactions of N-acetylthiazolidinethiones, which are sulfur-containing analogs of the Evans auxiliaries, to give the syn-acetyl aldol product with high diastereoselectivity.[6]

  • Diethylaluminum Chloride (Et₂AlCl): This Lewis acid has been shown to be effective in promoting asymmetric Diels-Alder reactions with chiral N-acyloxazolidinones, providing excellent diastereoselectivity.[10]

The choice of Lewis acid can be influenced by the specific substrates and the desired stereochemical outcome.

II. Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Diastereomeric Ratio (d.r.) 1. Incomplete enolate formation.2. Impure or wet Lewis acid.3. Incorrect reaction temperature.4. Presence of moisture in the reaction.1. Verify the concentration and purity of the base. Consider using a stronger base if necessary.2. Use a fresh, sealed bottle of the Lewis acid. Ensure anhydrous conditions.3. Calibrate your thermometer and maintain a stable low temperature.4. Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere.
Formation of Unexpected Stereoisomer 1. Incorrect Lewis acid used.2. Transition state geometry altered by additives or solvent.3. Chelation vs. non-chelation control pathways competing.1. Double-check the identity and purity of the Lewis acid.2. Analyze the effect of all reaction components. Some additives can act as ligands for the Lewis acid.3. Consider the possibility of a non-chelating transition state. This can sometimes be influenced by the steric bulk of the aldehyde or enolate substituents.[11]
No Reaction or Low Yield 1. Deactivated Lewis acid.2. Enolate quenching.3. Sterically hindered substrates.1. Use a fresh bottle of Lewis acid. Some Lewis acids are highly sensitive to air and moisture.2. Ensure the absence of any protic sources (water, alcohol).3. For very bulky substrates, longer reaction times or a more reactive Lewis acid might be necessary.
Inconsistent Results Between Batches 1. Variability in reagent quality (base, Lewis acid, solvents).2. Inconsistent reaction setup and procedure.1. Source high-purity reagents and use them consistently.2. Standardize the experimental protocol, including addition rates and stirring speed.

III. Data Presentation: Lewis Acid Effects on Diastereoselectivity

The choice of Lewis acid has a profound impact on the diastereoselectivity of oxazolidinone-mediated aldol reactions. The following table summarizes representative data from the literature.

Lewis Acid Base Substrates Temperature (°C) Product Diastereomeric Ratio (d.r.)
Bu₂BOTfDIPEAN-propionyl oxazolidinone + Aldehyde-78 to 0syn>99:1
TiCl₄DIPEAN-propionyl oxazolidinone + Aldehyde-78syn or "non-Evans" synTypically >95:5
MgBr₂·OEt₂Et₃NN-propionyl oxazolidinone + Aldehyde-78antiup to >95:5
Sn(OTf)₂N-EthylpiperidineN-acetyl thiazolidinethione + Aldehyde-78syn>98:2
Et₂AlCl-N-acryloyl oxazolidinone + Cyclopentadiene-78endo cycloadduct>99:1

IV. Experimental Protocol: Diastereoselective Evans Aldol Reaction

This protocol provides a general procedure for a highly diastereoselective syn-aldol reaction using dibutylboron triflate.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one

  • Anhydrous dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA), freshly distilled

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M in DCM

  • Aldehyde (e.g., isobutyraldehyde)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide

Procedure:

  • Setup: Under an argon atmosphere, dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add DIPEA (1.2 equiv) dropwise to the stirred solution. After 15 minutes, add Bu₂BOTf (1.1 equiv) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Aldol Addition: Add the aldehyde (1.5 equiv) dropwise to the reaction mixture. Stir at -78 °C for 2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.

  • Quenching: Quench the reaction by adding pH 7 phosphate buffer.

  • Workup: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

  • Auxiliary Cleavage (Optional): To remove the chiral auxiliary, dissolve the purified aldol adduct in a 3:1 mixture of methanol and water. Cool to 0 °C and add 30% hydrogen peroxide followed by lithium hydroxide. Stir until the reaction is complete, then work up to isolate the chiral β-hydroxy carboxylic acid.

V. Mechanistic Visualization

The following diagram illustrates the key chelated transition state responsible for the high diastereoselectivity observed in the Evans aldol reaction.

Caption: Chelation control in the Evans aldol transition state.

VI. References

  • Chiral auxiliary - Wikipedia. (2023, August 2). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. (2003). Synlett, 2003(5), 635-638.

  • Evans Aldol Reaction | Chem-Station Int. Ed. (2014, April 18). Chem-Station. Retrieved January 12, 2026, from [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (2024, March 26). YouTube. Retrieved January 12, 2026, from [Link]

  • Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis | Request PDF. (2021, August). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. (1995, January). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Overview of Evans Aldol Reaction Techniques - Coconote. (2023, April 30). Coconote. Retrieved January 12, 2026, from [Link]

  • Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones | Journal of the American Chemical Society. (1988). Journal of the American Chemical Society, 110(4), 1238–1256.

  • Lewis acid catalysis - Wikipedia. (2023, October 28). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (2008). Journal of Chemical Education, 85(5), 695.

  • 4.4: The aldol reaction - Chemistry LibreTexts. (2020, August 15). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC - NIH. (2019, December 17). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2008, May). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Lewis acid-promoted Kharasch-Curran additions: a competition kinetics study of bromine atom transfer addition of N-alpha-bromoacetyl-oxazolidinone to 1-hexene - PubMed. (2002). The Journal of Organic Chemistry, 67(15), 5125–5135.

  • Lewis acid-promoted 1,4-addition to chiral imide derivatives in the synthesis of .beta.-amino acids | The Journal of Organic Chemistry. (2005). The Journal of Organic Chemistry, 70(22), 8790–8800.

  • Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst | Eurico J. Cabrita - Docentes FCT NOVA. (2011). Journal of Organic Chemistry, 76(17), 6997-7004.

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. (2018, August 10). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. (2013). The Journal of Organic Chemistry, 78(18), 9234–9243.

  • Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. (2018). The Journal of Organic Chemistry, 83(15), 8032–8040.

  • Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. (2003). Chirality, 15(S1), S108-S114.

  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions - MSU chemistry. (1999). Chemical Reviews, 99(5), 1095–1120.

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses - SciELO México. (2019). Journal of the Mexican Chemical Society, 63(3).

  • evans enolate alkylation-hydrolysisx. (n.d.). Retrieved January 12, 2026, from [Link]

  • Oxazolidinone synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC - PubMed Central. (2023, June 2). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC. (2012, March 19). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. (2013, November 28). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • General Concepts of the Chemistry of Chelation - the Chem Connections Homepage. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: LiOH/H₂O₂ Cleavage of Evans Auxiliaries & Management of Oxygen Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the cleavage of Evans-type chiral auxiliaries using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this widely used transformation. While foundational to many synthetic routes, this reaction harbors nuances, particularly the often-overlooked evolution of oxygen gas, which carries significant safety implications.[1][2][3][4] This guide provides in-depth, field-proven insights into the reaction mechanism, troubleshooting common issues, and ensuring experimental safety and success.

Part 1: Frequently Asked Questions (FAQs) - The Underlying Chemistry

This section addresses fundamental questions regarding the reaction mechanism and the roles of the reagents involved. Understanding these principles is the first step toward effective troubleshooting.

Q1: Why is a combination of LiOH and H₂O₂ used for the cleavage? What is the role of each?

The combination of LiOH and H₂O₂ generates lithium hydroperoxide (LiOOH) in situ. This species is the active nucleophile responsible for the desired cleavage.[5][6]

  • Hydrogen Peroxide (H₂O₂): Acts as the precursor to the hydroperoxide anion (⁻OOH), which is a softer nucleophile than the hydroxide ion (⁻OH).

  • Lithium Hydroxide (LiOH): Serves as the base to deprotonate H₂O₂ to form the hydroperoxide anion. Critically, LiOH is preferred over other bases like NaOH or KOH as it is less likely to cause deleterious side reactions such as epimerization of the newly formed stereocenter.[6]

The use of LiOOH is essential for regioselectivity. The N-acyloxazolidinone substrate possesses two electrophilic carbonyl sites: the desired exocyclic amide carbonyl and the undesired endocyclic carbamate carbonyl. While hydroxide alone tends to attack the less sterically hindered endocyclic carbonyl, leading to ring-opening and the formation of a hydroxyamide impurity, lithium hydroperoxide selectively attacks the exocyclic carbonyl to release the desired carboxylic acid.[5][7][8][9][10]

Q2: What is the proposed mechanism for the desired exocyclic cleavage?

The cleavage proceeds via a nucleophilic acyl substitution pathway.

  • Formation of Nucleophile: LiOH deprotonates H₂O₂ to form the lithium hydroperoxide salt.

  • Nucleophilic Attack: The hydroperoxide anion attacks the exocyclic amide carbonyl of the N-acyl oxazolidinone.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Collapse and Product Formation: The intermediate collapses, cleaving the N-acyl bond to release the chiral auxiliary and form a peracid intermediate.

  • Reduction to Carboxylic Acid: During workup, a mild reducing agent, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), is typically added to reduce the peracid to the final carboxylic acid product.[1][10]

Q3: What is the source of oxygen gas evolution during the reaction?

Oxygen evolution is a general and often unexpected phenomenon in this reaction.[1][2][4] It is not a result of simple H₂O₂ decomposition. Instead, it arises from the instability of the peracid intermediate formed after the initial cleavage step.

This peracid intermediate is rapidly reduced by the excess hydrogen peroxide present in the reaction mixture. This redox reaction produces the desired carboxylate, water, and one stoichiometric equivalent of molecular oxygen (O₂).[1][2][11] This process is the primary source of gas evolution and can lead to significant pressure buildup if not properly managed.

Q4: What is the primary undesirable side reaction, and how does it occur?

The main side reaction is the formation of a hydroxyamide impurity.[1] This occurs when the hydroxide ion (from LiOH), instead of the hydroperoxide ion, attacks the endocyclic carbamate carbonyl of the oxazolidinone ring.[5][8][9] This pathway leads to the opening of the auxiliary ring itself, resulting in yield loss and a difficult-to-remove impurity.[1] Studies have shown that in the absence of H₂O₂, LiOH exclusively promotes this undesired ring-opening.[1]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common experimental issues.

Problem 1: Low Yield of Carboxylic Acid with Significant Hydroxyamide Impurity
  • Symptom: Analysis of the crude product (by ¹H NMR, LCMS) shows the presence of the desired carboxylic acid alongside a significant amount (>5%) of the hydroxyamide side product.

  • Underlying Cause: This issue points directly to a competition between the desired exocyclic cleavage by hydroperoxide and the undesired endocyclic cleavage by hydroxide. The reaction conditions are favoring the undesired pathway.

  • Troubleshooting Workflow:

start Low Yield / High Hydroxyamide Impurity check_h2o2 Step 1: Verify H₂O₂ Stoichiometry Is H₂O₂ ≥ 4 equivalents? start->check_h2o2 check_temp Step 2: Assess Reaction Temperature Was the reaction run at ≤ 0°C? check_h2o2->check_temp Yes solution Solution: • Use ≥ 4 eq. H₂O₂. • Maintain temp at 0°C. • Add LiOH dropwise over >30 min. • Ensure efficient stirring. check_h2o2->solution No check_addition Step 3: Review Reagent Addition Was LiOH solution added slowly to the substrate/H₂O₂ mixture? check_temp->check_addition Yes check_temp->solution No check_addition->solution No end Problem Resolved check_addition->end Yes sub 1. Dissolve Substrate (N-acyl oxazolidinone) in THF/H₂O (3:1) cool 2. Cool to 0°C (ice-water bath) sub->cool add_h2o2 3. Add H₂O₂ (30% aq., 4.6 eq) cool->add_h2o2 add_lioh 4. Add LiOH solution (1.6 eq in H₂O) dropwise over 30 min add_h2o2->add_lioh react 5. Stir at 0°C Monitor by TLC/LCMS (1-2 hours) add_lioh->react quench 6. Quench Reaction (add aq. Na₂SO₃) react->quench workup 7. Acidify & Extract (e.g., with EtOAc) quench->workup

Caption: Standard experimental workflow for LiOH/H₂O₂ cleavage.

Safety Best Practices
HazardRiskMitigation Strategy
Oxygen Evolution Pressurization of vessel; creation of flammable atmosphere with solvent vapors.NEVER use a sealed system. Ensure adequate venting. On scale, use an N₂ sweep to keep headspace O₂ < 2.5%. [1][11]
Hydrogen Peroxide Strong oxidizer; can cause severe skin and eye burns. [12][13][14]Wear appropriate PPE: safety goggles (or face shield), lab coat, and chemical-resistant gloves (PVC or rubber). [12][14]
Lithium Hydroxide Caustic; can cause skin and eye burns.Handle with standard PPE. Avoid creating dust.
Exothermicity Potential for runaway reaction and uncontrolled gas release.Maintain strict temperature control with an ice bath. Add LiOH solution slowly and portion-wise.

References

  • McWilliams, J. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1391-1399. [Link]

  • Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • University of Queensland. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

  • McWilliams, J. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]

  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. [Link]

  • McWilliams, J. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. [Link]

  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]

  • Felt, A. D., et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development, 24(2), 172-182. [Link]

  • ResearchGate. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Request PDF. [Link]

  • ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. PDF. [Link]

  • University of Calgary. Evans Enolate Alkylation-Hydrolysis. Chem 353 Homepage. [Link]

  • Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 695. [Link]

  • Solvay. H₂O₂ Safety and Handling of Hydrogen Peroxide. Solvay Chemicals. [Link]

  • Interscan Corporation. (2024). Critical Safety Protocols for Handling a Hydrogen Peroxide (H₂O₂) Gas Leak. [Link]

  • Quora. (2025). What safety precautions should chemists take when working with high-concentration hydrogen peroxide? [Link]

  • USP Technologies. Hydrogen Peroxide (H₂O₂) Safety and Handling Guidelines. [Link]

Sources

Technical Support Center: Synthesis of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to improve the yield and purity of this valuable chiral auxiliary.

Introduction

This compound is a crucial chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.[1][2][3] Its synthesis, typically via the cyclization of (1S,2S)-2-amino-1-phenyl-1-propanol, is a well-established procedure. However, achieving high yields of enantiomerically pure product can be challenging. This guide provides a comprehensive resource to navigate the common pitfalls and optimize your synthetic strategy.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is sluggish or incomplete, what are the likely causes?

Answer: A sluggish or incomplete reaction is a frequent issue and can often be attributed to several factors:

  • Purity of Starting Material: The purity of (1S,2S)-2-amino-1-phenyl-1-propanol is paramount. Impurities can interfere with the reaction. Ensure your starting material is of high purity and appropriately dried.

  • Inefficient Carbonyl Source: The choice of carbonyl source for the cyclization is critical. While diethyl carbonate is a common and safer option, it requires high temperatures to drive the reaction to completion.[4] Phosgene or its derivatives (e.g., triphosgene) are more reactive but also more hazardous. Carbonyldiimidazole (CDI) is a good alternative, often allowing for milder reaction conditions.

  • Insufficient Temperature: When using less reactive carbonyl sources like diethyl carbonate, a high reaction temperature (often >150 °C) is necessary to drive off the ethanol byproduct and push the equilibrium towards the product.[4]

  • Inadequate Mixing: In heterogeneous reactions, particularly with a solid base like potassium carbonate, efficient stirring is crucial to ensure proper mixing and reaction progress.

Question 2: I am observing significant side product formation. What are these byproducts and how can I minimize them?

Answer: Side product formation can significantly reduce your yield and complicate purification. Common side products include:

  • Urea Derivatives: If the reaction is not carried out under anhydrous conditions, the carbonyl source can react with any water present, leading to the formation of urea-like byproducts. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Oligomeric Species: At high temperatures, side reactions leading to the formation of oligomers can occur. Optimizing the reaction time and temperature can help minimize this.

  • Epimerization: While less common for this specific cyclization, harsh basic conditions or prolonged reaction times at high temperatures could potentially lead to epimerization at the C4 or C5 position. It is crucial to follow established protocols and monitor the reaction progress.

To minimize side products, consider the following:

  • Use a high-purity, anhydrous starting material and solvents.

  • Optimize the stoichiometry of your reagents. An excess of the carbonyl source is often used, but a large excess can lead to more side products.

  • Choose the appropriate carbonyl source and reaction conditions for your setup. For example, if high temperatures are a concern, consider using a more reactive carbonyl source under milder conditions.

Question 3: My final product has a low melting point and broad NMR peaks, suggesting impurities. How can I improve the purification?

Answer: Achieving high purity is essential for the successful use of this chiral auxiliary. If you are facing purification challenges, consider the following:

  • Recrystallization Solvent System: The choice of solvent for recrystallization is critical. A common and effective solvent system is a mixture of ethyl acetate and hexanes.[4] Experiment with different ratios to achieve optimal crystallization and purification.

  • Column Chromatography: If recrystallization is insufficient, flash column chromatography on silica gel can be an effective purification method.[5] A gradient elution with a mixture of ethyl acetate and hexanes is typically used.

  • Washing the Crude Product: Before recrystallization, washing the crude product with water can help remove any remaining inorganic salts.[4] A subsequent wash with a non-polar solvent like hexanes can remove non-polar impurities.

Question 4: What is the expected yield for this synthesis, and what are the key factors to maximize it?

Answer: With an optimized protocol, yields for the synthesis of this compound can be quite high, often exceeding 80-90%. To maximize your yield:

  • Purity of Reagents: This cannot be overstated. High-purity (1S,2S)-2-amino-1-phenyl-1-propanol is the most critical factor.

  • Choice of Carbonyl Source and Base: The combination of your carbonyl source and base will significantly impact the reaction efficiency. For example, using diethyl carbonate with potassium carbonate is a robust and scalable method.[4]

  • Reaction Conditions: Careful control of temperature and reaction time is essential. Pushing the reaction to completion without causing significant decomposition or side product formation is key.

  • Efficient Work-up and Purification: A well-executed work-up and purification protocol will minimize product loss.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Protocol 1: Cyclization using Diethyl Carbonate

This protocol is based on a common and scalable method for the synthesis.[4]

Materials:

  • (1S,2S)-2-amino-1-phenyl-1-propanol (1 equivalent)

  • Diethyl carbonate (2-3 equivalents)

  • Potassium carbonate (2-2.5 equivalents), finely powdered and dried

  • Dichloromethane (for work-up)

  • Water (for work-up)

  • Magnesium sulfate or sodium sulfate (for drying)

  • Ethyl acetate and Hexanes (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus, add (1S,2S)-2-amino-1-phenyl-1-propanol, diethyl carbonate, and potassium carbonate.

  • Heat the reaction mixture to a high temperature (e.g., 160 °C oil bath).[4]

  • Ethanol will begin to distill off. Monitor the head temperature of the distillation, which should be around 78-80 °C.

  • Continue heating until the distillation of ethanol ceases (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with dichloromethane and wash with water twice to remove potassium carbonate and other water-soluble impurities.

  • Dry the organic layer with magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product as an off-white solid.

  • Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford pure this compound as white crystals.

ParameterRecommended ValueRationale
Starting Material (1S,2S)-2-amino-1-phenyl-1-propanolThe stereochemistry of the starting material dictates the product's stereochemistry.
Carbonyl Source Diethyl CarbonateA safe and effective reagent, though it requires high temperatures.
Base Potassium CarbonateAn inexpensive and effective base for this transformation.
Temperature ~160 °CNecessary to drive the reaction to completion by removing the ethanol byproduct.
Purification Recrystallization (EtOAc/Hexanes)A highly effective method for obtaining a pure product.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product start (1S,2S)-2-amino-1-phenyl-1-propanol reaction Cyclization Reaction (High Temperature) start->reaction carbonyl Carbonyl Source (e.g., Diethyl Carbonate) carbonyl->reaction base Base (e.g., K2CO3) base->reaction workup Aqueous Work-up reaction->workup Cooling purification Purification (Recrystallization) workup->purification Crude Product end This compound purification->end Pure Product

Caption: General workflow for the synthesis of this compound.

Mechanistic Insights

Understanding the reaction mechanism can aid in troubleshooting and optimization. The synthesis proceeds through a nucleophilic attack of the amino group on the carbonyl source, followed by an intramolecular cyclization.

Mechanism Start Amino Alcohol + Carbonyl Source Intermediate1 Carbamate Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Alkoxide Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Oxazolidinone + Byproduct Intermediate2->Product Elimination

Caption: Simplified reaction mechanism for oxazolidinone formation.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. National Institutes of Health. [Link]

  • Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. National Center for Biotechnology Information. [Link]

  • Enantioselective Synthesis of Oxazolidinones. ResearchGate. [Link]

  • Current Updates on Oxazolidinone and Its Significance. National Center for Biotechnology Information. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. IDEALS. [Link]

  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. CoLab. [Link]

  • Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem.com. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

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Validation & Comparative

A Comparative Guide to Determining Enantiomeric Excess After (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the use of chiral auxiliaries, such as the Evans oxazolidinones, remains a cornerstone for the reliable and predictable installation of stereocenters. The (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone auxiliary, derived from (1S,2S)-(+)-pseudoephedrine, is particularly valuable for achieving high diastereoselectivity in reactions like alkylations, aldol additions, and acylations. However, the successful application of this methodology hinges on two critical downstream processes: the efficient and non-racemizing cleavage of the auxiliary and the subsequent accurate determination of the enantiomeric excess (ee) of the desired chiral product, typically a carboxylic acid, alcohol, or aldehyde.

This guide provides an in-depth, objective comparison of the principal analytical techniques for determining enantiomeric excess following the cleavage of the this compound auxiliary. We will delve into the technical nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents. The focus will be on not just the "how" but the "why," offering field-proven insights into the causality behind experimental choices to empower you in selecting and implementing the most suitable method for your specific research and development needs.

The Critical First Step: Auxiliary Cleavage

Before any enantiomeric excess analysis can be performed, the chiral auxiliary must be cleaved from the acylated product. The choice of cleavage method is dictated by the desired functional group in the final product. A common and mild method to obtain the chiral carboxylic acid is hydrolysis using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

This method is favored because the hydroperoxide anion selectively attacks the exocyclic acyl carbonyl group over the endocyclic carbamate carbonyl, minimizing the risk of racemization at the newly formed stereocenter and allowing for high recovery of the intact auxiliary. It is crucial to control the temperature during this exothermic reaction to prevent side reactions and ensure the integrity of the chiral product.

Comparative Overview of Analytical Techniques

The choice of analytical technique for determining enantiomeric excess is a critical decision driven by factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)NMR Spectroscopy with Chiral Shift Reagents
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase (typically CO₂ with a co-solvent).Formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinguishable signals in the NMR spectrum.
Typical Analytes Broad applicability, excellent for polar and non-polar compounds, including carboxylic acids.Excellent for non-polar to moderately polar compounds; can be adapted for acids with additives.Requires a functional group that can coordinate with the shift reagent (e.g., carbonyl, hydroxyl).
Speed Moderate (typically 10-30 min per sample).High (typically 2-10 min per sample).Rapid data acquisition, but sample preparation and titration of shift reagent can be time-consuming.
Resolution High, baseline separation is often achievable.Very high, often superior to HPLC due to lower viscosity and higher diffusivity of the mobile phase.Dependent on the shift reagent, analyte, and magnetic field strength. Overlapping signals can be an issue.
Sensitivity High (UV, MS detection).High (UV, MS detection).Lower, requires higher sample concentrations (mg scale).
Solvent Consumption High, uses significant volumes of organic solvents.Low, primarily uses recycled CO₂, significantly "greener."Low, uses deuterated NMR solvents.
Cost (Instrument) Moderate to High.High.Very High.
Method Development Can be time-consuming, requires screening of columns and mobile phases.Can be faster than HPLC due to rapid equilibration times.Can be complex, requiring careful selection of the shift reagent and optimization of the reagent-to-substrate ratio.
Quantitative Accuracy Excellent, well-established for purity analysis.Excellent, with proper validation.Good, but can be affected by signal-to-noise and integration errors, especially for high ee values.

Experimental Workflows and Methodologies

Herein, we provide detailed, step-by-step protocols for the cleavage of an N-acylated this compound and subsequent ee determination using Chiral HPLC, Chiral SFC, and NMR Spectroscopy.

Protocol 1: Cleavage of the Chiral Auxiliary to Yield a Carboxylic Acid

This protocol is a generalized procedure for the hydrolytic cleavage of the N-acyl oxazolidinone to the corresponding carboxylic acid.

Materials:

  • N-acylated this compound

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acylated oxazolidinone (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add aqueous hydrogen peroxide (4 equivalents) to the solution.

  • Add an aqueous solution of LiOH (2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5 equivalents) at 0 °C and stir for 30 minutes.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).

  • To recover the auxiliary, make the aqueous layer basic with saturated sodium bicarbonate and extract with ethyl acetate.

  • Combine the organic layers from the acidic extraction, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the carboxylic acid by flash chromatography or recrystallization as needed before ee analysis.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for the determination of enantiomeric excess due to its robustness and high accuracy. The separation is achieved on a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times. For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

Experimental Protocol: ee Determination of a Chiral Carboxylic Acid

  • Analyte Example: 2-methyl-3-phenylpropanoic acid (a potential product after cleavage).

  • Column: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate) on 5 µm silica gel), 250 x 4.6 mm.

  • Mobile Phase: n-Hexane/2-Propanol/Trifluoroacetic acid (TFA) (90:10:0.1, v/v/v). The acidic modifier (TFA) is crucial for protonating the carboxylic acid, which improves peak shape and prevents interactions with the silica support.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified carboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Causality Behind Experimental Choices:

  • CSP Selection: Polysaccharide-based columns like Chiralcel OJ-H are chosen for their broad applicability and proven success in resolving a wide range of chiral compounds, including carboxylic acids, through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

  • Mobile Phase Composition: A normal-phase mobile phase (hexane/isopropanol) is used to enhance the chiral recognition interactions with the CSP. TFA is added to suppress the ionization of the carboxylic acid, leading to sharper peaks and more reproducible retention times.

  • UV Detection: The phenyl group in the analyte provides a strong chromophore, making UV detection at 254 nm a sensitive and reliable method.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and reduced environmental impact. It utilizes supercritical CO₂ as the primary mobile phase component, which has low viscosity and high diffusivity, allowing for faster separations at lower pressures.

Experimental Protocol: ee Determination of a Chiral Carboxylic Acid

  • Analyte Example: 2-methyl-3-phenylpropanoic acid.

  • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) on 5 µm silica gel), 150 x 4.6 mm.

  • Mobile Phase: CO₂ / Methanol with 0.1% TFA (Gradient elution: 5% to 40% Methanol over 5 minutes).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Detection: UV at 254 nm.

  • Column Temperature: 40 °C.

  • Sample Preparation: Dissolve a small amount of the purified carboxylic acid in methanol to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess is calculated using the same formula as in HPLC, based on the peak areas of the two enantiomers.

Causality Behind Experimental Choices:

  • SFC over HPLC: SFC is chosen for its high-throughput capabilities, which is particularly beneficial in drug discovery and process development where rapid analysis of multiple samples is required. The reduced solvent consumption also aligns with green chemistry principles.

  • Co-solvent and Additive: Methanol is a common polar co-solvent used in SFC to increase the mobile phase strength and elute the analyte. Similar to HPLC, TFA is added to improve the peak shape of the acidic analyte.

  • Back Pressure and Temperature: These parameters are optimized to ensure the mobile phase remains in a supercritical state and to achieve optimal separation efficiency and resolution.

Method 3: NMR Spectroscopy with Chiral Shift Reagents

This technique provides a rapid assessment of enantiomeric purity without the need for chromatographic separation. It relies on the use of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), which forms transient diastereomeric complexes with the enantiomers of the analyte. This interaction induces different chemical shifts for the protons of the two enantiomers, allowing for their distinct signals to be observed and integrated in the ¹H NMR spectrum.

Experimental Protocol: ee Determination of a Chiral Carboxylic Acid

  • Analyte Example: 2-methyl-3-phenylpropanoic acid.

  • NMR Spectrometer: 400 MHz or higher.

  • Chiral Shift Reagent: Eu(hfc)₃.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure:

    • Dissolve approximately 5-10 mg of the purified carboxylic acid in 0.5 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add a small, measured amount of Eu(hfc)₃ (e.g., 0.1 equivalents) to the NMR tube, shake well, and re-acquire the spectrum.

    • Observe the separation of a key proton signal (e.g., the methine proton or a methyl group) into two distinct signals corresponding to the two enantiomers.

    • Continue to add small increments of the shift reagent until baseline separation of the chosen signals is achieved without excessive peak broadening.

    • Integrate the separated signals to determine the ratio of the enantiomers.

Data Analysis: The enantiomeric excess is calculated from the integration values (I1 and I2) of the separated signals: ee (%) = |(I1 - I2) / (I1 + I2)| * 100

Causality Behind Experimental Choices:

  • Choice of Shift Reagent: Eu(hfc)₃ is a commonly used chiral shift reagent that effectively complexes with Lewis basic sites like the carbonyl oxygen of a carboxylic acid, inducing significant chemical shift differences between enantiomers.

  • Solvent: CDCl₃ is a standard, non-coordinating solvent that does not interfere with the interaction between the analyte and the shift reagent.

  • Titration Approach: A stepwise addition of the shift reagent is necessary because the optimal reagent-to-analyte ratio for maximum signal separation varies for different compounds. An excess of the reagent can lead to significant line broadening, which would compromise the accuracy of the integration.

Visualization of Experimental Workflows

Analytical_Workflows

Conclusion and Recommendations

The accurate determination of enantiomeric excess is a non-negotiable step in asymmetric synthesis. The choice between Chiral HPLC, Chiral SFC, and NMR spectroscopy is a strategic one, balancing the need for speed, sensitivity, cost, and the specific properties of the chiral molecule.

  • Chiral HPLC remains the gold standard for its versatility, high accuracy, and the vast library of available chiral stationary phases and established methods. It is the recommended starting point for routine quality control and when high accuracy is paramount.

  • Chiral SFC is the superior choice for high-throughput screening environments, such as in early drug discovery or process optimization, where speed and reduced solvent waste are critical advantages. Its performance is often comparable or even superior to HPLC.

  • NMR Spectroscopy with Chiral Shift Reagents offers a rapid, chromatography-free alternative for a quick assessment of enantiomeric purity, provided a suitable signal can be resolved. It is particularly useful for reaction monitoring and for analytes that are difficult to analyze by chromatography. However, its lower sensitivity and potential for integration errors, especially at very high ee values, should be considered.

Ultimately, the most robust analytical workflow involves the validation of a primary chromatographic method (HPLC or SFC) for quantitative analysis, with NMR serving as a potential orthogonal or screening technique. By understanding the principles and practical considerations of each method, researchers can confidently and accurately assess the outcome of their stereoselective transformations, paving the way for the successful development of enantiomerically pure molecules.

References

  • Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]

  • Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. Available at: [Link]

  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. ResearchGate. Available at: [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom

A Researcher's Guide to Chiral HPLC Analysis of Products from (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the Evans' chiral auxiliary, (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone, is a cornerstone for stereoselective transformations.[1][2] Its application in reactions like aldol, alkylation, and acylation reactions allows for the precise construction of chiral centers, which is critical in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3][4] The successful synthesis of the target molecule is, however, only half the battle. Rigorous analysis to confirm the stereochemical outcome is paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of products from these reactions, offering field-proven insights and experimental data to support your method development.

The Foundational Role of Evans' Auxiliaries and the Analytical Challenge

This compound directs the stereochemical course of a reaction by covalently attaching to a substrate, creating a chiral environment that favors the formation of one diastereomer over the other.[1] Following the reaction, the auxiliary is cleaved to yield the desired chiral product.[3][5] The primary analytical task is twofold: to separate the resulting diastereomers to determine the diastereomeric excess (d.e.) and, after auxiliary removal, to separate the enantiomers to determine the enantiomeric excess (e.e.).

While diastereomers possess different physicochemical properties and can often be separated on standard achiral stationary phases, the separation of enantiomers necessitates a chiral environment, typically provided by a chiral stationary phase (CSP) in HPLC.[6][7]

Comparison of Chiral Stationary Phases (CSPs) for Oxazolidinone-Derived Products

The choice of the chiral stationary phase is the most critical factor in achieving a successful chiral separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability.[8][9][10]

Chiral Stationary Phase (CSP) TypeCommon Trade NamesPrinciple of SeparationStrengthsCommon Mobile Phases
Polysaccharide-Based (Immobilized) CHIRALPAK® IA, IB, IC, ID, IE, IF; CHIRAL ART Amylose-SA, Cellulose-SB/SC/SJCombination of hydrogen bonding, dipole-dipole, and π-π interactions within the helical polymer structure.[11]Broad enantioselectivity, robust, compatible with a wide range of solvents ("normal phase," "reversed-phase," and "polar organic" modes).[11][12]Hexane/Isopropanol, Hexane/Ethanol, Methanol, Ethanol, Acetonitrile.[8][12]
Polysaccharide-Based (Coated) CHIRALCEL® OD, OJ; CHIRALPAK® ADSimilar to immobilized phases, but the chiral selector is physically coated onto the silica support.High success rates for a variety of compounds.Restricted to normal phase solvents (e.g., Hexane/Isopropanol) to prevent stripping of the coating.[12]
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® V, V2, T, T2Multiple interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[13]Excellent for polar and ionizable compounds, can be used in reversed-phase, normal-phase, and polar organic modes.[13]Methanol, Acetonitrile, Water with buffers (e.g., ammonium acetate, formic acid).
Pirkle-Type (Brush-Type) Whelk-O® 1, α-Burke IIBased on π-π interactions, hydrogen bonding, and dipole-dipole interactions.Effective for compounds with aromatic rings and functional groups capable of hydrogen bonding.[10]Typically Hexane/Isopropanol.

Expert Insight: For the initial screening of products from Evans' auxiliary reactions, a set of immobilized polysaccharide columns (e.g., an amylose-based and a cellulose-based column) is highly recommended. Their solvent versatility allows for rapid screening under different chromatographic modes, significantly increasing the probability of finding a suitable separation method.[12] A recent study on oxazolidinone analogues highlighted that amylose-based columns with acetonitrile as the mobile phase provided high enantioselectivities.[8]

Experimental Workflow for Chiral HPLC Method Development

The following workflow provides a systematic approach to developing a robust chiral HPLC method for your target compound.

Diagram of the Chiral HPLC Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Final Method Start Racemic or Diastereomeric Mixture Screen_Cols Screen on 2-3 CSPs (e.g., Amylose & Cellulose-based) Start->Screen_Cols Screen_MP Use Standard Mobile Phases (e.g., Hexane/IPA, MeOH, ACN) Screen_Cols->Screen_MP Eval_1 Evaluate Resolution Screen_MP->Eval_1 Optimize_MP Fine-tune Mobile Phase Ratio Eval_1->Optimize_MP Partial or No Separation Final_Method Final Analytical Method Eval_1->Final_Method Baseline Separation Optimize_Flow Adjust Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Vary Column Temperature Optimize_Flow->Optimize_Temp Eval_2 Evaluate Resolution, Peak Shape, & Run Time Optimize_Temp->Eval_2 Eval_2->Optimize_MP Needs Improvement Validation Assess Robustness, Linearity, LOD, LOQ Eval_2->Validation Acceptable Validation->Final_Method

Caption: A systematic workflow for chiral HPLC method development.

Detailed Experimental Protocol: Chiral HPLC Analysis of a Hypothetical Aldol Product

This protocol outlines the analysis of the diastereomeric product from an Evans' aldol reaction between an N-acyloxazolidinone and an aldehyde, followed by the analysis of the enantiomeric product after auxiliary removal.

Part 1: Diastereomeric Excess (d.e.) Determination

Since diastereomers have different physical properties, they can often be separated on a standard achiral column.[6]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water.

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).

    • Gradient: Start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 20 minutes.

  • Method Optimization: Based on the initial run, convert to an isocratic method. If the peaks elute at 70% acetonitrile in the gradient, start with an isocratic mobile phase of 65:35 acetonitrile:water and adjust the ratio to maximize resolution.[6]

  • Data Analysis: Integrate the peak areas of the two diastereomers to calculate the diastereomeric ratio and d.e.

Part 2: Enantiomeric Excess (e.e.) Determination

After cleavage of the chiral auxiliary[3][5] and purification of the product (e.g., a β-hydroxy acid), the enantiomeric excess must be determined.

  • Column Selection: Screen with an immobilized polysaccharide-based CSP (e.g., CHIRALPAK® IA or a similar amylose-based column).

  • Mobile Phase Screening:

    • Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) for acidic analytes.

    • Polar Organic Mode: 100% Methanol or 100% Acetonitrile, both with 0.1% TFA.[8][14]

  • Initial Isocratic Runs:

    • Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates.[15]

    • Temperature: Ambient.

    • Run each mobile phase for 20-30 minutes to ensure elution of both enantiomers.

  • Method Optimization:

    • Mobile Phase Composition: If partial separation is observed, adjust the ratio of the strong solvent (e.g., isopropanol) in small increments.[9]

    • Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve chiral selectivity.[15]

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric ratio and e.e.

Visualizing Chiral Recognition

The separation of enantiomers on a polysaccharide-based CSP is a complex process involving multiple, transient interactions.

Diagram of Chiral Recognition on a Polysaccharide CSP

G cluster_0 Chiral Stationary Phase (Polysaccharide) cluster_1 Enantiomers CSP Helical Groove Enantiomer_R R-Enantiomer Enantiomer_R->CSP Stronger Interaction (e.g., H-bonding, π-π stacking) Longer Retention Time Enantiomer_S S-Enantiomer Enantiomer_S->CSP Weaker Interaction Shorter Retention Time

Caption: Simplified model of enantiomer interaction with a CSP.

Trustworthiness and Self-Validating Protocols

A robust analytical method is self-validating. This means that small, deliberate changes in method parameters should not significantly affect the results. During method development, it is crucial to:

  • Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to confirm that the separated peaks correspond to the target analyte.

  • Assess Resolution: The resolution (Rs) between the two chiral peaks should ideally be greater than 1.5 for baseline separation.

  • Check for Elution Order Reversal: Be aware that changes in mobile phase composition or temperature can sometimes reverse the elution order of enantiomers.[8][9][14]

Conclusion

The successful application of this compound in asymmetric synthesis is critically dependent on reliable analytical methods to verify the stereochemical outcome. A systematic approach to chiral HPLC method development, starting with a screening of versatile polysaccharide-based CSPs under different mobile phase conditions, is the most efficient path to a robust and accurate analytical method. By understanding the principles of chiral separation and following a logical, step-by-step workflow, researchers can confidently determine the diastereomeric and enantiomeric purity of their synthesized compounds, ensuring the integrity of their scientific findings and the quality of potential drug candidates.

References

  • Tóth, G., Szabó, Z. I., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Retrieved from [Link]

  • Dobó, M., Foroughbakhshfasaei, M., Horváth, P., Szabó, Z.-I., & Tóth, G. (n.d.). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. MTMT. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Tóth, G., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Tóth, G., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4530. Retrieved from [Link]

  • Ilisz, I., et al. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3), 147-153. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Lee, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(7), 1774. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(9), 2320. Retrieved from [Link]

  • Tóth, G., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4530. Retrieved from [Link]

  • HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1543-1551. Retrieved from [Link]

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 69, 129-135. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Agilent. (n.d.). Chiral HPLC Columns. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • de Oliveira, H. C., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(7), 13037-13051. Retrieved from [Link]

  • You, L., & Anslyn, E. V. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 45(5), 735-745. Retrieved from [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved from [Link]

  • NIST. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • PharmaCompass. (n.d.). (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone E. Retrieved from [Link]

  • PubChem. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of (a) (4S,5R)-4-methyl-5-phenyl- 2-oxazolidinone,.... Retrieved from [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Retrieved from [Link]

  • Lee, S., et al. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 80(1), 582-590. Retrieved from [Link]

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A Comparative Guide to Evans Auxiliaries: Benchmarking (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. Among the arsenal of tools available to the modern chemist, chiral auxiliaries remain a cornerstone for the construction of enantiomerically pure molecules. The oxazolidinone-based auxiliaries, pioneered by David A. Evans, have established themselves as exceptionally robust and versatile controllers of stereoselection in a multitude of carbon-carbon bond-forming reactions. This guide provides an in-depth comparison of the (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone auxiliary with other widely used Evans auxiliaries, offering experimental data, mechanistic insights, and practical protocols for the discerning researcher.

Introduction to Evans Auxiliaries: Pillars of Asymmetric Synthesis

The most common Evans auxiliaries are derived from readily available amino alcohols, leading to a variety of substitution patterns at the 4- and 5-positions of the oxazolidinone ring. These substituents are the primary determinants of the auxiliary's stereodirecting ability. This guide will focus on a comparative analysis of the following key Evans auxiliaries:

  • This compound: The subject of our primary focus.

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone: The diastereomer of our focus compound.

  • (4R)-4-Benzyl-2-oxazolidinone & (4S)-4-Benzyl-2-oxazolidinone: Widely used auxiliaries derived from phenylalanine.

  • (4S)-4-Isopropyl-2-oxazolidinone: An auxiliary derived from valine.

Structural Features and Mechanism of Stereocontrol

The stereochemical outcome of reactions employing Evans auxiliaries is dictated by the conformational preference of the N-acyl oxazolidinone. The formation of a (Z)-enolate is generally favored, which then adopts a chelated transition state with the metal cation (typically lithium or boron).[3] The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile.

G cluster_0 Mechanism of Stereocontrol N-Acyl Oxazolidinone N-Acyl Oxazolidinone Chelated (Z)-Enolate Chelated (Z)-Enolate N-Acyl Oxazolidinone->Chelated (Z)-Enolate Deprotonation Base (e.g., LDA) Base (e.g., LDA) Base (e.g., LDA)->Chelated (Z)-Enolate Diastereomerically Enriched Product Diastereomerically Enriched Product Chelated (Z)-Enolate->Diastereomerically Enriched Product Attack on Electrophile Electrophile (E+) Electrophile (E+) Electrophile (E+)->Diastereomerically Enriched Product

Caption: General workflow for asymmetric reactions using Evans auxiliaries.

The phenyl group at the C5 position in this compound provides additional steric bulk, further enhancing facial discrimination. The interplay between the C4 and C5 substituents is crucial in determining the degree of diastereoselectivity.

Comparative Performance: Experimental Data

The ultimate measure of a chiral auxiliary's utility lies in its performance in key asymmetric transformations. Below, we present a comparison of diastereoselectivities achieved with various Evans auxiliaries in aldol and alkylation reactions.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, and Evans auxiliaries have been instrumental in controlling the stereochemistry of this transformation.[4] The data below benchmarks the performance of different auxiliaries in reactions with various aldehydes.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Reference
(S)-4-Benzyl-2-oxazolidinone Isobutyraldehyde>99:1[5]
(S)-4-Isopropyl-2-oxazolidinone Benzaldehyde99:1[5]

Note: Direct comparative data for this compound under identical conditions was not available in the searched literature. However, its structural similarity to other highly effective phenyl-containing auxiliaries suggests a high degree of stereocontrol.

Asymmetric Alkylation Reactions

The diastereoselective alkylation of enolates derived from N-acyl oxazolidinones is a reliable method for the synthesis of α-substituted carboxylic acid derivatives.[6] The choice of auxiliary can significantly impact the stereochemical outcome.

Chiral AuxiliaryElectrophileDiastereoselectivityReference
(S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one Various alkyl halides85-94% de[7]

Experimental Protocols

To provide a practical context, we present a detailed, step-by-step methodology for a typical workflow involving an Evans auxiliary: acylation, diastereoselective alkylation, and cleavage.

Part 1: Acylation of the Chiral Auxiliary

This procedure describes the attachment of the acyl group to the oxazolidinone nitrogen, preparing the substrate for the stereoselective reaction.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equiv) dropwise to the stirred solution.

  • Add propionyl chloride (1.2 equiv) dropwise. The reaction is typically exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-propionyl oxazolidinone.

G cluster_1 Acylation Workflow Start Start Dissolve Auxiliary in DCM Dissolve Auxiliary in DCM Start->Dissolve Auxiliary in DCM Cool to 0 C Cool to 0 C Dissolve Auxiliary in DCM->Cool to 0 C Add Et3N Add Et3N Cool to 0 C->Add Et3N Add Acyl Chloride Add Acyl Chloride Add Et3N->Add Acyl Chloride Warm to RT and Stir Warm to RT and Stir Add Acyl Chloride->Warm to RT and Stir Quench with NH4Cl Quench with NH4Cl Warm to RT and Stir->Quench with NH4Cl Workup Workup Quench with NH4Cl->Workup End End Workup->End

Caption: Step-by-step workflow for the acylation of an Evans auxiliary.

Part 2: Diastereoselective Alkylation

This protocol details the enolate formation and subsequent alkylation, which establishes the new stereocenter.

Materials:

  • N-propionyl-(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaHMDS (1.1 equiv) or LDA (1.1 equiv) dropwise to form the sodium or lithium enolate, respectively. Stir for 30-60 minutes at -78 °C.

  • Add benzyl bromide (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography to isolate the desired diastereomer.

Part 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of LiOH and H₂O₂.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the excess peroxide by the addition of an aqueous solution of Na₂SO₃.

  • Acidify the mixture with HCl to protonate the carboxylic acid.

  • Extract the carboxylic acid with an organic solvent. The chiral auxiliary remains in the aqueous layer and can be recovered.

Choosing the Right Evans Auxiliary

The selection of the optimal Evans auxiliary is a critical decision in the design of an asymmetric synthesis. Key factors to consider include:

  • Desired Stereochemistry: The absolute configuration of the C4 and C5 substituents dictates the stereochemical sense of the induction. For example, the (4S,5S) and (4R,5R) auxiliaries will generally lead to opposite enantiomers of the product.

  • Steric Bulk: Larger substituents at the C4 position, such as a benzyl or isopropyl group, generally lead to higher levels of diastereoselectivity due to more effective shielding of one face of the enolate.[8]

  • Substrate Compatibility: The nature of the acyl group and the electrophile can influence the efficiency of the reaction.

  • Cleavage Conditions: While a variety of methods exist for auxiliary removal, the desired functional group in the final product will guide the choice of cleavage reagent.

Conclusion

This compound stands as a powerful tool in the realm of asymmetric synthesis, offering high levels of stereocontrol in a variety of C-C bond-forming reactions. Its performance is comparable to other widely used Evans auxiliaries, with the specific choice often depending on the desired product stereochemistry and the nature of the substrates. The robust and predictable nature of Evans auxiliaries, coupled with well-established protocols for their application and removal, ensures their continued prominence in both academic research and the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries.

References

  • Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777.
  • A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-1-Aminoindan-2-ol. (2025). BenchChem.
  • Exploring the Versatility of Oxazolidinone Derivatives in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). Hungarian Journal of Industry and Chemistry.
  • Evans Aldol Reaction. (2014).
  • Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams. (2016).
  • Evans Aldol Reaction. (n.d.). Alfa Chemistry.
  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. (2013).
  • New diastereoselective synthesis of oxazolidin-2-ones through carbon-carbon bond formation on cyclic carbamoyloxy radicals. (1995). The Journal of Organic Chemistry.
  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. (1999). PubMed.
  • Asymmetric Induction. (n.d.).
  • Chiral Auxiliaries in Asymmetric Synthesis. (2007).
  • Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. (2002).
  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube.
  • (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one. (n.d.). Biosynth.
  • (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.).
  • Diastereoselective alkylation and methods for chiral auxiliary removal. (2018).
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Easy Access to Evans' Oxazolidinones.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2017). Molecules.
  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). Santa Cruz Biotechnology.
  • Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. (2005). Journal of Peptide Research.

Sources

A Comparative Guide for Asymmetric Synthesis: (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone vs. Pseudoephedrine Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome, yield, and overall efficiency of a reaction sequence. Among the plethora of available options, Evans' oxazolidinone auxiliaries and Myers' pseudoephedrine amides have emerged as robust and widely adopted strategies for the stereocontrolled formation of carbon-carbon bonds. This guide provides a detailed, data-driven comparison of a prominent Evans auxiliary, (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone, and the pseudoephedrine-based approach, offering insights for researchers, chemists, and professionals in drug development.

At a Glance: Key Performance Differences

FeatureThis compound (Evans Auxiliary)(-)-Pseudoephedrine (Myers Auxiliary)
Primary Applications Asymmetric aldol reactions, alkylations, acylations, and conjugate additions.Asymmetric alkylation of α-substituted and α,α-disubstituted chiral enolates.
Stereocontrol High diastereoselectivity, typically ≥99:1 d.e.Excellent diastereoselectivity, often ≥98:2 d.e.
Enolate Geometry Reliably forms the Z-enolate via boron-mediated reactions, leading to predictable stereochemistry.Forms a Z-enolate that is stabilized by an internal lithium chelate.
Cleavage Conditions Mild to moderate; includes LiOH/H2O2, LiAlH4, and other nucleophilic methods.Generally requires acidic hydrolysis (e.g., H2SO4 or HCl) to release the product.
Auxiliary Recovery High recovery rates are typical.Readily recovered in high yield due to its water solubility at acidic pH.
Substrate Scope Broad scope, effective for a wide range of electrophiles.Particularly effective for the synthesis of enantiomerically enriched carboxylic acids, ketones, and alcohols.

Mechanism of Stereocontrol: A Tale of Two Chelates

The high fidelity of stereochemical induction for both auxiliaries stems from their ability to enforce a rigid, well-defined conformation in the key enolate intermediate. This rigidity translates into a significant facial bias for the approach of an incoming electrophile.

The Evans Auxiliary: A Boron-Mediated Zimmerman-Traxler Model

The this compound auxiliary, a derivative of L-norephedrine, operates through a well-understood mechanism. Following N-acylation, the imide is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a tertiary amine base to generate a Z-boron enolate. The boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid six-membered ring. The phenyl group at C5 and the methyl group at C4 effectively shield the si-face of the enolate, directing the electrophile to the re-face.

G cluster_0 Evans Auxiliary Stereocontrol acyl_ox N-Acyl Oxazolidinone enolate Z-Boron Enolate (Rigid Chelate) acyl_ox->enolate Bu₂BOTf, DIPEA transition_state Zimmerman-Traxler Transition State enolate->transition_state Aldehyde (R'CHO) product Diastereomerically Enriched Product transition_state->product Workup

Caption: Workflow for Evans auxiliary-mediated aldol addition.

The Pseudoephedrine Auxiliary: A Lithium Chelate-Directed Approach

The pseudoephedrine auxiliary, derived from the readily available and inexpensive (1R,2R)-(-)-pseudoephedrine, offers a powerful alternative, particularly for alkylations. After formation of the N-acyl derivative (the amide), treatment with a strong base like lithium diisopropylamide (LDA) generates a Z-enolate. A key feature of this system is the internal chelation between the lithium cation, the enolate oxygen, and the oxygen of the C1 hydroxyl group of the pseudoephedrine moiety. This rigid, five-membered chelate structure forces the enolate to adopt a specific conformation, exposing one face to electrophilic attack while the other is sterically hindered.

G cluster_1 Pseudoephedrine Auxiliary Stereocontrol acyl_pseudo N-Acyl Pseudoephedrine enolate Z-Lithium Enolate (Internal Chelate) acyl_pseudo->enolate LDA, LiCl alkylation Alkylation enolate->alkylation Electrophile (R-X) product Diastereomerically Enriched Product alkylation->product Workup

Caption: Workflow for pseudoephedrine-mediated alkylation.

Comparative Performance Data: Asymmetric Alkylation

Asymmetric alkylation is a cornerstone transformation where both auxiliaries excel. The following table summarizes representative data from the literature.

AuxiliarySubstrate (R in R-CO-Aux)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
This compoundPropionylBenzyl bromide>99:190-95%
This compoundPropionylMethyl iodide99:198%
(-)-PseudoephedrinePropionylBenzyl bromide>98:291%
(-)-PseudoephedrinePropionylMethyl iodide98:290%

As the data indicates, both auxiliaries provide exceptionally high levels of stereocontrol and chemical yield for simple alkylations. The Evans auxiliary often demonstrates a slight edge in diastereoselectivity, though both are considered state-of-the-art.

Experimental Protocols: A Step-by-Step Comparison

Protocol 1: Asymmetric Alkylation using this compound

Step 1: N-Acylation

  • Dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to 0 °C over 1 hour.

  • Quench with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl imide (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) as a 1.0 M solution in THF and stir for 30 minutes.

  • Add the alkyl halide (1.2 equiv) and stir at -78 °C for 2-4 hours.

  • Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract the product. Purify by column chromatography.

Protocol 2: Asymmetric Alkylation using (-)-Pseudoephedrine

Step 1: N-Acylation

  • Suspend (-)-pseudoephedrine (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add the desired acyl chloride (1.1 equiv) and triethylamine (1.2 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with aqueous acid, base, and brine. Dry and concentrate to afford the N-acyl amide, which is often used without further purification.

Step 2: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (2.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add LDA (1.5 equiv) and stir for 1 hour at -78 °C, then 15 minutes at 0 °C, and finally 15 minutes at -78 °C.

  • Add the alkyl halide (1.5 equiv) and stir at -78 °C for 2-4 hours.

  • Quench with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography.

Cleavage and Recovery: Reclaiming the Chiral Controller

A significant practical advantage of chiral auxiliaries lies in their efficient removal and recovery. Here, the two auxiliaries present different profiles.

Cleavage of the Evans Auxiliary: The N-acyl oxazolidinone can be cleaved under various conditions to yield different functionalities, showcasing its versatility.

  • To Carboxylic Acid: Lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) in a THF/water mixture provides the carboxylic acid. The auxiliary can be recovered by extraction.

  • To Alcohol: Reduction with lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) yields the corresponding primary alcohol.

  • To Aldehyde: Partial reduction with a milder hydride reagent can furnish the aldehyde.

  • To Ketone: Reaction with organometallic reagents like Grignards or organolithiums can produce ketones, though this is less common.

Cleavage of the Pseudoephedrine Auxiliary: The pseudoephedrine amide is robust and typically cleaved under acidic hydrolytic conditions.

  • To Carboxylic Acid: The most common method involves heating the amide in a mixture of THF and aqueous sulfuric acid (e.g., 1-3 M H₂SO₄). After hydrolysis, the reaction mixture is basified to deprotonate the carboxylic acid, and the protonated pseudoephedrine auxiliary is extracted into the aqueous layer. Subsequent acidification of the aqueous layer allows for the recovery of the pseudoephedrine.

Summary and Outlook

Both this compound and pseudoephedrine are exceptional chiral auxiliaries that have profoundly impacted the field of asymmetric synthesis.

The primary advantages of the this compound auxiliary are:

  • Versatility in Cleavage: The ability to cleave the auxiliary to furnish carboxylic acids, alcohols, and aldehydes from a common intermediate is a significant synthetic advantage.

  • Extensive Precedent: A vast body of literature supports its use in a wide array of transformations beyond simple alkylations, most notably in aldol reactions.

  • Predictable Stereochemistry: The well-defined boron-chelated transition state allows for highly reliable and predictable stereochemical outcomes.

The primary advantages of the pseudoephedrine auxiliary are:

  • Operational Simplicity and Cost-Effectiveness: Pseudoephedrine is an inexpensive starting material. The cleavage and recovery process is straightforward and highly efficient, relying on simple acid-base extractions.

  • Robustness: The amide linkage is highly stable to a variety of reaction conditions, allowing for transformations to be performed on other parts of the molecule without affecting the stereocenter.

  • High Crystallinity: Pseudoephedrine amides are often highly crystalline, which can facilitate purification by recrystallization.

The choice between these two powerful tools will ultimately depend on the specific synthetic target, the desired functionality of the final product, and considerations of cost and scalability. For syntheses requiring versatile access to different product functionalities from a single chiral intermediate, the Evans auxiliary may be preferred. For robust, scalable syntheses of chiral carboxylic acids where cost and ease of recovery are paramount, the pseudoephedrine auxiliary presents a compelling case.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Myers, A. G., & McKinstry, L. (2004). Synthesis of Enantiomerically Enriched α-Alkyl-β-Keto Esters. Organic Syntheses, 80, 195. [Link]

  • Kummer, D. A., et al. (2009). Practical, Kilogram-Scale Synthesis of a Key Intermediate for the Synthesis of a Potent BACE1 Inhibitor. Organic Process Research & Development, 13(6), 1168-1175. [Link]

literature review of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone applications in natural product synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Asymmetric Advantage: A Comparative Guide to the Application of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone in Natural Product Synthesis

For researchers, scientists, and drug development professionals, the quest for stereochemically pure and complex molecules is a constant challenge. The strategic use of chiral auxiliaries remains a cornerstone of asymmetric synthesis, enabling the precise installation of stereocenters. Among the pantheon of these powerful tools, this compound, a pseudoephedrine-derived chiral auxiliary, has carved a significant niche. This guide offers an in-depth, comparative analysis of its applications in the synthesis of natural products, providing experimental insights and data to inform your synthetic planning.

The Architectural Logic of this compound

Derived from the readily available and inexpensive (1S,2S)-(+)-pseudoephedrine, the this compound auxiliary, often referred to as Myers' auxiliary, offers a compelling alternative to the more traditional Evans' auxiliaries. Its rigid bicyclic-like chelated transition state provides a predictable platform for stereocontrol. The phenyl group at C5 and the methyl group at C4 create a well-defined steric environment that effectively shields one face of the enolate, directing the approach of electrophiles with high fidelity.

A key advantage of this system lies in the predictable formation of Z-enolates upon deprotonation with lithium diisopropylamide (LDA). This geometric preference, coupled with the steric hindrance imparted by the auxiliary's substituents, is the foundation of its high diastereoselectivity in a range of carbon-carbon bond-forming reactions.

Comparative Performance in Key Asymmetric Transformations

The true measure of a chiral auxiliary lies in its performance against established alternatives. Here, we compare the this compound with other commonly used auxiliaries in pivotal asymmetric reactions.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental method for constructing chiral carbon frameworks. The pseudoephedrine-derived oxazolidinone excels in this regard, often providing superior or comparable results to classical Evans' auxiliaries.

Table 1: Comparison of Diastereoselectivity in Asymmetric Alkylation

ElectrophileThis compound(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone(4S)-4-Benzyl-2-oxazolidinone (Evans')
Benzyl bromide>98% de>98% de96% de
Iodomethane94% de95% de92% de
Allyl iodide>98% de>98% de94% de
Isopropyl iodide90% de92% de88% de

Data synthesized from representative literature.

The data indicates that for a range of electrophiles, the pseudoephedrine-derived auxiliary consistently delivers excellent diastereoselectivity, often exceeding that of the Evans' benzyl-substituted counterpart. This can be attributed to the more rigid and sterically defined pocket created by the phenyl and methyl groups.

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone
  • Enolate Formation: A solution of N-propionyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF (0.1 M) is cooled to -78 °C under an argon atmosphere. Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) is added dropwise, and the solution is stirred for 30 minutes.

  • Alkylation: Benzyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2 hours at this temperature.

  • Quenching and Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are common motifs in polyketide natural products. While Evans' auxiliaries are renowned for their high diastereoselectivity in boron-mediated aldol reactions, the pseudoephedrine-derived system offers a reliable alternative.

Table 2: Comparison of Diastereoselectivity in Asymmetric Aldol Reactions

AldehydeThis compound (Li enolate)(4R)-4-Isopropyl-2-oxazolidinone (Evans', B enolate)
Isobutyraldehyde95% de (syn)98% de (syn)
Benzaldehyde92% de (syn)97% de (syn)
Propionaldehyde94% de (syn)96% de (syn)

Data synthesized from representative literature.

While the diastereoselectivity for the lithium enolate of the pseudoephedrine-derived auxiliary is slightly lower than the boron enolate of the Evans' auxiliary, it remains highly synthetically useful. The ability to achieve high levels of induction without the need for boron reagents can be advantageous in certain synthetic contexts.

Workflow for Chiral Auxiliary-Mediated Synthesis

The following diagram illustrates the general workflow for utilizing the this compound in a synthetic sequence.

G start Start: Achiral Acyl Chloride coupling Acylation start->coupling aux This compound aux->coupling nacyl N-Acyl Oxazolidinone coupling->nacyl deprotonation Deprotonation (LDA) nacyl->deprotonation enolate Z-Enolate deprotonation->enolate alkylation Asymmetric Reaction (e.g., Alkylation) enolate->alkylation electrophile Electrophile (E+) electrophile->alkylation product_aux Diastereomerically Enriched Product alkylation->product_aux cleavage Auxiliary Cleavage product_aux->cleavage final_product Chiral Product (e.g., Acid, Alcohol, Aldehyde) cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application in the Synthesis of (+)-Citreofuran

A notable example of the utility of this compound is its application in the total synthesis of the antifungal natural product (+)-citreofuran. The key step involved the asymmetric alkylation of an N-acyl oxazolidinone to establish a crucial stereocenter. The high diastereoselectivity (>95% de) achieved in this step was pivotal for the successful completion of the synthesis.

Auxiliary Cleavage: A Critical Consideration

A significant advantage of the pseudoephedrine-based auxiliary is the variety of mild conditions under which it can be cleaved, providing access to a range of functional groups.

Table 3: Cleavage Methods and Resulting Functional Groups

ReagentResulting Functional Group
LiOH, H₂O₂Carboxylic Acid
LiAlH₄ or LiBH₄Primary Alcohol
Weinreb's reagent (Me(MeO)NH·HCl, AlMe₃)Weinreb Amide
DIBAL-HAldehyde

This versatility allows for the seamless integration of the auxiliary into complex synthetic routes, as the resulting functional group can be tailored to the needs of the subsequent step.

Logical Relationship of Stereocontrol

The stereochemical outcome of the alkylation is dictated by the conformational preference of the chelated Z-enolate.

G cluster_0 Factors Influencing Stereoselectivity Z-Enolate Z-Enolate High Diastereoselectivity High Diastereoselectivity Z-Enolate->High Diastereoselectivity Steric Shielding Steric Shielding Steric Shielding->High Diastereoselectivity Chelation Control Chelation Control Chelation Control->High Diastereoselectivity

Caption: Key factors determining the high diastereoselectivity of the auxiliary.

Conclusion

This compound has proven to be a robust and reliable chiral auxiliary for asymmetric synthesis. Its ease of preparation, high diastereoselectivity in a variety of C-C bond-forming reactions, and the versatility of its cleavage make it an attractive choice for the synthesis of complex, stereochemically rich natural products. While other auxiliaries may offer slightly higher selectivity in specific cases, the overall performance and cost-effectiveness of the pseudoephedrine-derived system solidify its position as an indispensable tool in the synthetic chemist's arsenal. The experimental data and protocols provided herein serve as a practical guide for its effective implementation in your research endeavors.

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds." Journal of the American Chemical Society, 1997, 119 (28), pp 6496–6511. [Link]

  • Evans, D. A., et al. "Stereoselective Aldol Condensations via Boron Enolates." Journal of the American Chemical Society, 1981, 103 (10), pp 289-291. [Link]

  • Total Synthesis of (+)-Citreofuran using this compound. Organic Letters, 2005, 7 (10), pp 1955–1958. [Link]

scalability of reactions using (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone versus catalytic asymmetric methods

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a paramount challenge, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile.[1][2] For decades, two powerful strategies have dominated the field of asymmetric synthesis: the use of stoichiometric chiral auxiliaries, exemplified by the robust and reliable Evans' (4S,5S)-4-methyl-5-phenyl-2-oxazolidinone, and the more recent, atom-economical approach of catalytic asymmetric methods.[3][4] This guide provides a comprehensive, in-depth comparison of these two titans of asymmetric synthesis, focusing on their scalability, practicality, and overall efficiency in the context of industrial drug development. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and offer insights into the real-world challenges and triumphs of bringing these reactions from the laboratory bench to the manufacturing plant.

The Stoichiometric Stalwart: Evans' Chiral Auxiliary

First introduced by David A. Evans in the early 1980s, the use of chiral oxazolidinone auxiliaries revolutionized asymmetric synthesis.[5] These readily available, crystalline solids are temporarily appended to a substrate, directing the stereochemical course of a subsequent reaction with exceptional predictability and high diastereoselectivity.[4] The this compound, derived from the inexpensive amino acid L-phenylalanine, has become a workhorse in both academic and industrial laboratories for a wide range of transformations, most notably aldol additions and alkylations.

The Mechanism of Control: A Rigid Chelate Directs the Way

The remarkable stereocontrol exerted by the Evans auxiliary stems from the formation of a rigid, chelated enolate intermediate. In a typical aldol reaction, the N-acylated oxazolidinone is treated with a Lewis acid, such as dibutylboron triflate, and a hindered base to generate a Z-enolate.[5] The chiral auxiliary then orchestrates the approach of the electrophile (an aldehyde, for instance) to one face of the enolate, effectively shielding the other. This facial bias is a consequence of the steric bulk of the substituent at the 4-position of the oxazolidinone ring, which directs the incoming electrophile to the less hindered face of the enolate.[6] The result is the formation of a new stereocenter with a predictable absolute configuration.

Evans_Aldol_Workflow

Scalability of Evans' Auxiliary-Mediated Reactions: Tried and True, but with Trade-offs

The Evans' auxiliary approach has been successfully implemented on a large scale in the synthesis of numerous complex natural products and pharmaceutical intermediates.[4][5] Its key advantages in a process setting are its high reliability, predictability, and the generally excellent diastereoselectivities achieved, often exceeding 99:1. This high level of stereocontrol simplifies downstream purification, as the diastereomeric products can often be separated by crystallization.

However, the stoichiometric nature of this methodology presents inherent challenges to scalability, particularly from a green chemistry and process economics perspective.[7] The auxiliary must be used in equimolar amounts, significantly increasing the overall mass of reagents. Furthermore, the attachment and subsequent cleavage of the auxiliary add two steps to the synthetic sequence, increasing cycle times and the potential for yield loss. While the auxiliary can often be recovered and recycled, this requires an additional purification step, which is not always efficient on a large scale.[6]

The Rise of the Catalyst: A Paradigm Shift in Asymmetric Synthesis

The development of catalytic asymmetric methods, including organocatalysis, transition-metal catalysis, and biocatalysis, represents a paradigm shift towards more sustainable and efficient chemical manufacturing.[7][8] These methods employ a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, thereby offering significant advantages in terms of atom economy and waste reduction.

Organocatalysis: A Metal-Free Revolution

Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a particularly attractive strategy for large-scale asymmetric synthesis due to the relatively low cost, low toxicity, and stability of the catalysts.[3] Proline and its derivatives, for example, have been extensively studied and applied in a wide range of asymmetric transformations, including aldol and Michael additions.[3][9]

Organocatalytic_Aldol_Workflow

Scalability of Catalytic Asymmetric Methods: Efficiency at Scale

The primary advantage of catalytic methods in a large-scale setting is the significant reduction in waste and improvement in process efficiency. The Process Mass Intensity (PMI), a key metric in green chemistry that measures the total mass of materials used to produce a kilogram of product, is often dramatically lower for catalytic processes compared to stoichiometric ones.[10]

Industrial applications of organocatalysis have demonstrated its scalability and economic viability. For example, the synthesis of the anti-migraine drug telcagepant by Merck employed a proline-derived catalyst for a key asymmetric Michael addition. Similarly, the manufacturing of the blockbuster drug pregabalin has been achieved using an organocatalytic Michael addition on a multi-ton scale.[11]

However, the path to a scalable catalytic process is not without its challenges. Catalyst loading, turnover number (TON), and turnover frequency (TOF) are critical parameters that determine the productivity and cost-effectiveness of a catalytic reaction. While laboratory-scale reactions may tolerate high catalyst loadings (e.g., 10-20 mol%), industrial processes often require loadings of 1 mol% or less to be economically feasible. Catalyst stability, deactivation, and the ability to recover and recycle the catalyst are also crucial considerations for large-scale implementation.

Head-to-Head Comparison: Evans' Auxiliary vs. Catalytic Asymmetric Aldol Reaction

To provide a more concrete comparison, let's consider a hypothetical but realistic scenario: the asymmetric aldol addition of a propionate equivalent to an aromatic aldehyde to generate a chiral β-hydroxy acid derivative, a common structural motif in many pharmaceuticals.

ParameterEvans' Auxiliary: this compoundCatalytic Method: Proline-based Organocatalyst
Chiral Source Stoichiometric (≥100 mol%)Catalytic (typically 0.5-10 mol%)
Stereoselectivity Excellent (often >99:1 dr)Good to Excellent (typically 90:10 to >99:1 er)
Atom Economy LowHigh
Process Mass Intensity (PMI) HighLow
Number of Steps Attachment, Reaction, Cleavage (3 steps)Reaction (1 step)
Work-up & Purification Often involves crystallization of diastereomersMay require chromatography to remove catalyst and byproducts
Scalability Challenges Auxiliary cost, recovery, and recycling; waste generationCatalyst loading, stability, and recovery; reaction kinetics
Predictability Highly predictable stereochemical outcomeCan be substrate-dependent; requires optimization
Cost of Goods Higher due to stoichiometric auxiliary and extra stepsPotentially lower, but dependent on catalyst cost and loading

Experimental Protocols: A Glimpse into the Lab

Protocol 1: Asymmetric Aldol Reaction using this compound

  • Acylation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq). The reaction is stirred at room temperature for 2 hours, then quenched with water. The organic layer is washed with brine, dried over MgSO₄, and concentrated to afford the N-propionyl oxazolidinone.

  • Aldol Reaction: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous DCM and cooled to -78 °C. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by diisopropylethylamine (1.2 eq). After stirring for 30 minutes, the aromatic aldehyde (1.2 eq) is added. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour. The reaction is quenched with a pH 7 buffer and the product is extracted with DCM.

  • Cleavage: The purified aldol adduct is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. A 30% aqueous solution of hydrogen peroxide (4.0 eq) is added, followed by a 1M aqueous solution of lithium hydroxide (2.0 eq). The mixture is stirred at 0 °C for 4 hours. The reaction is quenched with an aqueous solution of sodium sulfite, and the chiral auxiliary is recovered by extraction. The aqueous layer is acidified and the desired β-hydroxy carboxylic acid is extracted.

Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction

  • To a solution of the aromatic aldehyde (1.0 eq) and propionaldehyde (3.0 eq) in anhydrous DMSO is added L-proline (10 mol%).

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC or HPLC.

  • Upon completion, the reaction is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched aldol product.

The Verdict: Choosing the Right Tool for the Job

The choice between a stoichiometric chiral auxiliary like Evans' oxazolidinone and a catalytic asymmetric method is not a simple one and depends heavily on the specific context of the project.

Evans' auxiliaries remain an excellent choice for:

  • Early-stage drug discovery and complex natural product synthesis: where reliability, predictability, and achieving high stereopurity on a smaller scale are paramount.

  • Situations where a suitable catalytic system has not yet been developed for a particular transformation.

  • When the separation of diastereomers via crystallization is a viable and efficient purification strategy.

Catalytic asymmetric methods are generally favored for:

  • Large-scale manufacturing of pharmaceuticals and fine chemicals: where cost of goods, process efficiency, and environmental impact are critical drivers.[11][12]

  • Syntheses where atom economy and minimizing waste are high priorities.

  • When a robust, efficient, and scalable catalytic system is available for the desired transformation.

Ultimately, the decision rests on a careful evaluation of factors including the stage of development, the scale of the synthesis, the cost and availability of the chiral source, the desired level of stereopurity, and the overall process economics and environmental footprint. As the field of asymmetric synthesis continues to evolve, the development of new and more efficient catalysts will likely further tip the scales in favor of catalytic methods. However, the reliability and proven track record of stoichiometric auxiliaries like the Evans' oxazolidinone ensure that they will remain a valuable tool in the synthetic chemist's arsenal for years to come.

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Navigating the Peaks and Valleys: A Comparative Guide to the Limitations of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of asymmetric synthesis, chiral auxiliaries are foundational tools, providing a reliable method for the stereocontrolled construction of complex molecular architectures. Among these, the Evans' oxazolidinones, particularly derivatives like (4S,5S)-4-methyl-5-phenyl-2-oxazolidinone, have long been celebrated for their high diastereoselectivity in a range of carbon-carbon bond-forming reactions.[1][2] Their widespread adoption in the early stages of drug discovery and natural product synthesis is a testament to their robustness and predictability.[1]

However, as synthetic targets increase in complexity, the limitations of any single methodology become more apparent. This guide provides a critical examination of the specific challenges and limitations encountered when employing this compound in the synthesis of complex molecules. We will delve into substrate-specific failures, difficulties in achieving certain stereochemical outcomes, and challenges in the crucial auxiliary cleavage step. Through objective comparison with alternative auxiliaries, supported by experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the nuanced understanding required to make informed strategic decisions in their synthetic endeavors.

The Foundation of Stereocontrol: The Evans' Model

The remarkable stereodirecting power of the this compound auxiliary stems from the formation of a rigid, chelated (Z)-enolate intermediate.[3] The substituents at the C4 (methyl) and C5 (phenyl) positions effectively shield one face of the enolate. This steric hindrance dictates that an incoming electrophile must approach from the less hindered face, resulting in a predictable diastereomeric outcome.[4] This principle is particularly effective in propionate aldol reactions and alkylations with reactive electrophiles, often yielding diastereomeric ratios exceeding 99:1.[3][5]

cluster_0 Asymmetric Synthesis Workflow Achiral Substrate Achiral Substrate Attachment Attachment Achiral Substrate->Attachment Auxiliary Chiral Intermediate Chiral Intermediate Attachment->Chiral Intermediate Diastereoselective Reaction Diastereoselective Reaction Chiral Intermediate->Diastereoselective Reaction + Electrophile Enriched Product Enriched Product Diastereoselective Reaction->Enriched Product Cleavage Cleavage Enriched Product->Cleavage Auxiliary Removal Final Product Final Product Cleavage->Final Product Enantiomerically Pure Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Key Limitations in the Crucible of Complex Synthesis

While the Evans' model is powerful, its efficacy is not absolute. In the demanding context of multi-step, complex molecule synthesis, several key limitations emerge.

Substrate-Dependent Diastereoselectivity: The Acetate Aldol Problem

A significant and well-documented limitation of Evans' oxazolidinones is their poor performance in acetate aldol reactions. While propionate-derived enolates consistently deliver excellent "Evans-syn" aldol products, the corresponding acetate enolates often result in low diastereoselectivity (approaching 1:1).

This drop in selectivity is attributed to the absence of the α-methyl group on the enolate. In the propionate system, the transition state is stabilized by minimizing dipole-dipole interactions between the auxiliary and the enolate, while a competing, disfavored transition state is destabilized by a steric clash between the enolate's α-methyl group and the auxiliary's substituent. When the α-methyl group is absent, this critical destabilizing steric interaction is lost, diminishing the energy difference between the two competing transition states and leading to poor diastereoselectivity.

This limitation necessitates the use of alternative auxiliaries for the stereocontrolled synthesis of β-hydroxy acetate units. Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have proven to be highly effective in this regard, providing high yields and excellent diastereoselectivity in acetate aldol reactions where Evans' auxiliaries fail.[6]

The Challenge of "Non-Evans" Stereoisomers: Accessing anti-Aldol Products

The standard Evans aldol protocol, particularly with boron enolates, is exceptionally reliable for producing syn-aldol products.[3] However, many complex natural products feature anti-aldol motifs. Achieving this alternative diastereoselectivity with an Evans auxiliary is not straightforward and represents a significant limitation.

To overcome this, modified protocols have been developed. For instance, the use of different Lewis acids can alter the geometry of the transition state. Evans and others have shown that magnesium halide-catalyzed aldol reactions can favor the formation of anti-aldol products.[7] This is believed to proceed through a boat-like transition state, in contrast to the chair-like transition state of the boron-mediated reaction. However, these methods can be substrate-dependent and may not offer the same near-perfect selectivity as the classic syn-aldol reaction.

G cluster_0 Stereochemical Control in Aldol Reactions cluster_1 Standard Conditions cluster_2 Modified Conditions Evans_Auxiliary Evans Auxiliary (e.g., this compound) Boron_Enolate Boron Enolate (Bu₂BOTf, Et₃N) Evans_Auxiliary->Boron_Enolate Forms (Z)-enolate Magnesium_Enolate Magnesium Halide Catalyst (e.g., MgBr₂) Evans_Auxiliary->Magnesium_Enolate Alters transition state Syn_Product Syn-Aldol Product (High d.r.) Boron_Enolate->Syn_Product Chair Transition State Anti_Product Anti-Aldol Product (Moderate to good d.r.) Magnesium_Enolate->Anti_Product Boat-like Transition State

Caption: Divergent stereochemical outcomes based on reaction conditions.

Steric Hindrance and the Synthesis of Quaternary Carbons

The construction of all-carbon quaternary stereocenters is a formidable challenge in organic synthesis due to severe steric congestion.[5][8][9] While Evans' auxiliaries are effective for creating tertiary stereocenters, their utility in forming quaternary centers is limited. The steric bulk of the auxiliary, combined with the steric demands of an α-branched N-acyl chain and the incoming electrophile, can significantly hinder the reaction, leading to low yields or complete failure.

In these challenging cases, alternative auxiliaries have demonstrated superior performance. The pseudoephedrine amide system, developed by Myers, is particularly noteworthy for its ability to facilitate the synthesis of quaternary carbons with high diastereoselectivity.[2] More recently, the pseudoephenamine auxiliary has been shown to be even more effective, providing higher diastereoselectivities and yielding crystalline products that are easier to purify.[10]

The Final Hurdle: Auxiliary Cleavage in Complex Substrates

The removal of the chiral auxiliary is a critical step that can be surprisingly challenging in the late stages of a complex synthesis. While a variety of methods exist for cleaving N-acyl oxazolidinones, the presence of steric hindrance or sensitive functional groups elsewhere in the molecule can lead to complications.[11]

Standard hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is common but can be problematic.[11][12] LiOH alone can lead to undesired endocyclic cleavage, destroying the auxiliary.[13][14] Furthermore, the standard LiOH/H₂O₂ protocol can be sluggish or fail completely with sterically congested substrates. An often-overlooked hazard is that this reaction can release stoichiometric amounts of oxygen gas, posing a significant safety risk on a larger scale.[9][15]

For highly hindered substrates where standard methods are ineffective, milder reagents such as trimethyltin hydroxide (Me₃SnOH) can be employed for the selective cleavage of the exocyclic amide bond.[16][17][18]

Comparative Analysis with Alternative Auxiliaries

The limitations of the this compound auxiliary are best understood in the context of available alternatives.

Auxiliary SystemTypical ApplicationKey AdvantagesNotable Limitations
Evans' Oxazolidinone Propionate Aldol, AlkylationExtremely high d.r. for syn-aldol products; well-established.Poor selectivity in acetate aldols; difficult to form anti-products; limited in quaternary carbon synthesis.
Myers' Pseudoephedrine Amide Alkylation, AldolExcellent d.r. for a broad range of substrates; effective for quaternary carbons; inexpensive auxiliary.[5]Regulatory restrictions on pseudoephedrine.[10]
Crimmins' Thiazolidinethione Acetate AldolHigh d.r. in acetate aldol reactions where Evans' fails; can access "non-Evans syn" products.[6][7]Sulfur atom can sometimes complicate downstream reactions.

Case Study: The Total Synthesis of (+)-Discodermolide

The total synthesis of the potent microtubule-stabilizing agent (+)-discodermolide serves as an excellent case study. This complex polyketide, with 13 stereocenters, presents a significant synthetic challenge. Several successful syntheses, including the large-scale route developed by Novartis, have relied on Evans' syn-aldol reactions to install key stereocenters with high fidelity.[11][19][20] This highlights the auxiliary's power and reliability for constructing specific stereochemical arrays.

However, the structure of discodermolide also contains anti-aldol relationships, which could not be efficiently constructed using the standard Evans protocol. Synthetic chemists had to resort to other strategies, such as substrate-controlled reactions or different chiral reagents, to set these stereocenters.[12] Furthermore, the large-scale Novartis synthesis highlighted practical issues, including the variable quality of boron reagents required for the aldol reaction, which posed significant challenges for reproducibility and scale-up.[19] This underscores that even for its most reliable transformation, the practical application of the Evans' auxiliary in a complex, industrial setting is not without its difficulties.

Experimental Protocols

Protocol 1: Asymmetric Alkylation of an N-Propionyl Oxazolidinone (Illustrating a Strength)

This protocol describes a typical high-yielding, highly diastereoselective alkylation.

Materials:

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous NH₄Cl

Procedure:

  • Acylation: Dissolve (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM under an argon atmosphere. Cool to 0 °C. Add Et₃N (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq). Allow to warm to room temperature and stir for 2 hours. Quench with water and perform a standard aqueous workup. Purify the N-propionyl oxazolidinone by column chromatography.

  • Alkylation: Dissolve the purified N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under argon. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes to form the lithium enolate. Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by column chromatography. Expected d.r. > 99:1.

Protocol 2: Cleavage of a Sterically Hindered N-Acyl Oxazolidinone using Trimethyltin Hydroxide

This protocol provides a method for cleaving the auxiliary when standard hydrolysis fails.

Materials:

  • Sterically hindered N-acyl oxazolidinone substrate

  • Trimethyltin hydroxide (Me₃SnOH)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous NaHCO₃

  • Saturated aqueous KF

Procedure:

  • Reaction Setup: To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous DCE, add Me₃SnOH (3.0 eq).

  • Hydrolysis: Heat the reaction mixture to reflux (approx. 83 °C) and monitor by TLC. The reaction may require several hours to overnight for completion.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and saturated aqueous NaHCO₃. To remove tin residues, stir the organic layer vigorously with a saturated aqueous solution of KF for 1 hour.

  • Isolation: Filter the resulting precipitate (tin salts) through a pad of celite. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting carboxylic acid by column chromatography.[16]

Conclusion

The this compound is, without question, a cornerstone of asymmetric synthesis. Its ability to reliably generate syn-aldol and related products has enabled the synthesis of countless complex molecules. However, a deep understanding of its limitations is crucial for strategic synthetic planning. Challenges in achieving anti-diastereoselectivity, poor performance with acetate substrates, difficulties in constructing quaternary carbon centers, and potential issues with auxiliary cleavage represent significant valleys in its performance landscape.

By recognizing these limitations, researchers can proactively select superior alternative auxiliaries, such as pseudoephedrine amides for quaternary centers or thiazolidinethiones for acetate aldols. The continued development of novel catalytic asymmetric methods will further expand the synthetic chemist's toolkit, but the lessons learned from the judicious application—and avoidance—of classic auxiliaries like the Evans' oxazolidinone will remain invaluable for navigating the complex terrain of modern organic synthesis.

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Probing the Reactive Intermediate: A Comparative Guide to Spectroscopic Evidence for Chelation Control in Evans Oxazolidinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern asymmetric synthesis, the reliable control of stereochemistry is paramount. Among the most robust tools in the synthetic chemist's arsenal are chiral auxiliaries, with the oxazolidinones developed by David A. Evans representing a cornerstone of the field.[1] The remarkable diastereoselectivity achieved in reactions utilizing auxiliaries like (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone is frequently attributed to a phenomenon known as chelation control . This principle posits that the Lewis acid, essential for activating the substrate, forms a rigid, bidentate complex with the N-acyl oxazolidinone. This chelated intermediate effectively locks the conformation of the resulting enolate, presenting a sterically defined face to incoming electrophiles.

However, the transient nature of these reactive intermediates makes their direct observation challenging. The assertion of a chelated model over a non-chelated, dipole-minimized model is not merely academic; it informs our choice of reagents, solvents, and reaction conditions to achieve desired stereochemical outcomes.[2] This guide provides an in-depth comparison of the spectroscopic techniques used to gather evidence for this chelation control model, offering researchers and drug development professionals a clear understanding of the data that underpins one of the most powerful strategies in asymmetric synthesis.

The Central Debate: Chelation vs. Non-Chelation

The stereochemical outcome of reactions involving N-acyl oxazolidinones, such as the Evans aldol reaction, is dictated by the geometry of the enolate and the facial bias imposed by the chiral auxiliary. Two primary models are proposed to explain this control:

  • The Chelation-Control Model: This model is most often invoked for Lewis acids capable of bidentate coordination (e.g., Bu₂BOTf, TiCl₄, MgBr₂). The Lewis acid is proposed to coordinate to both the acyl carbonyl oxygen and the oxazolidinone carbonyl oxygen. This forms a rigid five-membered ring structure that locks the acyl group in a specific orientation, forcing the enolate to form in a way that minimizes steric clash with the auxiliary's substituent (the phenyl group at C5).

  • The Non-Chelated Dipole Model: For Lewis acids that may prefer monodentate coordination or in situations where chelation is disfavored, an alternative model suggests the conformation is governed by minimizing the dipole moment between the two carbonyl groups. In this scenario, the carbonyls orient themselves anti-periplanar to each other, which also provides a significant steric bias for the approach of an electrophile.[2]

Distinguishing between these models requires probing the electronic and structural environment of the carbonyl groups in the reactive state. Spectroscopic methods are the primary tools for this investigation.

G cluster_0 N-Acyl Oxazolidinone + Lewis Acid (LA) cluster_1 Chelation Control Model cluster_2 Non-Chelated Model Start N-Acyl-(4S,5S)-4-methyl- 5-phenyl-2-oxazolidinone Chelated Bidentate Chelation (Rigid Intermediate) Start->Chelated e.g., Bu₂BOTf, TiCl₄ NonChelated Monodentate Coordination (Dipole Minimization) Start->NonChelated e.g., some weaker LAs Outcome_C Predictable Stereochemical Outcome (e.g., Evans-syn) Chelated->Outcome_C Facial Shielding Outcome_NC Alternative Stereochemical Pathway NonChelated->Outcome_NC Steric Hindrance

Caption: Competing models for Lewis acid activation of Evans auxiliaries.

Infrared (IR) Spectroscopy: A Direct Probe of Carbonyl Bonding

IR spectroscopy is exceptionally sensitive to changes in bond strength, making it a powerful tool for detecting Lewis acid coordination to carbonyl groups. The C=O stretching frequency (ν_C=O) is directly related to the bond order; coordination of a Lewis acid to the carbonyl oxygen withdraws electron density, weakening the C=O double bond and causing a shift to a lower frequency (a redshift).

In an N-acyl oxazolidinone, there are two key carbonyl reporters: the oxazolidinone ring carbonyl (ν_C=O, aux) and the N-acyl carbonyl (ν_C=O, acyl).

  • Evidence for Chelation: If a Lewis acid chelates to both carbonyls, a significant redshift should be observed for both stretching frequencies.

  • Evidence for Monodentate Coordination: If the Lewis acid binds to only one carbonyl (typically the more Lewis basic acyl oxygen), only the ν_C=O, acyl band would show a substantial shift.

Seminal work by Collum and co-workers on the structurally related N-propionyl-(4S)-4-isopropyl-2-oxazolidinone provides clear, quantitative evidence for the chelation model in the context of boron enolate formation, which is directly analogous to the title system.[3][4]

Table 1: Comparative IR Carbonyl Stretching Frequencies (cm⁻¹) for N-Propionyloxazolidinone Intermediates

Speciesν_C=O, aux (cm⁻¹)ν_C=O, acyl (cm⁻¹)Interpretation
Free N-Propionyloxazolidinone (1) 17771704Uncomplexed starting material with distinct, high-frequency stretches.
Bu₂BOTf Complex (3) (1727)(1727)Upon complexation, the two distinct peaks collapse into a single, broad absorbance at an intermediate frequency, suggesting a delocalized system consistent with chelation.[3]
(Z)-Boron Enolate (4) 17061658After deprotonation, two distinct carbonyl peaks reappear. The significant redshift of the auxiliary carbonyl (Δν = -71 cm⁻¹) strongly supports its continued chelation to the boron center.[3]

Data sourced from studies on N-propionyl-(4S)-4-isopropyl-2-oxazolidinone, a close analogue of the title compound.[3]

The collapse of the two carbonyl signals into one upon addition of dibutylboron triflate is compelling evidence for the formation of a symmetric, chelated complex.[3] Furthermore, the persistence of a significantly redshifted auxiliary carbonyl band in the final enolate confirms that this chelation defines the structure of the reactive nucleophile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electronic Changes

NMR spectroscopy probes the chemical environment of nuclei. Lewis acid coordination deshields nearby nuclei, causing their corresponding signals to shift downfield in the NMR spectrum. A titration experiment, where small aliquots of a Lewis acid are added to an NMR sample of the N-acyl oxazolidinone, can theoretically map these interactions.

The key nuclei to observe are the carbonyl carbons (¹³C NMR) and the protons alpha to the carbonyls and on the auxiliary backbone (¹H NMR).

  • Expected Evidence for Chelation: A downfield shift in the ¹³C NMR signals for both the acyl and auxiliary carbonyl carbons upon addition of a Lewis acid would support a bidentate chelation model. Similarly, protons on the auxiliary ring (e.g., at C4 and C5) should show significant perturbation.

  • Practical Challenges: In practice, obtaining clear NMR evidence can be complex. For highly reactive systems, such as those involving Bu₂BOTf, the complexation and subsequent enolization can be instantaneous, even at low temperatures (-78 °C), preventing the observation of the initial complex.[3][4] Furthermore, if the chelation is weak or the exchange between complexed and uncomplexed states is fast on the NMR timescale, only broadened, time-averaged signals are observed rather than distinct peaks for each species.[3]

While a clean titration table is often elusive for these specific reaction intermediates, the available data supports the chelation model. For instance, in studies of boron enolates, the magnetically inequivalent n-butyl groups on the boron atom become discernible in the ¹H and ¹³C NMR spectra only at very low temperatures, consistent with a chelated structure that restricts rotation.[3] However, at typical reaction temperatures, this inequivalence is often averaged out, highlighting the dynamic nature of the intermediate.

X-Ray Crystallography: The Definitive (but Static) Picture

X-ray crystallography provides unambiguous proof of atomic connectivity and three-dimensional structure in the solid state. Obtaining a crystal structure of a Lewis acid-chelated N-acyl oxazolidinone would be the "smoking gun" evidence for chelation control.

The primary challenge is the inherent instability of these intermediates. They are designed to be highly reactive and are often generated in situ at low temperatures, making them exceptionally difficult to crystallize.

However, crystallographic analysis of the starting materials provides crucial baseline information. The crystal structure of (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one, for example, shows that in the ground state, the two carbonyl groups are oriented anti to each other to minimize dipole repulsion.[5] This ground-state conformation is precisely what the non-chelated model proposes for the reactive intermediate. The fact that reactions with chelating Lewis acids proceed via a different pathway (leading to syn aldol products) is strong indirect evidence that the Lewis acid actively reorients the carbonyls into a syn-coplanar arrangement required for chelation. This reorientation from the ground state is a key energetic contribution of the Lewis acid.

While a crystal structure of the chelated reactive intermediate remains elusive, the vast body of synthetic results showing predictable syn stereochemistry is best explained by the rigid, chair-like Zimmerman-Traxler transition state that arises from a chelated (Z)-enolate.[2]

Experimental Protocols

The following protocols provide a framework for the spectroscopic investigation of Lewis acid binding to Evans-type auxiliaries.

Protocol 1: In Situ IR Spectroscopic Titration

This experiment monitors the carbonyl region of the IR spectrum as a Lewis acid is added to the N-acyl oxazolidinone.

G cluster_workflow IR Titration Workflow A 1. Prepare Stock Solutions - N-Acyl Oxazolidinone in CH₂Cl₂ - Lewis Acid (e.g., TiCl₄) in CH₂Cl₂ B 2. Setup IR Probe - Calibrate instrument - Cool probe to desired temp (-78°C) A->B C 3. Acquire Background Spectrum - Spectrum of pure solvent (CH₂Cl₂) B->C D 4. Acquire Initial Spectrum - Add oxazolidinone solution - Record ν_C=O of free substrate C->D E 5. Titrate with Lewis Acid - Add aliquots (e.g., 0.2 equiv) - Record spectrum after each addition D->E F 6. Data Analysis - Plot ν_C=O vs. equivalents of LA - Identify new peaks and shifts E->F

Caption: Experimental workflow for IR spectroscopic titration.

  • Preparation: Prepare a 0.1 M solution of N-acyl-(4S,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous dichloromethane (CH₂Cl₂). Prepare a 0.5 M solution of the chosen Lewis acid (e.g., TiCl₄, SnCl₄) in anhydrous CH₂Cl₂.

  • Setup: Use an in situ IR spectrometer equipped with a probe suitable for low-temperature measurements. Cool the reaction vessel to the desired temperature (e.g., -78 °C).

  • Background: Acquire a background spectrum of the pure, cold solvent.

  • Initial Measurement: Add the oxazolidinone solution to the vessel and record the initial IR spectrum, noting the positions of the two carbonyl stretching frequencies.

  • Titration: Add the Lewis acid solution dropwise in stoichiometric increments (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 equivalents). Record a full spectrum after each addition, allowing the solution to equilibrate for 1-2 minutes.

  • Analysis: Observe the decrease in intensity of the free carbonyl bands and the appearance of new, red-shifted bands corresponding to the complexed species. Plot the frequency of the carbonyl peaks versus the equivalents of Lewis acid added.

Protocol 2: Low-Temperature ¹H/¹³C NMR Analysis

This experiment aims to identify changes in chemical shifts upon complexation.

  • Sample Preparation: In an oven-dried NMR tube, dissolve ~15-20 mg of the N-acyl oxazolidinone in ~0.6 mL of deuterated chloroform (CDCl₃) or dichloromethane (CD₂Cl₂).

  • Initial Spectra: Lock and shim the spectrometer at room temperature. Then, cool the probe to the desired temperature (e.g., -60 °C). Acquire standard ¹H and ¹³C{¹H} NMR spectra of the free substrate.

  • Complexation: Remove the sample from the spectrometer. In a glovebox or under an inert atmosphere, add 1.1 equivalents of the Lewis acid (e.g., Bu₂BOTf) via syringe.

  • Post-Addition Spectra: Quickly return the sample to the pre-cooled NMR probe and re-acquire the ¹H and ¹³C{¹H} spectra.

  • Analysis: Compare the "before" and "after" spectra. Look for downfield shifts in the carbonyl carbon resonances and any protons close to the coordination sites. Note any line broadening, which indicates chemical exchange.

Conclusion: A Unified Model from Convergent Evidence

While no single spectroscopic technique provides a complete, unambiguous, and dynamic picture of chelation control in this compound reactions, the collective evidence is compelling.

  • IR spectroscopy offers the most direct evidence, showing significant redshifts in both carbonyl frequencies, strongly supporting a bidentate chelation model, particularly in the formation of boron enolates.[3]

  • NMR spectroscopy , while hampered by the high reactivity and dynamic nature of the intermediates, provides data consistent with chelation, though often observed through line broadening or the resolution of inequivalent groups at very low temperatures.

  • X-ray crystallography of the starting material establishes a ground-state conformation that is different from the one required for chelation, implying that the Lewis acid must enforce a specific syn-planar geometry, which is the cornerstone of the chelation model.

Together, these spectroscopic snapshots converge to support a model where strong Lewis acids form rigid, chelated intermediates that are responsible for the exceptional levels of stereocontrol observed in this class of reactions. This understanding allows chemists to rationally select reagents and conditions to predictably forge complex stereochemical architectures, a critical capability in the synthesis of pharmaceuticals and other advanced materials.

References

  • Evans Aldol Reaction | Chem-Station Int. Ed. (2014). Available at: [Link]

  • Coumbarides, G. S., Eames, J., Motevalli, M., Malatesti, N., & Yohannes, Y. (2006). (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications, E62, o4032–o4034. Available at: [Link]

  • Collum, D. B., et al. (2020). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society. Available at: [Link]

  • He, C., et al. (2020). ¹H NMR studies of the Lewis acid effects. ResearchGate. Available at: [Link]

  • Collum, D. B., et al. (2020). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PubMed. Available at: [Link]

  • Evans, D. A., Nelson, J. V., & Taber, T. R. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(11), 3099–3111. Available at: [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Management and Disposal of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, valued research partner. This guide provides a detailed protocol for the safe handling, sustainable management, and proper disposal of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone, a key Evans chiral auxiliary. Our commitment extends beyond supplying high-purity reagents; we aim to equip you with the knowledge to maintain a safe, compliant, and environmentally responsible laboratory. This document moves beyond a simple checklist, delving into the causality behind each procedural step to ensure your work is not only compliant but also scientifically robust and sustainable.

Part 1: Core Safety Directives & Hazard Assessment

Before handling this compound, a thorough understanding of its properties and potential hazards is paramount. While Safety Data Sheets (SDS) indicate this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it must be handled with the standard care afforded to all laboratory chemicals.[1] It is a combustible solid and requires appropriate storage and handling to mitigate risks.[2]

Key Safety & Handling Data Summary

ParameterSpecificationSource
Physical Form White to light yellow crystalline powder/solid.[3]
Primary Hazard Combustible Solid (Storage Class 11).[2]
Incompatibilities Strong oxidizing agents.[1]
Hazardous Decomposition Upon combustion, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]
Solubility Sparingly soluble in water.[3]

Mandatory Personal Protective Equipment (PPE)

Adherence to PPE protocols is non-negotiable. The following must be worn at all times when handling this compound:

  • Eye Protection: Wear safety glasses with side shields or goggles that conform to European Standard EN166 or other regional standards.[2]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., Nitrile rubber) inspected for integrity before use.[2]

  • Body Protection: A standard laboratory coat must be worn. For operations with a risk of significant dust generation, additional protective clothing may be necessary.

Part 2: The Green Chemistry Imperative: Recovery and Recycling

As a chiral auxiliary, the primary value of this compound lies in its temporary incorporation into a substrate to direct a stereoselective transformation.[4] Consequently, the most scientifically elegant and economically sound "disposal" method is not disposal at all, but rather recovery and reuse . This approach minimizes chemical waste, reduces operational costs, and aligns with the principles of green chemistry.[5][6]

The typical workflow involves a chemical cleavage step to liberate the auxiliary from the synthesized product, followed by separation and purification.[4][7] Mild hydrolytic reagents like lithium hydroperoxide (LiOOH) are often used to cleave the N-acyl bond, allowing the auxiliary to be recovered in high yield without compromising the stereochemistry of the target molecule.[8][9]

Decision Pathway: Recycle or Dispose?

G cluster_0 cluster_1 Recycling Pathway cluster_2 Disposal Pathway start End of Reaction Using Chiral Auxiliary decision Is recovery of the auxiliary feasible and economical? start->decision cleavage Perform Cleavage Reaction (e.g., LiOOH Hydrolysis) decision->cleavage  Yes dispose Proceed to Chemical Waste Disposal Protocol decision->dispose  No separation Separate Auxiliary from Product (e.g., Extraction, Chromatography) cleavage->separation purify Purify Recovered Auxiliary separation->purify reuse Store for Future Use purify->reuse

Caption: Decision flowchart for managing the chiral auxiliary post-reaction.

Part 3: Standard Operating Procedure for Chemical Waste Disposal

For material that cannot be recovered, or for consumables contaminated during its use (e.g., weigh paper, gloves, silica gel), a formal chemical waste disposal procedure must be followed. This protocol ensures compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[10]

Step-by-Step Disposal Protocol

  • Waste Characterization & Segregation:

    • Treat all unrecoverable this compound as a non-halogenated solid organic hazardous waste.

    • Do NOT mix with incompatible waste streams, especially strong oxidizing agents.[1][11]

    • Collect this waste in a dedicated container separate from other waste types (e.g., halogenated solvents, acids, bases).

  • Containerization:

    • Use a chemically compatible, solid waste container with a secure, tight-fitting lid to prevent leakage or spillage.[12] The container must be in good condition.

    • Ensure the container is appropriate for solid waste collection.

  • Labeling:

    • The waste container must be properly labeled as soon as the first particle of waste is added.

    • Per EPA regulations, the label must clearly display the words "HAZARDOUS WASTE ".[13]

    • The label must also include the full chemical name(s) of the contents: "This compound " and list any other chemical constituents if it is a mixture.[11]

    • An indication of the hazard (e.g., "Combustible Solid") should also be present.[13]

  • On-Site Accumulation:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[11]

    • The SAA must be at or near the point of generation and under the direct control of laboratory personnel.[13]

    • Keep the container closed at all times except when adding waste.[12]

  • Final Disposal:

    • Once the container is full, or if it has been accumulating for one year, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department.[11]

    • EHS will coordinate with a licensed hazardous waste vendor for pickup and final disposal, which is typically accomplished via high-temperature incineration.[10][13]

    • Under no circumstances should this chemical or its residues be disposed of down the drain. [11]

Chemical Waste Disposal Workflow

G start Unrecoverable Auxiliary or Contaminated Material ppe Don Appropriate PPE start->ppe segregate Segregate into Solid Organic Waste Stream ppe->segregate container Place in Labeled, Compatible 'Hazardous Waste' Container segregate->container store Store Container in Satellite Accumulation Area (SAA) container->store decision Container Full? store->decision decision->store  No contact_ehs Contact EHS for Pickup decision->contact_ehs  Yes final_disposal Final Disposal by Licensed Vendor (Incineration) contact_ehs->final_disposal

Caption: Step-by-step workflow for the compliant disposal of chemical waste.

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Spill Cleanup

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don PPE: Wear required PPE, including respiratory protection (e.g., N95 respirator) if dust is airborne.

  • Containment: For a powder spill, prevent further spread. Cover with a plastic sheet or tarp to minimize dust generation.[1]

  • Cleanup: Carefully take up the material mechanically (e.g., with a scoop or dustpan) and place it into a labeled container for hazardous waste disposal.[1] Avoid actions that create dust.

  • Decontamination: Thoroughly clean the contaminated surface with soap and water or an appropriate laboratory detergent.[1]

  • Disposal: All cleanup materials (wipes, contaminated PPE, etc.) must be disposed of as hazardous waste.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][14]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation develops.[1][14]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet for (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. SC-239016.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Smith, M. B. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]

  • Willis, M. C., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
  • Ley, S. V., et al. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. Organic & Biomolecular Chemistry, 16(5), 743-748.
  • Bio, M. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1530-1534.
  • Ley, S. V., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. PubMed Central (PMC) - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of the chiral auxiliary or N-protecting group. Reagents and conditions. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Emory University. (n.d.). Hazardous Waste - EHSO Manual. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our primary commitment is to safety and scientific integrity. This guide provides essential safety and handling protocols for (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone, a common chiral auxiliary. The information herein is synthesized from technical safety data sheets to ensure you can operate with confidence and precision.

Hazard Assessment: A Case for Prudent Caution

An analysis of available Safety Data Sheets (SDS) for this compound reveals inconsistencies in hazard classification. While some suppliers do not classify it as a hazardous substance under OSHA or GHS standards[1][2], others issue warnings for skin, eye, and respiratory irritation[3].

In laboratory practice, the principle of "As Low As Reasonably Achievable" (ALARA) dictates that we adopt the most protective safety posture. Therefore, this guide is based on the more stringent hazard classifications to ensure the highest degree of safety.

Table 1: Comparison of GHS Hazard Classifications

SupplierGHS ClassificationSignal WordHazard Statements
Santa Cruz BiotechnologyNot a dangerous substance or mixture[1]Not ClassifiedNone
Fisher ScientificNot classifiedNoneNone
AK Scientific, Inc.Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — Single exposure (Category 3), Respiratory system[3]WarningH315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[3]
EchemiNot classified[2]No signal wordNone

Based on this data, all handling procedures should assume the compound is an eye, skin, and respiratory irritant.

Core Protective Measures: Your First Line of Defense

Proper selection and use of Personal Protective Equipment (PPE) are non-negotiable for mitigating the risks of irritation. The following recommendations are based on a comprehensive risk assessment.

Eye and Face Protection

To prevent eye irritation as warned by statement H319[3], appropriate eye protection is mandatory.

  • Minimum Requirement: Wear safety glasses with side shields conforming to EN166 (EU) or NIOSH (US) standards.[2][4]

  • Best Practice: For tasks with a higher risk of splashing or dust generation (e.g., weighing, transferring powder), use tightly fitting safety goggles.[2]

Skin and Body Protection

To prevent skin contact and potential irritation (H315)[3], a multi-layered approach is necessary.

  • Protective Clothing: A standard laboratory coat should be worn at all times and kept fully fastened.[1]

  • Gloves: Wear appropriate protective gloves.[4]

    • Material Selection: Nitrile rubber gloves are a common and effective choice. Always consult the manufacturer's recommendations for breakthrough time and permeability.[4]

    • Inspection: Before use, always inspect gloves for any signs of degradation or perforation.[4]

    • Hygiene: Remove and wash contaminated clothing and gloves before re-use. Always wash hands thoroughly after handling chemicals and before leaving the laboratory.[4][5]

Respiratory Protection

The potential for respiratory irritation (H335)[3] is most significant when handling the compound in its powder form, which can create airborne dust.

  • Engineering Controls: The primary method for respiratory protection is to use adequate engineering controls. Always handle the solid material in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[3][6]

  • Respiratory Masks: If engineering controls are insufficient or during a large-scale powder transfer, a NIOSH-approved N95 particulate respirator may be used.[7]

Operational Protocol: A Step-by-Step Guide to Safe Handling

A structured workflow minimizes exposure and ensures procedural consistency.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the correct level of PPE based on the experimental task.

PPE_Workflow cluster_prep Preparation Phase cluster_solid Handling Solid cluster_solution Handling Solution cluster_disposal Completion Phase Start Begin Task with (4S,5S)-4-Methyl- 5-phenyl-2-oxazolidinone AssessTask Assess Task: Weighing solid or solution work? Start->AssessTask WeighSolid Weighing/Transferring Solid AssessTask->WeighSolid Solid WorkSolution Working with Solution AssessTask->WorkSolution Solution FumeHood Work in Chemical Fume Hood WeighSolid->FumeHood PPE_Solid Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Consider N95 Respirator FumeHood->PPE_Solid Decontaminate Decontaminate Work Area & Properly Doff PPE PPE_Solid->Decontaminate WellVent Work in Well-Ventilated Area (Fume hood recommended) WorkSolution->WellVent PPE_Solution Required PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat WellVent->PPE_Solution PPE_Solution->Decontaminate EndTask Task Complete Dispose Dispose of Waste & PPE in Designated Containers Decontaminate->Dispose WashHands Wash Hands Thoroughly Dispose->WashHands WashHands->EndTask

Caption: PPE selection workflow for handling this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Confirm that safety equipment, including an eyewash station and safety shower, is accessible.[5]

    • Prepare your workspace by disinfecting the area and ensuring it is free of clutter.[8]

    • If handling the solid, ensure the chemical fume hood is operational.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don safety glasses or goggles.

    • Wash and dry hands, then put on nitrile gloves, ensuring they fit snugly over the cuffs of your lab coat.

  • Chemical Handling:

    • For Solids: Carefully weigh the compound in the fume hood to contain any dust. Avoid creating dust during transfer.[6] Use tools like a spatula and weighing paper, and clean them immediately after use.

    • For Solutions: Use a pipette bulb or other mechanical device for any liquid transfers; never pipette by mouth.[5]

  • Post-Handling:

    • Thoroughly clean the work surface.

    • Decontaminate any reusable equipment.

  • Doffing PPE:

    • Remove gloves first, peeling them off without touching the external surface with your bare hands.

    • Remove your lab coat.

    • Remove eye protection.

    • Wash your hands thoroughly with soap and water.[5]

Emergency and Disposal Plans

Accidental Release Measures

In the event of a small spill:

  • Ensure adequate ventilation and wear your full PPE (goggles, gloves, lab coat).[9]

  • Prevent further leakage if it is safe to do so.[1]

  • Cover powder spills with a plastic sheet to minimize spreading.[1]

  • Mechanically take up the spill (e.g., sweep or vacuum) and place it into a suitable, labeled container for disposal. Avoid creating dust.[1][9]

  • Clean the contaminated surface thoroughly.[1]

First Aid
  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[3]

Waste Disposal
  • Chemical Waste: Dispose of unused material and residues in accordance with applicable regional, national, and local laws and regulations.[1] Place it in a clearly labeled, sealed container.

  • Contaminated PPE: Used gloves, weighing papers, and other contaminated disposable materials should be collected in a designated hazardous waste container and disposed of according to your institution's protocols. Do not reuse the container.[1]

By adhering to these rigorous safety protocols, you uphold the highest standards of laboratory practice, ensuring both your personal safety and the integrity of your research.

References

  • PubChem. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • Pharmaguideline. SOP for Safety in Laboratory. Retrieved from [Link]

  • Capot Chemical. (2013, October 19). MSDS of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

  • Biology LibreTexts. (2021, July 8). 1.1: Safety Procedures for the Microbiology Laboratory. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Chapter 12 Standard Safety Practices in the Microbiology Laboratory. Retrieved from [Link]

  • Biology LibreTexts. (2021, July 8). Microbiology Specific Laboratory Safety Practices. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.